molecular formula C7H7BF3KO B1593191 Potassium (3-Methoxyphenyl)trifluoroborate CAS No. 438553-44-7

Potassium (3-Methoxyphenyl)trifluoroborate

Cat. No.: B1593191
CAS No.: 438553-44-7
M. Wt: 214.04 g/mol
InChI Key: GKDCWEPJOSDGHY-UHFFFAOYSA-N
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Description

Potassium (3-Methoxyphenyl)trifluoroborate is a useful research compound. Its molecular formula is C7H7BF3KO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;trifluoro-(3-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BF3O.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDCWEPJOSDGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635694
Record name Potassium trifluoro(3-methoxyphenyl)borate(1-)
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Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438553-44-7
Record name Potassium trifluoro(3-methoxyphenyl)borate(1-)
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Record name Potassium (3-Methoxyphenyl)trifluoroborate
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Foundational & Exploratory

An In-depth Technical Guide to Potassium (3-Methoxyphenyl)trifluoroborate: Properties, Stability, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the quest for stable, reliable, and versatile reagents is perpetual. Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents, addressing many of the inherent limitations of their predecessors like boronic acids, boronate esters, and organoboranes.[1] Potassium (3-Methoxyphenyl)trifluoroborate, a prominent member of this family, serves as a robust and highly efficient nucleophilic partner in carbon-carbon bond-forming reactions.

This guide provides an in-depth analysis of the chemical properties, stability, synthesis, and core applications of this compound. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this invaluable synthetic tool. Unlike the often difficult-to-purify and stoichiometrically uncertain boronic acids, organotrifluoroborates are typically crystalline, air- and moisture-stable solids, which simplifies handling, storage, and application in complex synthetic sequences.[1][2][3][4][5][6] Their primary utility is demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.[3][7]

PART 1: Physicochemical Properties and Unparalleled Stability

The utility of this compound stems directly from its favorable physical properties and exceptional stability. The tetracoordinate boron center in the [RBF₃]⁻ anion effectively "protects" the reactive carbon-boron bond, rendering the compound stable to air, moisture, and even many oxidative conditions.[1][4] This stability allows for indefinite storage at room temperature without special precautions, a significant advantage over boronic acids which are prone to dehydration and decomposition.[1][3][8][9]

Summary of Physicochemical Data
PropertyValueReference(s)
CAS Number 438553-44-7[10][11][12]
Molecular Formula C₇H₇BF₃KO[10][12][13]
Molecular Weight 214.04 g/mol [8][10][12][14][15]
Appearance White to almost white powder or crystalline solid[8][14]
Melting Point 180-188 °C[8][10][14]
Purity (Typical) >98.0% (by HPLC)[8][15]
Stability Indefinitely stable to air and moisture at room temperature[2][3][4][5][16][17]
Solubility Soluble in solvents such as acetone and acetonitrile[6]

While remarkably stable for storage and handling, the reactivity of the organotrifluoroborate can be readily "unveiled" under specific reaction conditions. For instance, it can be hydrolyzed to its corresponding boronic acid in situ during the Suzuki-Miyaura reaction or by using reagents like silica gel and water.[7][18] This dual nature of being robustly stable yet controllably reactive is the key to its widespread adoption.

PART 2: Synthesis and Preparation

The synthesis of this compound is straightforward and efficient, making it readily accessible. The most common and practical method involves the conversion of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[7] This procedure is broadly applicable for the synthesis of a wide array of organotrifluoroborates.[2][4][9][17][19]

Workflow for the Synthesis of this compound

G cluster_0 Synthesis Protocol A 1. Dissolve (3-Methoxyphenyl)boronic Acid in Methanol C 3. Add KHF₂ Solution to Boronic Acid Solution (Exothermic, control with ice bath) A->C B 2. Prepare Aqueous Solution of Potassium Hydrogen Difluoride (KHF₂) B->C D 4. Stir for 30 minutes (Formation of thick white slurry) C->D E 5. Remove Solvent (via Rotary Evaporation) D->E F 6. Recrystallize from Acetone/Water (or other suitable solvent system) E->F G 7. Isolate Product by Filtration and Dry Under Vacuum F->G H This compound (White Crystalline Solid) G->H

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve (3-methoxyphenyl)boronic acid (1.0 equiv) in methanol.[19]

  • Reagent Preparation: In a separate beaker, prepare a solution of potassium hydrogen difluoride (KHF₂, 3.0 equiv) in deionized water.[19]

  • Reaction: Cool the boronic acid solution to approximately 5 °C using an ice-water bath. Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution. An exothermic reaction will occur, and a thick white precipitate will form.[19]

  • Stirring: Remove the ice bath and allow the slurry to stir at room temperature for 30-60 minutes to ensure complete reaction.

  • Work-up: Remove the methanol and water via rotary evaporation.

  • Purification: The resulting solid can be purified by recrystallization. A common solvent system is acetone/water or acetonitrile. Dissolve the crude product in a minimal amount of hot acetone and add water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.

PART 3: Core Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures prevalent in pharmaceuticals. The use of organotrifluoroborates expands the versatility of this reaction, tolerating a broad range of functional groups and often allowing for the use of more challenging yet economical aryl chlorides as electrophiles.[2][16][20][21]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves the in situ hydrolysis of the trifluoroborate salt to the active boronic acid under basic conditions.[7] This boronic acid then enters the established palladium catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition diaryl_pd R¹-Pd(II)L₂-R² pd_complex->diaryl_pd transmetalation transmetalation Transmetalation diaryl_pd->pd0 reductive_elimination reductive_elimination Reductive Elimination product Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition trifluoroborate K⁺[R²BF₃]⁻ (this compound) boronic_acid R²B(OH)₂ (Boronic Acid) trifluoroborate->boronic_acid  Hydrolysis boronic_acid->transmetalation base Base (e.g., Cs₂CO₃) + H₂O

Caption: The Suzuki-Miyaura catalytic cycle featuring in-situ generation of the boronic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for coupling this compound with an aryl chloride. Optimization of catalyst, ligand, base, and solvent may be necessary for different substrates.

  • Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.1-1.5 equiv), the aryl/heteroaryl chloride (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%), a suitable phosphine ligand (e.g., RuPhos or XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv).[21][22][23]

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or THF/H₂O 9:1).[22][24]

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at a temperature between 85-120 °C for 12-24 hours.[16][22][23] Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

PART 4: Handling, Storage, and Safety

One of the most significant practical advantages of this compound is its ease of handling and storage.

  • Storage: The compound is stable indefinitely when stored at room temperature in a sealed container, away from strong acids.[3][8][9][25] A cool, dark place is recommended for optimal long-term storage.[8]

  • Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the solid powder.[8]

  • Safety Profile: The compound is classified as an irritant. Adhere to the following safety precautions:

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

    • Precautionary Statements: Avoid breathing dust (P261). Wash skin thoroughly after handling (P264). Wear protective gloves and eye protection (P280). IF ON SKIN: Wash with plenty of water (P302 + P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[8]

Conclusion

This compound stands out as a highly valuable and practical reagent in the modern synthetic chemist's toolbox. Its exceptional air and moisture stability simplifies storage and handling, while its predictable reactivity in the Suzuki-Miyaura cross-coupling reaction provides a reliable method for the construction of essential carbon-carbon bonds.[6] For professionals in drug discovery and development, this reagent offers a robust and efficient alternative to traditional organoboron compounds, facilitating the synthesis of complex molecular architectures with greater ease and reliability.

References
  • Vertex AI Search. potassium 3-methoxyphenyltrifluoroborate - 438553-44-7 - Structure, Synthesis, Properties.
  • Vertex AI Search. chemical label this compound.
  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.
  • Tokyo Chemical Industry Co., Ltd. This compound 438553-44-7.
  • Santa Cruz Biotechnology. This compound | CAS 438553-44-7.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
  • PubChem. This compound (C7H7BF3O).
  • Wikipedia. Organotrifluoroborate.
  • ChemicalBook. This compound(438553-44-7) 1 h nmr.
  • Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3509–3513.
  • Molander, G. A., & Jean-Gérard, L. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters, 12(12), 2738–2741.
  • Sigma-Aldrich. Potassium Organotrifluoroborates.
  • Sigma-Aldrich. Potassium 4-methoxyphenyltrifluoroborate 95 192863-36-8.
  • Molander, G. A., & Ham, J. (2006). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 128(35), 11368–11369.
  • TCI Chemicals. This compound 438553-44-7.
  • Molander, G. A., & Cavalcanti, L. N. (2011). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organic Letters, 13(15), 4156–4159.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 322.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Molander, G. A., & Cooper, G. F. (2011). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 76(15), 6437–6441.
  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034.
  • Organic Chemistry Portal. Synthesis of potassium trifluoroborates.
  • Molander, G. A., & Traister, K. M. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8569–8585.
  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis.
  • PubMed. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • Dreher, S. D., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(1), 113–116.
  • Lab Pro Inc. This compound, 5G - P1580-5G.
  • Molander, G. A., & Wisniewski, S. R. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 77(19), 8562–8568.
  • BenchChem. An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals.
  • CP Lab Safety. This compound, min 98% (HPLC), 1 gram.
  • Sigma-Aldrich. Potassium Trifluoroborate Salts.
  • Voneschen, D. N., et al. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), 1215–1218.

Sources

The Ascendance of Organotrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Transformative Impact in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organotrifluoroborate salts have emerged from relative obscurity to become indispensable reagents in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have solidified their position as superior alternatives to traditional organoboron compounds, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the discovery and historical evolution of organotrifluoroborate chemistry. It offers a detailed examination of their synthesis, elucidates the mechanistic underpinnings of their reactivity, and showcases their profound impact on drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these powerful synthetic tools.

Introduction: A New Paradigm in Organoboron Chemistry

For decades, the utility of organoboron compounds in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has been well-established.[1] However, the practical application of many traditional organoboron reagents, such as boronic acids and their esters, has been hampered by inherent limitations. These include instability towards air and moisture, a propensity for protodeboronation, and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry.[1][2]

The advent of potassium organotrifluoroborate salts (R-BF₃K) introduced a paradigm shift in the field. These crystalline, air- and moisture-stable solids are generally non-hygroscopic and can often be stored indefinitely without special precautions.[3][4][5] Their tetracoordinate boron center, fortified by strong boron-fluorine bonds, renders them less susceptible to the degradation pathways that plague their trivalent counterparts.[6][7] This inherent stability, coupled with their predictable reactivity, has made organotrifluoroborates the reagents of choice for a wide array of synthetic transformations, significantly expanding the horizons of what is achievable in complex molecule synthesis.[8][9]

Historical Development: From Laboratory Curiosities to Mainstream Reagents

The journey of organotrifluoroborates from niche compounds to mainstream reagents was a gradual one, marked by key discoveries that unlocked their synthetic potential.

  • Early Observations (1940s-1960s): The first report of an organotrifluoroborate complex appeared in 1940.[1] For a considerable period, these compounds remained largely as laboratory curiosities. An early preparation involved the reaction of organotin compounds with boron trifluoride, followed by treatment with potassium fluoride.[1][10] However, the harsh conditions and the toxicity of the organotin precursors limited the widespread adoption of this methodology.

  • The Vedejs Breakthrough (1995): A pivotal moment in the history of organotrifluoroborates arrived in 1995 when Edwin Vedejs and his research group reported a highly efficient and practical synthesis from boronic acids using potassium hydrogen difluoride (KHF₂).[1][11] This method proved to be broadly applicable, allowing for the straightforward conversion of a wide range of arylboronic acids into their corresponding potassium aryltrifluoroborates.[10] The Vedejs synthesis was revolutionary in its simplicity and effectiveness, making these valuable reagents readily accessible to the broader synthetic community.[12]

  • The Molander Expansion (Late 1990s-Present): The work of Gary Molander and his group was instrumental in demonstrating the vast synthetic utility of organotrifluoroborates, particularly in Suzuki-Miyaura cross-coupling reactions.[8][13] His extensive research showcased the enhanced stability and unique reactivity of these reagents, leading to the development of robust protocols for a wide variety of C-C and C-heteroatom bond formations.[9][14] Molander's contributions were crucial in elevating organotrifluoroborates to their current status as indispensable tools in organic synthesis.

Synthesis of Organotrifluoroborate Salts: A Practical Guide

The accessibility of organotrifluoroborate salts is a key factor in their widespread use. Several reliable methods have been developed for their preparation, with the choice of method often depending on the nature of the desired organic substituent and the availability of starting materials.

From Boronic Acids: The Vedejs Protocol

The most common and straightforward method for the synthesis of organotrifluoroborates involves the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂).[15] This reaction is typically carried out in a mixture of methanol and water at room temperature.[1][2]

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid [2]

  • In a suitable flask, dissolve phenylboronic acid (1.0 eq) in methanol.

  • In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approx. 4.5 M).

  • With vigorous stirring, slowly add an excess of the KHF₂ solution (approx. 3.3 eq) to the solution of phenylboronic acid.

  • A white precipitate of potassium phenyltrifluoroborate will form almost immediately.

  • Continue stirring for 15-30 minutes to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash the solid with cold methanol.

  • The product can be further purified by recrystallization from acetonitrile to afford pure potassium phenyltrifluoroborate.

G cluster_0 Synthesis of Potassium Phenyltrifluoroborate Phenylboronic Acid PhB(OH)₂ Product K⁺[PhBF₃]⁻ Phenylboronic Acid->Product + KHF₂ KHF2 KHF₂ (aq) MeOH_H2O MeOH/H₂O

Caption: Vedejs synthesis of potassium phenyltrifluoroborate.

One-Pot Syntheses from Organometallic Reagents

Organotrifluoroborates can also be prepared in a one-pot fashion from organolithium or Grignard reagents, bypassing the need to isolate the intermediate boronic acid.[1] This approach is particularly useful for the synthesis of organotrifluoroborates that are not readily accessible from their corresponding boronic acids.

Experimental Protocol: One-Pot Synthesis of Potassium Alkyltrifluoroborates [16]

  • In a flame-dried, inert atmosphere flask, generate the desired organolithium or Grignard reagent in a suitable ethereal solvent (e.g., THF, diethyl ether).

  • Cool the reaction mixture to -78 °C.

  • Slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.0 eq), to the organometallic solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Cool the mixture again and add an aqueous solution of KHF₂.

  • Stir vigorously as the mixture warms to room temperature.

  • The desired potassium organotrifluoroborate can then be isolated by extraction and purified by recrystallization.

G cluster_1 One-Pot Synthesis of Alkyltrifluoroborates Organometallic R-M (M = Li, MgX) Intermediate [RB(OR')₃]⁻M⁺ Organometallic->Intermediate + B(OR')₃ TrialkylBorate B(OR')₃ Product K⁺[RBF₃]⁻ Intermediate->Product + KHF₂ KHF2 KHF₂ (aq)

Caption: One-pot synthesis from organometallic precursors.

Synthesis via Halomethyltrifluoroborates

A novel method for the preparation of functionalized organotrifluoroborates involves the nucleophilic substitution of potassium halomethyltrifluoroborates.[3][17][18] This approach allows for the introduction of a wide range of functional groups.[16][17]

Experimental Protocol: Synthesis of Potassium N,N-Dialkylaminomethyltrifluoroborates [19]

  • Dissolve potassium bromomethyltrifluoroborate (1.0 eq) in a suitable solvent such as THF.

  • Add the desired secondary amine (1.05 eq).

  • Heat the reaction mixture at 80 °C until the starting material is consumed, as monitored by ¹⁹F NMR.

  • Concentrate the reaction mixture in vacuo to afford the crude product.

  • The product can be purified by recrystallization.

Properties and Advantages of Organotrifluoroborate Salts

The superior properties of organotrifluoroborate salts compared to other organoboron reagents are the primary driver of their widespread adoption in organic synthesis.

PropertyOrganotrifluoroborate SaltsBoronic Acids
Stability Generally high; stable to air and moisture.[20][21]Often unstable; susceptible to oxidation and dehydration to form boroxines.
Physical Form Crystalline solids.[2]Often amorphous solids or oils.
Handling Easy to handle and weigh accurately.[19]Can be difficult to handle due to hygroscopicity and boroxine formation.
Stoichiometry Monomeric species, allowing for precise stoichiometry.[2][19]Can exist as mixtures of monomer, dimer, and trimer, complicating stoichiometry.
Toxicity Low toxicity, with environmentally benign byproducts.[1]Low toxicity.
Reactivity Can be "tuned" by reaction conditions; act as protected boronic acids.[6][22]Generally more reactive, but also more prone to side reactions like protodeboronation.[8]

Table 1: Comparison of Properties between Organotrifluoroborate Salts and Boronic Acids

Key Applications in Organic Synthesis

The primary application of organotrifluoroborate salts is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][22] Their stability and predictable reactivity have enabled the development of highly efficient and general methods for the formation of a wide variety of chemical bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

Organotrifluoroborates are excellent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions with a broad range of electrophiles, including aryl, heteroaryl, and vinyl halides and triflates.[23][24]

Mechanism of Suzuki-Miyaura Coupling with Organotrifluoroborates

The currently accepted mechanism involves a slow, base-mediated hydrolysis of the organotrifluoroborate to generate a transient boronic acid, which then enters the catalytic cycle.[25]

G cluster_catalytic_cycle Catalytic Cycle R-BF3K K⁺[RBF₃]⁻ R-B(OH)2 R-B(OH)₂ R-BF3K->R-B(OH)2 H₂O, Base (Slow Hydrolysis) PdII_oxid_add R'-Pd(II)-X L₂ Pd0 Pd(0)L₂ Pd0->PdII_oxid_add Oxidative Addition (R'-X) PdII_transmetal R'-Pd(II)-R L₂ PdII_oxid_add->PdII_transmetal Transmetalation Product R-R' PdII_transmetal->Product Reductive Elimination

Sources

An In-Depth Technical Guide to Potassium (3-Methoxyphenyl)trifluoroborate: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Potassium (3-Methoxyphenyl)trifluoroborate, a key reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular characteristics, a detailed synthesis protocol, and its critical role in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and field-proven applications, ensuring both scientific accuracy and practical relevance.

Introduction: The Rise of Organotrifluoroborates

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For decades, organoboronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, their inherent limitations, such as potential instability, propensity for dehydration to form boroxines, and occasional purification challenges, have driven the search for more robust alternatives.[1][2]

Potassium organotrifluoroborates have emerged as a superior class of reagents that address many of these shortcomings.[2] These crystalline, free-flowing solids are generally stable to both air and moisture, which significantly simplifies their handling, storage, and stoichiometric measurement.[3] Their enhanced stability also allows for the successful synthesis and application of organotrifluoroborates with functionalities that are often incompatible with the corresponding boronic acids. This compound is a prime example of such a versatile and stable reagent, offering a reliable source of the 3-methoxyphenyl moiety for complex molecule synthesis.

Molecular Structure and Physicochemical Properties

The molecular integrity of a reagent is fundamental to its reactivity and application. This compound is an ionic compound consisting of a potassium cation (K⁺) and a (3-methoxyphenyl)trifluoroborate anion ([C₇H₇BF₃O]⁻). The core of its reactivity lies in the tetracoordinate boron atom, which is bonded to a 3-methoxyphenyl group and three fluorine atoms.

Molecular Formula and Structure

The chemical formula for this compound is C₇H₇BF₃KO .[4][5][6] Its structure is characterized by a central boron atom adopting a tetrahedral geometry, a feature that contributes to its stability compared to the trigonal planar geometry of boronic acids.

molecular_structure cluster_anion (3-Methoxyphenyl)trifluoroborate Anion cluster_phenyl p1 p2 p3 B B⁻ F1 F B->F1 F2 F B->F2 F3 F B->F3 C1 C B->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O O C3->O C5 C C4->C5 C6 C C5->C6 C6->C1 CH3 CH₃ O->CH3 K K⁺

Molecular structure of this compound.
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are essential for its handling, storage, and use in chemical reactions.

PropertyValueReferences
CAS Number 438553-44-7[4][5]
Molecular Formula C₇H₇BF₃KO[4][6]
Molecular Weight 214.03 g/mol [4][6][7]
Appearance White to off-white crystalline powder[6][8]
Melting Point 177-183 °C[7][9]
Purity Typically ≥98% (HPLC)[4][5][8]
Storage Room temperature, in a cool, dark, and dry place[6][8]

Synthesis and Purification

The synthesis of potassium aryltrifluoroborates is a robust and straightforward process, typically involving the conversion of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[5] This method is highly efficient and generally provides the product in high purity after simple workup procedures.

Causality of Experimental Choices

The choice of KHF₂ as the fluorinating agent is critical. While simpler fluoride sources like potassium fluoride (KF) are ineffective at displacing the hydroxyl groups of boronic acids, KHF₂ readily facilitates the conversion.[5] The reaction is typically performed in a mixture of methanol and water. Methanol helps to solubilize the starting boronic acid, while water is necessary to dissolve the KHF₂. The reaction proceeds via the formation of a difluoroborane intermediate, which is then further fluorinated to the trifluoroborate salt.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of potassium aryltrifluoroborates.[9]

Materials:

  • 3-Methoxyphenylboronic acid (1.0 equiv)

  • Potassium hydrogen difluoride (KHF₂) (3.0 equiv)

  • Methanol (MeOH)

  • Deionized water

  • Acetone

Procedure:

  • In a suitable reaction vessel (e.g., a round-bottomed flask or a Nalgene® bottle to prevent etching by HF that may be slowly released), charge 3-methoxyphenylboronic acid (1.0 equiv) and methanol (approx. 3.6 mL per gram of boronic acid).[9]

  • Stir the mixture to dissolve the boronic acid. If necessary, gently warm the mixture to achieve complete dissolution.

  • In a separate beaker, prepare a solution of KHF₂ (3.0 equiv) in deionized water (approx. 3.3 mL per gram of KHF₂).[9] Caution: KHF₂ is corrosive and should be handled with appropriate personal protective equipment (PPE).[9]

  • Cool the boronic acid solution to 0-5 °C using an ice-water bath.

  • Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution over 10-15 minutes. A thick white precipitate will form.[9]

  • Allow the resulting slurry to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Remove the methanol and most of the water under reduced pressure using a rotary evaporator.

  • To the resulting wet solid, add acetone and stir vigorously. The product is soluble in acetone, while excess KHF₂ and other inorganic salts are not.[9]

  • Filter the mixture to remove the insoluble inorganic salts.

  • Concentrate the acetone filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization, for example, from a mixture of acetone and heptane, to afford this compound as a white crystalline solid.

  • Dry the purified product under vacuum to remove any residual solvent.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryls, conjugated dienes, and styrenes. The stability and ease of handling of organotrifluoroborates make them particularly attractive for use in complex, multi-step syntheses and high-throughput screening applications.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. When using a potassium organotrifluoroborate, the transmetalation step is believed to proceed via an intermediate arylboron difluoride, which is formed in situ under the basic reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [R-BF₃]K Base (e.g., K₂CO₃) ArPdR Ar-Pd(II)-R(L₂) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl or vinyl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8]

  • Transmetalation: The organotrifluoroborate salt, in the presence of a base, transfers its organic group (the 3-methoxyphenyl moiety) to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond of the desired product and regenerates the active Pd(0) catalyst.[8]

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the coupling and depends on the specific substrates being used. The robustness of potassium organotrifluoroborates often allows for milder reaction conditions and broader functional group tolerance compared to other organoboron reagents.

Safety and Handling

This compound is an irritant. It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[8] May cause respiratory irritation (H335).[9]

  • Precautionary Statements:

    • Wash skin thoroughly after handling (P264).[8]

    • Wear protective gloves, eye protection, and face protection (P280).[8]

    • IF ON SKIN: Wash with plenty of soap and water (P302 + P352).[8]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[8]

    • If skin or eye irritation persists, get medical advice/attention.[8]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound stands out as a highly valuable and practical reagent in the toolkit of the modern synthetic chemist. Its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent alternative to traditional boronic acids. This guide has provided a detailed examination of its molecular structure, a reliable synthesis protocol, and the mechanistic basis for its application, empowering researchers to leverage this powerful reagent in the pursuit of novel molecular architectures.

References

  • Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140.
  • PubChem. This compound. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • CP Lab Safety. This compound, min 98% (HPLC), 1 gram. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008).
  • PubChem. Potassium 2-methoxyphenyltrifluoroborate. [Link]

  • Pu, F., et al. (2013). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Halides. Beilstein Journal of Organic Chemistry, 9, 2436–2441.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 11(11), 2465–2468.
  • Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(20), 8948–8960.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
  • Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027.
  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(2), 321–333.

Sources

Spectroscopic Characterization of Potassium (3-Methoxyphenyl)trifluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, prized for their enhanced stability over corresponding boronic acids.[1] These air- and moisture-stable crystalline solids offer significant advantages in handling and purification while retaining versatile reactivity, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] Potassium (3-Methoxyphenyl)trifluoroborate (CAS 438553-44-7) is a key building block, enabling the introduction of the 3-methoxyphenyl moiety in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As direct spectral data is not always publicly available, this document serves as a predictive and methodological framework, grounded in established principles for this compound class. It is designed to empower researchers to acquire, interpret, and validate their own analytical data with confidence. We will explore the causality behind experimental choices and the structural basis for the expected spectral features.

Molecular Structure and Key Features

The structure of this compound consists of a potassium cation (K⁺) and a (3-Methoxyphenyl)trifluoroborate anion ([C₇H₇BF₃O]⁻). The anion features a central tetrahedral boron atom bonded to three fluorine atoms and one carbon atom of the benzene ring. The methoxy group (-OCH₃) is positioned at the meta-position (C3) relative to the borate group.

Diagram: Molecular Structure

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organotrifluoroborates. A complete analysis involves acquiring ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

Recommended Experimental Protocol

To ensure data quality and consistency, the following protocol, adapted from established methodologies for potassium organotrifluoroborates, is recommended.[4]

Diagram: NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq_H ¹H NMR (Ref: residual DMSO @ 2.50 ppm) prep3->acq_H Acquire Spectra acq_C ¹³C NMR (Ref: DMSO-d₆ @ 39.5 ppm) prep3->acq_C Acquire Spectra acq_B ¹¹B NMR (Ref: external BF₃·Et₂O @ 0.0 ppm) prep3->acq_B Acquire Spectra acq_F ¹⁹F NMR (Ref: external CF₃CO₂H @ 0.0 ppm) prep3->acq_F Acquire Spectra proc Apply Fourier Transform, Phase Correction, Baseline Correction acq_H->proc acq_C->proc acq_B->proc acq_F->proc analysis Spectral Interpretation (Chemical Shift, Coupling, Integration) proc->analysis Final Spectra

Caption: Standardized workflow for NMR analysis of organotrifluoroborates.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent solubilizing properties for these salts and its wide temperature range, which helps in obtaining well-resolved spectra.[4][5]

  • ¹H NMR Acquisition: Acquire the proton spectrum. Use the residual solvent peak of DMSO-d₆ at δ 2.50 ppm as the internal reference.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Use the central peak of the DMSO-d₆ septet at δ 39.5 ppm as the internal reference.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. Use an external reference of trifluoroacetic acid (TFA) at δ 0.0 ppm. The ¹⁹F nucleus is highly sensitive, providing excellent resolution for analyzing organotrifluoroborates.[4]

  • ¹¹B NMR Acquisition: Acquire the boron spectrum. Use an external reference of boron trifluoride diethyl etherate (BF₃·Et₂O) at δ 0.0 ppm. Specialized pulse sequences may be required to improve resolution and observe coupling constants due to the quadrupolar nature of the ¹¹B nucleus.[4][5]

Predicted Spectroscopic Data and Interpretation

The following data are predicted based on the known effects of methoxy and trifluoroborate substituents on an aromatic ring and data from analogous compounds.[1][5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale for Prediction
-OCH₃ ~ 3.75 (s, 3H)~ 55.0Typical chemical shift for an aryl methyl ether.[5][6]
C1-B -~ 140-150 (broad)The C-B carbon signal is often broad due to quadrupolar relaxation of the attached ¹¹B nucleus. Its chemical shift is significantly downfield.[4][5]
C2-H ~ 7.05 (s or d, 1H)~ 115.0Ortho to -OCH₃ (shielding) and ortho to -BF₃⁻ (deshielding). The singlet-like appearance arises from small coupling constants to H4 and H6.
C3-O -~ 158.0Carbon directly attached to the electron-donating oxygen atom, expected to be significantly downfield.
C4-H ~ 7.15 (t, J ≈ 7.8 Hz, 1H)~ 129.0Meta to -OCH₃ and para to -BF₃⁻. Expected to be a triplet due to coupling with H2 and H6 (assuming similar J-couplings).
C5-H ~ 6.70 (d, J ≈ 7.8 Hz, 1H)~ 112.0Para to -OCH₃ (strongly shielded) and meta to -BF₃⁻.
C6-H ~ 6.95 (d, J ≈ 7.8 Hz, 1H)~ 120.0Ortho to -BF₃⁻ (deshielding) and meta to -OCH₃.

Expert Insights:

  • ¹H NMR: The aromatic region will show four distinct signals for the non-equivalent protons. The electron-donating methoxy group causes an upfield (shielding) shift, particularly for the ortho (C2, C6) and para (C4) positions relative to benzene (δ ~7.36 ppm). Conversely, the electron-withdrawing trifluoroborate group will have a deshielding effect. The proton at C5, being para to the strongly shielding -OCH₃ group, is expected to be the most upfield.

  • ¹³C NMR: Six distinct aromatic carbon signals are expected. The carbon attached to the boron (C1) will be broad and difficult to observe without a high number of scans. The carbon attached to the oxygen (C3) will be the most downfield in the aromatic region.

Table 2: Predicted ¹⁹F and ¹¹B NMR Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (JB-F)Rationale for Prediction
¹⁹F ~ -135 to -140Quartet (q)~ 50-60 HzThe chemical shift is characteristic of aryltrifluoroborate salts.[4][5] The signal is split into a 1:1:1:1 quartet by the ¹¹B nucleus (I=3/2).
¹¹B ~ 3.0 to 4.0Quartet (q)~ 50-60 HzThis region is typical for tetracoordinate boron in organotrifluoroborates. The signal is split into a 1:1:1:1 quartet by the three equivalent ¹⁹F nuclei.

Expert Insights:

  • The observation of clear B-F coupling in both the ¹⁹F and ¹¹B spectra is a definitive confirmation of the trifluoroborate structure. The coupling constant (JB-F) provides valuable information about the electronic environment of the B-F bonds. Substituent effects can subtly influence the chemical shifts in both spectra, making them sensitive probes of the aromatic system.[8]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Recommended Experimental Protocol
  • Sample Preparation: Prepare a solid sample using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. This method provides high-quality spectra but is moisture-sensitive.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal. This method is fast, requires minimal sample preparation, and is less sensitive to ambient moisture.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Predicted Spectroscopic Data and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3100 - 3000Medium-WeakAromatic C-HStretching
2980 - 2850Medium-WeakAliphatic C-H (-OCH₃)Stretching
~ 1600, 1580, 1480Medium-StrongAromatic C=CRing Stretching
~ 1250StrongAryl-O (C-O)Asymmetric Stretching
~ 1100 - 900Very StrongB-FStretching
~ 1040MediumAryl-O (C-O)Symmetric Stretching
900 - 675Medium-StrongAromatic C-HOut-of-Plane Bending

Expert Insights:

  • The most prominent and diagnostic feature in the IR spectrum will be the very strong and broad absorption bands associated with the B-F stretching vibrations , typically found in the 1100-900 cm⁻¹ region.[9]

  • The presence of the aromatic ring will be confirmed by C=C stretching bands around 1600 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.[2][10] The specific pattern of the C-H out-of-plane bending bands (900-675 cm⁻¹) can provide information about the 1,3- (meta) substitution pattern.

  • The methoxy group will be identified by the aliphatic C-H stretching bands below 3000 cm⁻¹ and the strong C-O (aryl ether) stretching bands, particularly the asymmetric stretch around 1250 cm⁻¹.[10][11]

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By following the detailed NMR and IR protocols, researchers can obtain high-quality data. The predicted spectral values and interpretations, grounded in established chemical principles and authoritative literature, offer a reliable benchmark for data validation. The definitive characterization rests on the combined evidence from multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B), which confirms the connectivity and electronic structure, and IR spectroscopy, which verifies the presence of key functional groups, particularly the diagnostic B-F vibrations.

References

  • Vertex AI Search Result[12]

  • Perrin, D. M., et al. "Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging." The Journal of Organic Chemistry. [Link]

  • Yadagiri, B., et al. "¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates." Magnetic Resonance in Chemistry, 47(10), 873–878 (2009). [Link]

  • Yadagiri, B., et al. "¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates." ResearchGate. [Link]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[14]

  • Google Patents. "CN102936205B - Synthesis method of tapentadol".
  • Vertex AI Search Result[15]

  • Gándara-Loe, J., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [Link]

  • University of Colorado Boulder. "Table of Characteristic IR Absorptions". [Link]

  • Michigan State University. "Infrared Spectroscopy". [Link]

  • LibreTexts Chemistry. "6.3 IR Spectrum and Characteristic Absorption Bands". [Link]

  • ResearchGate. "chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3". [Link]

  • Vertex AI Search Result[16]

Sources

A Technical Guide to the Solubility of Potassium (3-Methoxyphenyl)trifluoroborate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Potassium (3-methoxyphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts, which have gained significant traction in modern organic synthesis.[1][2][3][4][5] These crystalline solids are lauded for their exceptional stability to air and moisture, a marked advantage over their boronic acid counterparts.[1][3][4] This stability, coupled with their utility as nucleophilic partners in a myriad of cross-coupling reactions, such as the Suzuki-Miyaura reaction, positions them as indispensable reagents for the synthesis of complex molecules, including active pharmaceutical ingredients.[4][5][6] However, a critical physicochemical property that often dictates their practical application is their solubility in organic solvents.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals who utilize this reagent and require a thorough understanding of its dissolution characteristics to optimize reaction conditions, facilitate purification, and develop robust synthetic protocols. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes available qualitative information and provides a robust experimental framework for its empirical determination.

Theoretical Framework: Understanding the Solubility of Potassium Organotrifluoroborates

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound is an ionic salt, consisting of a potassium cation (K⁺) and a (3-methoxyphenyl)trifluoroborate anion ([CH₃OC₆H₄BF₃]⁻). This inherent ionic character is the primary determinant of its solubility profile.

For dissolution to occur, the solvent molecules must overcome the lattice energy of the crystalline solid by forming favorable ion-dipole interactions with the potassium cation and the trifluoroborate anion. The trifluoroborate anion itself possesses both a nonpolar aromatic ring and a polar, negatively charged trifluoroborate group. This dual character suggests that its solubility will be highly dependent on the nature of the organic solvent.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents possess hydroxyl groups capable of strong hydrogen bonding and have high dielectric constants. They are effective at solvating both the potassium cation and the trifluoroborate anion, leading to higher solubility. Water, in particular, is a good solvent for many potassium salts.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents have significant dipole moments but lack acidic protons for hydrogen bonding. They can effectively solvate the potassium cation through ion-dipole interactions. Their ability to solvate the anion varies, but they generally represent a class of solvents where moderate solubility can be expected. Several sources indicate that potassium organotrifluoroborates are soluble in acetone and slightly soluble in acetonitrile.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and lack significant dipole moments. They are poor at solvating ions and are therefore generally poor solvents for ionic compounds like this compound. The insolubility or low solubility of potassium organotrifluoroborates in many organic solvents is a noted characteristic.[8]

Qualitative Solubility of this compound

Based on general observations for potassium organotrifluoroborates, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are general guidelines, and the actual solubility should be determined experimentally for specific applications.

Solvent ClassCommon SolventsExpected Qualitative SolubilityRationale
Polar Protic Water, MethanolSolubleStrong hydrogen bonding and high polarity effectively solvate the potassium cation and the trifluoroborate anion.[6]
Polar Aprotic Acetonitrile, AcetoneSoluble to Slightly SolubleGood cation solvation via ion-dipole interactions.[6][7] Anion solvation is less effective than in protic solvents.
Dimethylformamide (DMF)Likely SolubleHigh dielectric constant and strong dipole moment should facilitate dissolution.
Dimethyl Sulfoxide (DMSO)Likely SolubleStrong polar aprotic solvent capable of solvating cations effectively.
Ethers Tetrahydrofuran (THF)Poorly Soluble to InsolubleModerate polarity but generally poor at solvating ions.
Diethyl EtherInsolubleLow polarity and inability to effectively solvate ions.
Halogenated Dichloromethane (DCM)Poorly Soluble to InsolubleAlthough it has a dipole moment, its ability to solvate ions is limited. Tetrabutylammonium trifluoroborates are noted to be soluble in chloroform and dichloromethane, highlighting the influence of the cation on solubility.[6]
ChloroformPoorly Soluble to InsolubleSimilar to DCM.
Hydrocarbons Toluene, HexaneInsolubleNonpolar solvents that cannot effectively solvate the ionic components of the salt.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:
  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small flasks with tight-fitting caps

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Step-by-Step Methodology:
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours). This duration should be sufficient to ensure that equilibrium between the solid and dissolved solute is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.

    • Accurately weigh the filtered solution to determine its mass.

  • Quantification of the Dissolved Solute:

    • Gravimetric Method (for less volatile solvents): Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound. Weigh the remaining solid residue. The solubility can then be calculated in g/L or mg/mL.

    • Analytical Method (e.g., HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample using the same analytical method as the standards.

      • Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor.

Data Presentation:

The quantitative solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results for different solvents and at various temperatures.

SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)
[Solvent A][Temp 1][Value][Value][Value]
[Solvent B][Temp 1][Value][Value][Value]
[Solvent A][Temp 2][Value][Value][Value]

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection cluster_quant 3. Quantification A Weigh excess solute B Add known volume of solvent A->B C Equilibrate at constant temperature with stirring B->C D Allow solid to settle C->D  Equilibration Time (e.g., 24-48h) E Withdraw supernatant D->E F Filter through 0.2 µm syringe filter E->F G Gravimetric Analysis (Evaporation) F->G H Instrumental Analysis (e.g., HPLC) F->H I Calculate Solubility (g/L, mol/L) G->I H->I

Caption: Workflow for the experimental determination of solubility.

Discussion and Practical Implications

The generally low solubility of this compound in many common nonpolar organic solvents has significant implications for its use in synthesis.[6] For reactions requiring homogeneous conditions, the choice of solvent is critical. A mixture of solvents, such as toluene/water or THF/water, is often employed in Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates to facilitate the dissolution of both the organic-soluble electrophile and the water-soluble trifluoroborate salt.[4] The use of a phase-transfer catalyst can also be beneficial in such biphasic systems.

For researchers in drug development, understanding the solubility of this and related compounds is paramount for:

  • Reaction Optimization: Ensuring sufficient concentration of the reagent in the reaction medium to achieve optimal reaction rates and yields.

  • Purification: The poor solubility in certain solvents can be exploited for purification by precipitation or recrystallization.[7][9] For instance, after a reaction in a polar solvent, the product can often be precipitated by the addition of a nonpolar anti-solvent.

  • Process Scale-up: Predicting and managing solubility issues is crucial for the successful and safe scale-up of chemical processes.

Conclusion

This compound is a valuable and stable reagent in organic synthesis. Its utility, however, is intrinsically linked to its solubility characteristics. While it exhibits good solubility in polar protic solvents, its solubility in many common organic solvents is limited due to its ionic nature. This guide has provided a comprehensive overview of the theoretical and practical aspects of its solubility, including a detailed experimental protocol for its quantitative determination. By understanding and empirically determining the solubility of this compound in relevant solvent systems, researchers can unlock its full potential in the synthesis of novel and complex molecules.

References

  • Organic Syntheses Procedure. (n.d.). Tetrabutylammonium and Benzyltrimethylammonium Trifluoroborate Salts.
  • Molander, G. A., & Sandrock, D. L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Journal of the American Chemical Society, 131(49), 18032–18033.
  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4313–4327.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.
  • ChemSrc. (n.d.). potassium 3-methoxyphenyltrifluoroborate.
  • Domagała, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4429–4437.
  • ResearchGate. (n.d.). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
  • Sigma-Aldrich. (n.d.). Potassium 4-methoxyphenyltrifluoroborate 95.
  • ResearchGate. (n.d.). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry.
  • ResearchGate. (n.d.). Potassium Phenyltrifluoroborate.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts.
  • Molander, G. A., & Figueroa, R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 9(6), 739–751.
  • White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds.
  • Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment).
  • ResearchGate. (n.d.). Progress in the medical chemistry of organoboron compounds.
  • BenchChem. (n.d.). Synthesis of Organoboron Compounds via Diborane(4) Reagents: Application Notes and Protocols.
  • National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.

Sources

An In-depth Technical Guide to Potassium (3-methoxyphenyl)trifluoroborate (CAS No. 438553-44-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (3-methoxyphenyl)trifluoroborate, bearing the CAS number 438553-44-7, is a member of the versatile class of organotrifluoroborate salts. These compounds have emerged as exceptionally stable and efficient reagents in modern organic synthesis, offering significant advantages over their boronic acid and ester counterparts. Their robust nature, coupled with their high reactivity in cross-coupling reactions, has positioned them as valuable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in carbon-carbon bond formation and its role in the synthesis of pharmacologically active molecules.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is stable under atmospheric conditions, making it convenient to handle and store.[1] This stability is a key advantage over many boronic acids, which can be prone to dehydration to form boroxines. The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 438553-44-7[1]
Molecular Formula C₇H₇BF₃KO[1]
Molecular Weight 214.03 g/mol [1]
IUPAC Name potassium;trifluoro-(3-methoxyphenyl)boranuide[2]
Appearance White to almost white powder/crystal[3]
Purity Typically >98.0% (HPLC)[1][3]
Melting Point 178-183 °C[4]
Solubility Soluble in polar organic solvents

Core Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and substituted aromatic systems that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The Rationale Behind Using Potassium Organotrifluoroborates

Potassium organotrifluoroborates offer several distinct advantages in Suzuki-Miyaura couplings:

  • Enhanced Stability: They are generally stable to air and moisture, allowing for ease of handling and long-term storage without degradation. This contrasts with boronic acids, which can undergo protodeboronation or form catalytically inactive boroxines.

  • Stoichiometric Precision: As crystalline solids, they can be weighed accurately, allowing for precise stoichiometric control of reactions.

  • Improved Reactivity: In many cases, organotrifluoroborates exhibit enhanced reactivity and provide higher yields compared to the corresponding boronic acids, particularly with challenging substrates.

  • Milder Reaction Conditions: The use of organotrifluoroborates often allows for the use of milder bases and lower catalyst loadings.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (or triflate) to form a Pd(II) intermediate.

  • Transmetalation: The organotrifluoroborate salt, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar'-BF3K Ar'-BF3K Base Base

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Reaction: Synthesis of 3-methoxy-4'-methylbiphenyl

Materials:

  • This compound (CAS 438553-44-7)

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), 4-bromotoluene (1.0 mmol, 1.0 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

    • Causality: The organotrifluoroborate is used in slight excess to ensure complete consumption of the limiting aryl bromide. Cesium carbonate is a strong base that is crucial for activating the organotrifluoroborate for transmetalation.

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of anhydrous THF.

    • Causality: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.

  • Inert Atmosphere: The reaction vessel is sealed with a septum and purged with an inert gas (nitrogen or argon) for 5-10 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous THF (e.g., 5 mL) and deionized water (e.g., 0.5 mL) to the reaction flask via syringe. The biphasic solvent system is often beneficial for Suzuki-Miyaura reactions.

    • Causality: THF is a good solvent for the organic reactants, while the presence of water can aid in the dissolution of the base and facilitate the activation of the organotrifluoroborate.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction Execution: The reaction mixture is heated to reflux (typically 65-70 °C for THF) and stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. The aqueous layers are back-extracted with ethyl acetate.

    • Causality: The washing steps remove the inorganic salts and any remaining water-soluble impurities.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 3-methoxy-4'-methylbiphenyl.

Application in Pharmaceutical Synthesis: The Case of Tapentadol

A notable application of this compound is in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action.[4] In one of the patented synthetic routes, this organotrifluoroborate is used as a key building block to introduce the 3-methoxyphenyl group via a coupling reaction.

The key transformation involves the coupling of this compound with a halogenated amine intermediate. This reaction is catalyzed by a transition metal, such as nickel or palladium, to form a crucial precursor to Tapentadol.[4]

Tapentadol_Synthesis Key Coupling Step in Tapentadol Synthesis cluster_reactants Reactants Reactant_A Potassium (3-methoxyphenyl)trifluoroborate (CAS 438553-44-7) Coupling_Reaction Transition Metal-Catalyzed Coupling Reactant_A->Coupling_Reaction Reactant_B Halogenated Amine Intermediate Reactant_B->Coupling_Reaction Tapentadol_Precursor 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine Coupling_Reaction->Tapentadol_Precursor Further_Steps Further Synthetic Steps (e.g., Demethylation) Tapentadol_Precursor->Further_Steps Tapentadol Tapentadol Further_Steps->Tapentadol

Figure 2: Role of CAS 438553-44-7 in Tapentadol Synthesis.

This application underscores the importance of this compound in providing a stable and efficient means of introducing the 3-methoxyphenyl moiety, a key structural feature for the pharmacological activity of Tapentadol.

Biological Significance of the 3-Methoxyphenylboron Moiety

While specific biological activity data for this compound itself is not extensively documented, the broader class of organoboron compounds, including arylboronic acids and their derivatives, has garnered significant interest in medicinal chemistry.[5] The boron atom can engage in unique interactions with biological targets, such as forming reversible covalent bonds with diols or serine proteases.

The 3-methoxyphenyl group is a common structural motif in many biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. The combination of this organic scaffold with a boronic acid or trifluoroborate functionality presents an intriguing area for drug discovery research. For example, some arylboronic acids have been investigated for their potential as enzyme inhibitors or as probes for biological systems.[6] Further research is warranted to explore the potential biological activities of this compound and its derivatives.

Suppliers

A variety of chemical suppliers offer this compound, typically in research-grade purities. When sourcing this reagent, it is important to consider the purity, availability, and the supplier's ability to provide technical support and documentation.

SupplierWebsite
TCI America
Sigma-Aldrich (Merck)
Santa Cruz Biotechnology
Parchem
BLD Pharmatech
AbacipharmTech[Link]
CP Lab Safety[Link]

Conclusion

This compound is a highly valuable and versatile reagent for organic synthesis. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior choice for the construction of carbon-carbon bonds. The demonstrated application of this compound in the synthesis of the analgesic Tapentadol highlights its relevance to the pharmaceutical industry. As the field of organoboron chemistry continues to expand, it is anticipated that this compound and its analogues will find even broader applications in the development of novel therapeutics and advanced materials.

References

  • PubChem. SID 87561466. [Link]

  • Chemsrc. MSDS of Potassium 3-methoxyphenyltrifluoroborate. [Link]

  • Google Patents. CN102936205A - Synthesis method of tapentadol.
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • AbacipharmTech. Carbohydrate. [Link]

  • ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited. [Link]

  • CP Lab Safety. This compound, min 98% (HPLC), 1 gram. [Link]

  • Google Patents. CN102936205B - Synthesis method of tapentadol.
  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • MDPI. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. [Link]

  • Organic Chemistry Portal. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. [Link]

  • PubMed. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). [Link]

  • J&K Scientific LLC. 3-Methoxyphenylboronic acid. [Link]

Sources

The Ascendance of Potassium Organotrifluoroborates: A New Paradigm in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of carbon-carbon bond formation, fundamentally shaping the landscape of pharmaceuticals, agrochemicals, and materials science. While traditionally reliant on boronic acids and their esters, the field has witnessed a transformative shift with the emergence of potassium organotrifluoroborates (KOTfs). These remarkable reagents address many of the inherent stability and stoichiometry issues of their predecessors, offering a robust and versatile platform for synthetic innovation. This guide provides a comprehensive exploration of the advances in the use of potassium organotrifluoroborates, moving from their fundamental properties and synthesis to their application in cornerstone and cutting-edge chemical transformations. We will delve into the causality behind experimental design, provide validated protocols, and illustrate key concepts to empower researchers in leveraging these powerful synthetic tools.

The Organotrifluoroborate Advantage: Rethinking Boron Chemistry

The utility of any organometallic reagent is a balance of reactivity and stability. While organoboronic acids are highly effective, their variable stability, propensity for dehydration to form boroxines, and sensitivity to certain reaction conditions have long been practical hurdles.[1] Potassium organotrifluoroborates emerge as a superior alternative by elegantly resolving these challenges.

1.1. Inherent Stability and Ease of Handling

The defining feature of KOTfs is their exceptional stability. The tetracoordinate boron "ate" complex is resistant to air and moisture, allowing these reagents to be handled and stored on the benchtop indefinitely without special precautions.[1][2][3] This contrasts sharply with many boronic acids, particularly alkyl and vinyl derivatives, which can be prone to decomposition or polymerization.[1][4] This stability is not just a matter of convenience; it ensures stoichiometric accuracy in reactions, as the reagent's purity is not compromised by the presence of anhydrides.[1]

1.2. A "Protected" Form of Boronic Acid

The trifluoroborate moiety can be conceptualized as a protecting group for the boronic acid.[3] The inherent reactivity of the carbon-boron bond is masked by the stable tetracoordinate structure.[3][5] Under the aqueous basic conditions typical of Suzuki-Miyaura coupling, the organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[5][6] This slow, controlled release of the active nucleophile is a key mechanistic feature that can suppress common side reactions, such as the homocoupling of the boron reagent.[5]

1.3. Enhanced Versatility and Functional Group Tolerance

The robustness of the trifluoroborate group allows for chemical manipulations on other parts of the molecule while leaving the valuable C-B bond intact.[7][8][9] This has enabled the synthesis of highly functionalized organotrifluoroborates that would be inaccessible using traditional organoboron chemistry, significantly expanding the scope of possible transformations.[7]

Synthesis of Potassium Organotrifluoroborates

The widespread adoption of KOTfs is directly linked to their straightforward and efficient preparation. Several reliable methods exist, allowing access to a vast array of aryl, heteroaryl, alkyl, alkenyl, and acyl trifluoroborates.

2.1. From Boronic Acids: The Standard Protocol

The most common and direct route involves the reaction of an existing boronic acid with potassium hydrogen difluoride (KHF₂). This method, popularized by Vedejs, is high-yielding and tolerates a wide range of functional groups.[1] An important feature is that KHF₂ effectively converts boronic acids as well as any accompanying boroxine anhydrides into the desired trifluoroborate salt.[1]

Caption: General synthesis of KOTfs from boronic acids.

2.2. One-Pot Synthesis from Organometallics

To bypass the isolation of potentially unstable boronic acid intermediates, one-pot procedures have been developed. These typically involve the formation of an organolithium or Grignard reagent, which is then quenched with a trialkyl borate (e.g., B(OMe)₃ or B(OiPr)₃). Without purification, the resulting boronate ester is directly treated with an aqueous solution of KHF₂ to yield the final product.[1][10] This approach is particularly valuable for preparing functionalized aryl- and alkyltrifluoroborates.

G cluster_0 Step 1: Organometallic Formation & Boronation cluster_1 Step 2: Fluorination Start R-X (X=Br, I) Intermediate [R-B(OR')₃]⁻ M⁺ Start->Intermediate + Reagent n-BuLi or Mg Reagent->Intermediate Borate B(OR')₃ Borate->Intermediate Product K⁺ [R-BF₃]⁻ Intermediate->Product KHF2 KHF₂ (aq) KHF2->Product

Caption: One-pot synthesis of KOTfs from organohalides.

2.3. Specialized Synthetic Routes

The versatility of KOTfs has driven the development of specialized protocols for specific subclasses:

  • Via Nucleophilic Substitution: Functionalized alkyltrifluoroborates can be synthesized via Sₙ2 displacement of potassium bromo- or iodomethyltrifluoroborates with a variety of nucleophiles, including alkoxides.[2][11]

  • From Carboxylic Acids (KATs): Potassium acyltrifluoroborates (KATs), which are valuable reagents for bioconjugation, can be prepared from carboxylic acids via copper-catalyzed borylation of mixed anhydrides.[12][13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Potassium organotrifluoroborates have become premier nucleophilic partners in the Suzuki-Miyaura reaction, enabling the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and other crucial carbon-carbon bonds.[8][14]

3.1. General Mechanistic Considerations

The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step. As mentioned, the KOTf is believed to first hydrolyze to the boronic acid, which then enters the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)-X L₂ pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)-R² L₂ pdiia->pdiib pdiib->pd0 Reductive Elimination (R¹-R²) hydrolysis K⁺[R²BF₃]⁻ + H₂O/Base → R²B(OH)₂ transmetal R²B(OH)₂ + Base Transmetalation hydrolysis->transmetal transmetal->pdiia

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling with KOTfs.

3.2. Coupling of Various Organotrifluoroborates

The choice of catalyst, ligand, base, and solvent is critical and depends on the nature of both the organotrifluoroborate and the electrophilic partner.

  • Potassium Vinyltrifluoroborate: This is a highly versatile reagent for introducing vinyl groups.[15][16] It serves as a stable and less toxic alternative to vinylstannanes or unstable vinylboronic acid.[4][16] It couples efficiently with aryl and heteroaryl iodides, bromides, chlorides, and triflates.[4]

  • Potassium Aryltrifluoroborates: Aryltrifluoroborates are workhorse reagents for biaryl synthesis. The reaction conditions are generally robust and tolerate a wide array of functional groups on both coupling partners.

  • Potassium Alkyltrifluoroborates: The coupling of C(sp³)-hybridized centers presents unique challenges, primarily the competing pathway of β-hydride elimination. The development of specialized ligands (e.g., bulky, electron-rich phosphines like RuPhos) and careful selection of conditions have enabled efficient coupling of primary and even some secondary alkyltrifluoroborates.[3][17][18]

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling with KOTfs

KOTf TypeElectrophileCatalyst (mol%)Ligand (mol%)BaseSolventTypical YieldReference
VinylAryl BromidePdCl₂ (2)PPh₃ (6)Cs₂CO₃THF/H₂OGood-Excellent[4]
AlkenylAryl HalidePdCl₂(dppf) (2)-t-BuNH₂i-PrOH/H₂OGood-Excellent[19]
Alkyl (primary)Aryl ChloridePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂OGood-Excellent[3]
HomoenolateAryl BromidePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene/H₂OGood-Excellent[17]
AlkoxymethylAryl ChloridePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene/H₂OGood[11]

Experimental Protocols: A Practical Guide

Adherence to validated protocols is essential for reproducible success. The following procedures are illustrative of standard practices in the field.

4.1. Protocol: Synthesis of Potassium Phenyltrifluoroborate

This protocol is adapted from the general procedure for converting boronic acids to KOTfs.[1]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.22 g, 10.0 mmol).

  • Dissolution: Add methanol (20 mL) and stir until the solid is partially dissolved. Add deionized water (8 mL).

  • Fluorination: To the resulting slurry, add potassium hydrogen difluoride (KHF₂, 3.12 g, 40.0 mmol, 4.0 equiv.) in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes, during which time a precipitate of the product will form.

  • Isolation: Cool the flask in an ice bath for 15 minutes. Collect the white crystalline solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold methanol/water (1:1, 2 x 10 mL) and then with cold acetone (2 x 10 mL).

  • Drying: Dry the solid under high vacuum to afford potassium phenyltrifluoroborate as a white, crystalline solid.

4.2. Protocol: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate

This protocol is a representative example for the vinylation of an aryl bromide.[4]

  • Setup: To a dry Schlenk tube under an atmosphere of argon, add the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) chloride (PdCl₂, 0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%) in THF (2 mL).

  • Reaction Mixture: Add the catalyst solution to the Schlenk tube, followed by THF (4 mL) and deionized water (0.6 mL).

  • Heating: Seal the tube and place it in a preheated oil bath at 80 °C. Stir vigorously for 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired styrene product.

Beyond Suzuki-Miyaura: Emerging Frontiers

The stability and unique reactivity of KOTfs have propelled their use into new synthetic arenas, enabling novel bond constructions.

5.1. Carbon-Heteroatom Bond Formation

While less developed than C-C coupling, the use of KOTfs in C-N and C-O bond formation is a growing area of interest. Copper-catalyzed Chan-Lam type reactions have been demonstrated for the N-arylation of various nitrogen nucleophiles using aryltrifluoroborates.[9] The trifluoroborate moiety is well-tolerated under these copper-catalyzed conditions, allowing for the synthesis of complex molecules bearing both a C-B and a newly formed C-N bond.[9][20]

5.2. Potassium Acyltrifluoroborates (KATs) in Bioconjugation

Potassium acyltrifluoroborates (KATs) are exceptionally stable acyl donors.[12] They undergo rapid and chemoselective amide-forming ligation reactions with hydroxylamines, a transformation that has found significant application in peptide and protein modification.[12][21] The ability to synthesize bifunctional KATs allows for their incorporation into complex biomolecules, serving as a versatile handle for subsequent labeling or conjugation.[21]

Conclusion and Future Outlook

Potassium organotrifluoroborates have transitioned from being a niche alternative to a mainstream class of reagents in modern organic synthesis. Their superior stability, ease of preparation, and broad functional group compatibility have solidified their role in academic and industrial laboratories, particularly for robust and scalable Suzuki-Miyaura cross-coupling reactions. The continued exploration of their reactivity in other transformations, such as C-heteroatom bond formation, and the innovative application of specialized reagents like KATs in chemical biology, ensures that the field will continue to expand. For the modern synthetic chemist, a deep understanding of the properties and applications of potassium organotrifluoroborates is no longer just advantageous—it is essential for designing the efficient, powerful, and elegant synthetic strategies of the future.

References

  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Expanding organoboron chemistry. Aldrichimica Acta, 38(2), 49-56. (URL not available)
  • Liu, S. M., Wu, D., & Bode, J. W. (2018). One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 20(8), 2378–2381. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Patterson, D. E., & Bode, J. W. (2019). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) through Chemoselective Cross-Coupling with a Bifunctional Reagent. Angewandte Chemie International Edition, 58(32), 11058-11062. [Link]

  • Tung, P., Schuhmacher, A., Schilling, P. E., Bode, J. W., & Mankad, N. P. (2022). Preparation of Potassium Acyltrifluoroborates (KATs) from Carboxylic Acids by Copper-Catalyzed Borylation of Mixed Anhydrides. Angewandte Chemie International Edition, 61(5), e202114513. [Link]

  • Patterson, D. E., Nazarova, L. A., & Bode, J. W. (2015). Synthesis of Bifunctional Potassium Acyltrifluoroborates. Organic Letters, 17(21), 5348–5351. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

  • Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031-4. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(15), 3385–3388. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

  • Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 839–852. [Link]

  • Peng, C. L. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 839-52. [Link]

  • Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • ResearchGate. (n.d.). The Chemistry of Organotrifluoroborates. Retrieved from [Link]

  • GalChimia. (2008). Review of the month: Potassium organotrifluoroborates. Retrieved from [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Molander, G. A., & Petrillo, D. E. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Organic Letters, 11(12), 2623–2626. [Link]

  • Sandrock, D. L., Jean-Gérard, L., Chen, C.-y., Dreher, S. D., & Molander, G. A. (2010). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of organic chemistry, 75(19), 6545–6554. [Link]

  • Cho, Y., Kim, D.-S., Ahn, H. R., Canturk, B., Molander, G., & Ham, J. (2013). Functionalization of Organotrifluoroborates via Cu-Catalyzed C-N Coupling Reaction. Bulletin of the Korean Chemical Society, 34(1), 193-198. [Link]

  • Chem-Station. (2015). Organotrifluoroborate Salts. Retrieved from [Link]

  • Cho, Y., Kim, D.-S., Ahn, H. R., Canturk, B., Molander, G., & Ham, J. (2013). Functionalization of Organotrifluoroborates via Cu-Catalyzed C-N Coupling Reaction. Bulletin of the Korean Chemical Society, 34. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Potassium (3-Methoxyphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Potassium (3-Methoxyphenyl)trifluoroborate, a member of the versatile class of organotrifluoroborate salts, has emerged as a significant reagent in modern organic synthesis. These salts are notable for their stability to air and moisture, a considerable advantage over other organoboron compounds like boronic acids, which can be challenging to handle and purify.[1][2] The utility of potassium organotrifluoroborates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, underscores the importance of a thorough understanding of their physical properties.[3][4] This guide provides a comprehensive overview of the key physical characteristics of this compound, offering both established data and field-proven methodologies for its characterization. This information is intended to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

Section 1: General and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its fundamental physicochemical properties are crucial for accurate stoichiometric calculations and for predicting its behavior in various reaction media.

PropertyValueSource(s)
Molecular Formula C₇H₇BF₃KO[5][6][7][8]
Molecular Weight 214.04 g/mol [6][7]
CAS Number 438553-44-7[5][7][8][9]
Appearance White to off-white powder or crystals[7][8]
Purity Typically >98.0% (as determined by HPLC)[7]

The purity of the reagent is a critical parameter, as impurities can significantly impact the outcome of sensitive catalytic reactions. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this compound.

Section 2: Thermal Properties

The melting point of a solid is a key indicator of its purity. For this compound, a range of melting points has been reported in the literature, which may reflect variations in purity or the analytical method used.

Reported Melting PointSource(s)
180 °C[7]
177-180 °C[8]
188 °C[5]

This relatively narrow range suggests a well-defined crystalline structure. A broad melting range observed in a laboratory sample could indicate the presence of impurities.

Experimental Protocol: Determination of Melting Point

The determination of the melting point should be performed using a calibrated digital melting point apparatus.

  • Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Profile: The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Pack capillary tube prep2 Ensure 2-3 mm sample height prep1->prep2 analysis1 Place in apparatus prep2->analysis1 analysis2 Rapid heat to ~160°C analysis1->analysis2 analysis3 Slow heat (1-2°C/min) analysis2->analysis3 analysis4 Record melting range analysis3->analysis4 result1 Compare to literature values analysis4->result1 result2 Assess purity result1->result2

Caption: Workflow for Melting Point Determination.

Section 3: Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively published, its ionic nature suggests solubility in polar solvents. However, the organic component of the molecule will influence its solubility in less polar media. A systematic solubility assessment is therefore recommended for specific applications.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a straightforward method to determine the solubility of the compound in a range of common laboratory solvents.

  • Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, tetrahydrofuran (THF), dichloromethane, toluene).

  • Sample Preparation: Weigh approximately 10 mg of this compound into a series of small, labeled vials.

  • Solvent Addition: Add 1 mL of a chosen solvent to a vial.

  • Mixing: Agitate the vial vigorously (e.g., using a vortex mixer) for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved solid. Classify the solubility as:

    • Freely Soluble: No solid particles are visible.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The majority of the solid remains undissolved.

SolubilityWorkflow start Weigh 10 mg of compound add_solvent Add 1 mL of solvent start->add_solvent vortex Vortex for 1-2 min add_solvent->vortex observe Visually inspect vortex->observe soluble Freely Soluble observe->soluble Clear solution sparingly Sparingly Soluble observe->sparingly Some solid remains insoluble Insoluble observe->insoluble Most solid remains

Caption: Workflow for Qualitative Solubility Testing.

Section 4: Stability and Handling

A key advantage of potassium organotrifluoroborates is their enhanced stability compared to other organoboron reagents.[1][2][3][4][10] this compound is generally considered to be stable in the presence of air and moisture, facilitating its handling and storage.[3][10]

Storage: For long-term stability, the compound should be stored in a tightly closed container in a cool, dark, and dry place.[11][12] Storage under an inert atmosphere is also recommended.[13]

Handling: Standard laboratory safety precautions should be observed.[12] This includes handling in a well-ventilated area or a fume hood to prevent the dispersion of dust.[11][12] Personal protective equipment, such as gloves and safety glasses, should be worn, as the compound is known to cause skin and serious eye irritation.[9][11]

Incompatibilities: The compound should be stored away from strong oxidizing agents.[11][13]

Section 5: Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and structure of this compound. While specific spectral data is often proprietary to suppliers, the expected features can be predicted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the 3-methoxyphenyl group and a singlet for the methoxy group protons.

    • ¹³C NMR: Will display distinct resonances for each carbon atom in the molecule.

    • ¹⁹F NMR: Should exhibit a single resonance for the three equivalent fluorine atoms, likely showing coupling to the boron atom.

    • ¹¹B NMR: Will provide information about the boron center.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H bonds of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, C-O stretching of the ether, and strong B-F stretching bands.[14]

  • Mass Spectrometry (MS): High-accuracy mass spectrometry can be challenging for organotrifluoroborates.[15] However, it can be used to confirm the molecular weight of the anionic component, [C₇H₇BF₃O]⁻.

Experimental Protocol: General Workflow for Spectroscopic Analysis
  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (for NMR) or prepare a sample for IR (e.g., KBr pellet) and MS (e.g., electrospray ionization).

  • Data Acquisition: Acquire the spectra on calibrated spectrometers.

  • Data Analysis: Process and analyze the spectra to identify characteristic peaks and coupling patterns.

  • Structure Confirmation: Compare the obtained spectral data with the expected structure of this compound.

SpectroscopyWorkflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Confirmation prep_nmr Dissolve in CDCl3/DMSO-d6 acq_nmr ¹H, ¹³C, ¹⁹F, ¹¹B NMR prep_nmr->acq_nmr prep_ir Prepare KBr pellet acq_ir FT-IR Spectroscopy prep_ir->acq_ir prep_ms Prepare dilute solution acq_ms Mass Spectrometry prep_ms->acq_ms analysis Analyze peaks, shifts, coupling acq_nmr->analysis acq_ir->analysis acq_ms->analysis confirmation Confirm structure and purity analysis->confirmation

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This compound is a valuable synthetic reagent with favorable physical properties, most notably its stability and solid, crystalline nature. A thorough understanding of its thermal properties, solubility, and spectroscopic characteristics, as outlined in this guide, is essential for its effective and safe use in research and development. The provided protocols offer a framework for the in-house verification of these properties, ensuring the quality and reliability of this important building block in chemical synthesis.

References

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound.
  • Chemical Label. (n.d.). Potassium (3-Methoxyphenyl)
  • Sigma-Aldrich. (n.d.). Potassium 4-methoxyphenyltrifluoroborate 95.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • Key Organics. (2017). Safety Data Sheet.
  • ChemSrc. (n.d.). potassium 3-methoxyphenyltrifluoroborate.
  • TCI Chemicals. (n.d.). This compound 438553-44-7.
  • ChemicalBook. (n.d.). This compound(438553-44-7) 1 h nmr.
  • Apollo Scientific. (n.d.). Potassium [4-(methoxycarbonyl)phenyl]trifluoroborate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). Potassium 2-methoxyphenyltrifluoroborate.
  • Lab Pro Inc. (n.d.). This compound, 5G - P1580-5G.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Frohn, H. J., & Bardin, V. V. (2001). (Fluoroorgano)fluoroboranes and -fluoroborates. 2[11]: Synthesis and spectroscopic characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie.

  • PubChemLite. (n.d.). This compound (C7H7BF3O).
  • ChemicalBook. (n.d.). This compound.
  • SpectraBase. (n.d.). POTASSIUM-3-METHOXY-PHENYLSULFANYLMETHYLTRIFLUOROBORATE.
  • ChemicalBook. (n.d.). POTASSIUM (3-FLUORO-4-METHOXYPHENYL)TRIFLUOROBORATE Product Description.
  • American Chemical Society. (2022).
  • Molander, G. A., & Ito, T. (2001).
  • TCI EUROPE N.V. (n.d.). This compound.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts.
  • Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • Ambeed. (n.d.). Potassium trifluoro(phenyl)borate.
  • Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
  • Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis.
  • ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs.
  • Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Fritz Haber Institute.
  • Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts.
  • Wikipedia. (n.d.). Avobenzone.

Sources

A Comprehensive Technical Guide to Potassium (3-Methoxyphenyl)trifluoroborate: From Commercial Availability to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science research, the demand for robust, versatile, and safe reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, largely supplanting their predecessors, boronic acids and esters, in many applications. Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity have made them invaluable assets in complex molecule synthesis.[1][2]

This guide focuses on a specific, yet widely applicable member of this family: Potassium (3-Methoxyphenyl)trifluoroborate (CAS No. 438553-44-7). We will delve into its commercial availability, purity standards, and analytical characterization. Furthermore, this document will provide field-proven insights into its synthesis and its pivotal role in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability and Supplier Landscape

This compound is readily accessible from a multitude of fine chemical suppliers. Researchers and drug development professionals can procure this reagent in various quantities, from grams for initial screening to kilograms for pilot-scale synthesis.

Supplier Typical Purity Analytical Method
TCI Chemicals>98.0%HPLC
Sigma-Aldrich (Merck)>98%Not specified
Santa Cruz Biotechnology98%Not specified
Lab Pro Inc.Min. 98.0%HPLC
CP Lab Safety~98%HPLC

This table is a representative sample and not exhaustive. It is crucial for the end-user to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.

Purity and Characterization: A Self-Validating System

Ensuring the purity and structural integrity of this compound is critical for reproducible and reliable experimental outcomes. A multi-pronged analytical approach is typically employed for its characterization.

Typical Specifications:
  • Appearance: White to off-white crystalline solid.

  • Purity (by HPLC): Typically ≥98%.

  • Molecular Formula: C₇H₇BF₃KO

  • Molecular Weight: 214.04 g/mol

Analytical Methodologies for Quality Control:
  • High-Performance Liquid Chromatography (HPLC): This is the most common method cited by commercial suppliers for purity assessment. It provides a quantitative measure of the main component relative to any organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides confirmation of the organic structure, showing the characteristic aromatic and methoxy protons.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

    • ¹⁹F NMR & ¹¹B NMR: These are crucial for confirming the presence and integrity of the trifluoroborate moiety. The ¹¹B NMR spectrum will show a characteristic signal for the tetracoordinate boron atom.[3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) operating in the negative ion mode is a powerful tool for the accurate mass determination of organotrifluoroborates, confirming the molecular weight and elemental composition.[4]

Potential Impurities and Their Origins:

A thorough understanding of the synthetic route is key to anticipating potential impurities. The most common method for preparing potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).

Caption: Origin of potential impurities in the synthesis of this compound.

  • Unreacted 3-Methoxyphenylboronic Acid: Incomplete reaction can lead to the presence of the starting boronic acid.

  • Boroxines: Boronic acids are known to form cyclic anhydrides called boroxines, which can be present as impurities.

  • Inorganic Salts: Excess KHF₂ or other potassium salts from the workup may remain in the final product.

  • Water and Other Solvents: Residual solvents from the reaction and purification steps can also be present.

Synthesis Protocol: From Boronic Acid to Trifluoroborate

The conversion of a boronic acid to its corresponding potassium trifluoroborate salt is a robust and high-yielding transformation. This process enhances the stability of the organoboron species, making it easier to handle and store.

Detailed Experimental Protocol:

Materials:

  • 3-Methoxyphenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

  • Acetonitrile

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, dissolve 3-methoxyphenylboronic acid (1.0 eq) in methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

  • Cool the methanolic solution of the boronic acid to 0 °C in an ice bath.

  • Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • The crude solid is then subjected to purification. A common method is to wash the solid with a solvent in which the product has low solubility but the impurities are soluble, such as cold acetonitrile or by recrystallization. For example, the crude product can be suspended in acetonitrile, stirred, and the insoluble inorganic salts filtered off. The filtrate is then concentrated, and the product precipitated by the addition of diethyl ether.

  • Collect the white crystalline solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Synthesis_Workflow start Start dissolve Dissolve 3-Methoxyphenylboronic Acid in Methanol start->dissolve cool Cool Boronic Acid Solution to 0°C dissolve->cool prepare_khf2 Prepare Aqueous KHF₂ Solution add_khf2 Slowly Add KHF₂ Solution prepare_khf2->add_khf2 cool->add_khf2 stir Stir at Room Temperature add_khf2->stir evaporate Solvent Removal (Rotary Evaporation) stir->evaporate purify Purification (e.g., Acetonitrile Wash/Precipitation) evaporate->purify filter_dry Filter and Dry Under Vacuum purify->filter_dry end End Product filter_dry->end

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.1 eq)

  • Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile) (1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, RuPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 eq)

  • Solvent system (e.g., Toluene/Water, THF/Water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

This protocol is a general guideline and may require optimization for specific substrates. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be substrate-dependent. [5][6]

Conclusion: An Indispensable Tool for the Modern Chemist

This compound stands out as a robust, reliable, and versatile reagent for the synthesis of complex organic molecules. Its commercial availability and high purity, coupled with its superior handling characteristics, make it an attractive alternative to traditional organoboron compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this powerful synthetic tool in their endeavors. The continued exploration of the reactivity of organotrifluoroborates promises to further expand the horizons of chemical synthesis.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 77(20), 8871–8877. [Link]

  • Figueroa, R., & Molander, G. A. (2005). Accurate Mass Determination of Organotrifluoroborates. Molecules, 10(2), 313–318. [Link]

  • Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2751–2756. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 293. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Miyaura Borylation of Aryl and Heteroaryl Halides and Pseudohalides Using Tetrahydroxydiboron. The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Using Potassium (3-Methoxyphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Potassium (3-Methoxyphenyl)trifluoroborate in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and capacity to form carbon-carbon bonds with high efficiency.[1] While boronic acids are the conventional nucleophilic partners, their application can be hampered by inherent instability, including a propensity for dehydration to form boroxine trimers, which complicates precise stoichiometric control.[2] Furthermore, they can be susceptible to protodeboronation under reaction conditions.[3]

Potassium organotrifluoroborates have emerged as superior alternatives, offering remarkable stability to both air and moisture.[4] These crystalline, free-flowing solids simplify handling, storage, and dispensing, eliminating the need for gloveboxes or other specialized equipment.[4][5] Their monomeric nature ensures accurate stoichiometry, a critical factor for reproducible and high-yielding reactions.[2][5] Specifically, this compound provides a readily available and stable source of the 3-methoxyphenyl moiety, a common structural motif in pharmaceuticals and functional materials.

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this compound, detailing the mechanistic nuances, offering field-tested protocols, and explaining the rationale behind experimental choices to empower researchers in achieving optimal outcomes.

Mechanistic Insights: The Role of Hydrolysis in Catalytic Turnover

A key distinction in the mechanism of Suzuki-Miyaura couplings involving organotrifluoroborates is the prerequisite of hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[5][6] This "slow release" of the boronic acid into the reaction medium is advantageous as it maintains a low concentration of the active boron species, thereby minimizing side reactions such as oxidative homocoupling and protodeboronation.[6][7]

The rate of hydrolysis is influenced by several factors, including the electronic nature of the organic substituent, the base, and the solvent system.[6][7] For aryltrifluoroborates like this compound, which bear an anisyl moiety, a process of "direct" hydrolysis can occur efficiently, leading to a relatively fast release of the boronic acid.[6] The general catalytic cycle is depicted below.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX Ar_prime_BOH2 Ar'B(OH)2 Ar_prime_BOH2->ArPdX Ar_prime_BF3K Ar'BF3K (3-Methoxyphenyl) hydrolysis_point Ar_prime_BF3K->hydrolysis_point H2O_Base H2O, Base H2O_Base->hydrolysis_point Hydrolysis Base_OH Base, OH- Base_OH->ArPdX Activation hydrolysis_point->Ar_prime_BOH2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling using an organotrifluoroborate.

The reaction initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The this compound undergoes hydrolysis to form (3-methoxyphenyl)boronic acid. This boronic acid, activated by a base, then undergoes transmetalation with the Ar-Pd(II)-X complex. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the biaryl product and regenerate the Pd(0) catalyst.[8]

Experimental Protocols: A Guide to Successful Synthesis

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides.

Protocol 1: General Coupling with Aryl Bromides

This protocol is optimized for the coupling of this compound with electron-rich and electron-deficient aryl bromides.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
This compound459648-70-3Sigma-Aldrich≥95%
Aryl BromideVariesCommercially available≥97%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Strem Chemicals98%
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6Commercially available≥98%
Potassium Carbonate (K₂CO₃)584-08-7Fisher Scientific≥99%
Toluene108-88-3VWRAnhydrous
Deionized WaterN/AIn-houseN/A

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Catalyst Addition: Briefly remove the septum from the Schlenk tube and add the catalyst mixture under a positive flow of argon.

  • Reaction: Reseal the tube and place it in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Challenging Aryl Chlorides

Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond. This protocol employs a more active catalyst system to facilitate their coupling.[9]

Materials and Reagents:

ReagentCAS NumberSupplierPurity
This compound459648-70-3Sigma-Aldrich≥95%
Aryl ChlorideVariesCommercially available≥97%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))72287-26-4Commercially available≥98%
Cesium Carbonate (Cs₂CO₃)534-17-8Oakwood Chemical≥99%
1,4-Dioxane123-91-1Acros OrganicsAnhydrous
Deionized WaterN/AIn-houseN/A

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.5 mmol), the aryl chloride (1.0 mmol), and cesium carbonate (2.5 mmol).

  • Catalyst Addition: Add PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Reaction: Heat the mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1.

Workflow Visualization

The general workflow for a Suzuki-Miyaura coupling using this compound is outlined below.

Suzuki_Workflow start Start reagents Combine Reactants: - K(3-MeOPh)BF3 - Aryl Halide - Base start->reagents inert Establish Inert Atmosphere (Argon Purge) reagents->inert solvents Add Solvents (e.g., Toluene/Water) inert->solvents catalyst Add Catalyst System (e.g., Pd(OAc)2/SPhos) solvents->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature or employing a more active catalyst system, especially for unreactive aryl halides. Ensure the base is of high quality and used in sufficient excess.

  • Protodeboronation: While less of an issue with trifluoroborates, protodeboronation of the in situ generated boronic acid can still occur.[3] Using a less aqueous solvent system or a fluoride-based base (e.g., CsF or KF) can sometimes mitigate this side reaction.

  • Homocoupling: The formation of biphenyl from the aryl halide (Glaser coupling) can be an issue. This is often indicative of an inefficient transmetalation step. Ensure the catalyst and ligand are present in the correct ratio and that the reaction is not overheated.

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[3][9] The base not only facilitates the transmetalation step but also promotes the hydrolysis of the trifluoroborate.[1]

Conclusion: A Robust and Reliable Synthetic Tool

This compound is a highly valuable reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura coupling. Its stability, ease of handling, and favorable reaction kinetics make it an attractive alternative to traditional boronic acids. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully implement this powerful synthetic tool in their own research and development endeavors.

References

  • Chem-Station. (2015, November 2). Organotrifluoroborate Salts. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(19), 7153–7160. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 2146–2153. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

  • Cravotto, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Molander, G. A., et al. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 76(20), 8141–8147. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Dreher, S. D., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 1996–1999. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(17), 3379–3382. [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(16), 6545–6552. [Link]

  • Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(7), 1405–1408. [Link]

  • Lee, J. C. H., et al. (2013). Synthesis and Suzuki–Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 78(24), 12438–12450. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

Sources

"palladium-catalyzed cross-coupling reactions with aryltrifluoroborates"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Potassium Aryltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Aryltrifluoroborates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While boronic acids have traditionally been the workhorse nucleophiles in these transformations, their inherent limitations—such as instability towards air and moisture, and a propensity for protodeboronation—can complicate handling, storage, and reproducibility.[1]

Potassium organotrifluoroborates have emerged as a superior class of coupling partners that elegantly circumvent these challenges. These crystalline, free-flowing solids exhibit exceptional stability to both air and moisture, permitting long-term storage at ambient temperatures and simplifying experimental setup without the need for strictly inert atmosphere techniques.[1][3][4] Their enhanced stability often translates to improved stoichiometry and higher, more reproducible yields, making them particularly valuable in the high-stakes environment of drug discovery and development where reliability is paramount.[1][5] This guide provides a detailed exploration of the mechanism, applications, and protocols for leveraging the power of potassium aryltrifluoroborates in palladium-catalyzed cross-coupling reactions.

Mechanistic Insights: The Role of In Situ Hydrolysis

A common misconception is that the aryltrifluoroborate salt directly participates in the transmetalation step of the catalytic cycle. In reality, the reaction's success in aqueous media hinges on the slow, controlled hydrolysis of the aryltrifluoroborate (ArBF3K) to its corresponding arylboronic acid (ArB(OH)2).[6][7] This in-situ generated boronic acid is the actual active nucleophile that enters the palladium catalytic cycle.

The overall process can be understood through three key phases:

  • Activation (Hydrolysis): The potassium aryltrifluoroborate reacts with water, often facilitated by a base, to generate the arylboronic acid and fluoride ions. This equilibrium provides a steady, low concentration of the active coupling partner, which helps to suppress undesired side reactions like protodeboronation.[6][7]

  • The Catalytic Cycle: The core Suzuki-Miyaura mechanism proceeds, involving the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with the in-situ generated arylboronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[2][8]

  • The Fluoride Effect: The fluoride ions generated during hydrolysis play a crucial, beneficial role. They can coordinate to the boronic acid, enhancing its nucleophilicity for transmetalation, and also help to stabilize the palladium catalyst, inhibiting side reactions that can lead to catalyst deactivation or byproduct formation.[6][7]

Below is a diagram illustrating the interplay between the aryltrifluoroborate activation and the main palladium catalytic cycle.

Suzuki_Miyaura_Cycle Catalytic Cycle for Aryltrifluoroborate Coupling cluster_activation Activation Phase cluster_cycle Pd Catalytic Cycle ArBF3K ArBF₃K ArBOH2 ArB(OH)₂ (Active Species) ArBF3K->ArBOH2 + 2H₂O - KHF₂ - HF PdII_complex Ar-Pd(II)-X (L)₂ ArBOH2->PdII_complex Enters Cycle Pd0 Pd(0)L₂ Pd0->PdII_complex Oxidative Addition PdII_diaryl Ar-Pd(II)-Ar' (L)₂ PdII_complex->PdII_diaryl Transmetalation PdII_diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_diaryl->Product ArX Ar'-X (Aryl Halide) Base Base (e.g., K₂CO₃)

Caption: The Suzuki-Miyaura cycle using aryltrifluoroborates.

General Protocols and Methodologies

The following protocols are designed to be robust starting points for a wide range of substrates. Optimization of the catalyst, ligand, base, and solvent system may be necessary for particularly challenging coupling partners.

Protocol 1: General Coupling of Aryltrifluoroborates with Aryl Bromides

This protocol is effective for a broad scope of electronically diverse and sterically unhindered aryl bromides. The use of PdCl₂(dppf)·CH₂Cl₂ is often sufficient and does not require an additional ligand.[3][4]

Workflow Overview

Caption: Standard experimental workflow for cross-coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the potassium aryltrifluoroborate (0.50 mmol, 1.0 equiv.), the aryl bromide (0.525 mmol, 1.05 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.015 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a solvent mixture of THF and deionized water (e.g., 10:1 ratio, 5 mL total volume) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 6 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: High-Performance Coupling with Aryl Chlorides

Aryl chlorides are more challenging electrophiles due to the strength of the C-Cl bond. This protocol employs a more active catalyst system, Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like RuPhos, which is highly effective for activating these less reactive partners.[1][9]

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried Schlenk tube, combine the aryl chloride (0.5 mmol, 1.0 equiv.), potassium aryltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).[1][9]

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial under argon, mix palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). This pre-mixing can improve catalyst activation.

  • Inert Atmosphere & Reagent Addition: Seal the Schlenk tube, evacuate, and backfill with argon (3x). Add the catalyst mixture to the tube under a positive pressure of argon.

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe. The mixture should be sparged with argon for 10-15 minutes to remove dissolved oxygen.[9]

  • Reaction: Seal the tube tightly and heat to 80-100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

Substrate Scope and Performance Data

The use of potassium aryltrifluoroborates is compatible with a wide array of functional groups on both coupling partners. The mild conditions tolerate esters, ketones, nitriles, ethers, and even nitro groups.[4][5]

EntryAryltrifluoroborate (Ar-BF₃K)Coupling Partner (Ar'-X)Catalyst System (mol%)Base (equiv.)ConditionsYield (%)Reference
1Phenyl1-BromonaphthalenePdCl₂(dppf) (2%)Cs₂CO₃ (3)THF/H₂O, 80°C, 12h95[4]
24-Methoxyphenyl4-BromoacetophenonePdCl₂(dppf) (2%)Cs₂CO₃ (3)THF/H₂O, 80°C, 12h98[4]
34-Cyanophenyl4-ChlorotoluenePd(OAc)₂ (2%) / RuPhos (4%)K₂CO₃ (3)Toluene/H₂O, 80°C, 24h91[9]
42-Thienyl4-BromanisolePdCl₂(dppf) (2%)Cs₂CO₃ (3)THF/H₂O, 80°C, 12h94[10]
54-(Benzoyloxy)butyl3-ChloropyridinePd(OAc)₂ (2%) / RuPhos (4%)K₂CO₃ (3)Toluene/H₂O, 80°C, 24h99[9]
6Vinyl4-Bromo-trifluoromethylbenzenePdCl₂(dppf) (2%)Cs₂CO₃ (3)THF/H₂O, 80°C, 12h85[11]

Conclusion

Potassium aryltrifluoroborates represent a significant advancement in the field of palladium-catalyzed cross-coupling. Their superior stability, ease of handling, and broad functional group tolerance make them highly attractive alternatives to traditional organoboron reagents.[1][4] The protocols detailed herein demonstrate their versatility in coupling with both aryl bromides and challenging aryl chlorides, providing reliable and high-yielding routes to complex biaryl structures. For professionals in drug discovery and process development, the adoption of aryltrifluoroborate chemistry can lead to more robust, scalable, and reproducible synthetic campaigns.

References

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3535–3543. [Link]

  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • SciSpace. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(31), 10834–10835. [Link]

  • Molander, G. A., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

  • Wu, X., & Qing, F.-L. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Chemical Science, 4(8), 3160-3165. [Link]

  • Molander, G. A., & Yun, C.-S. (2002). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. ResearchGate. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: A Guide to the Use of Potassium (3-Methoxyphenyl)trifluoroborate in Palladium-Catalyzed C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Organotrifluoroborates in Cross-Coupling Chemistry

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation in academic and industrial laboratories, prized for its functional group tolerance and the relatively benign nature of its boron-based byproducts.[1] However, traditional organoboron reagents like boronic acids and their esters present notable challenges, including difficult purification, uncertain stoichiometry, and sensitivity to air and moisture.

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners that circumvent these limitations.[1][2] These crystalline, monomeric salts are exceptionally stable to air and moisture, allowing for precise stoichiometric control and extended shelf-life.[1][3] Their tetracoordinate boron center renders them less reactive until activated under the reaction conditions, effectively serving as a protected form of the corresponding boronic acid.[1][3] This "slow-release" mechanism of the active boronic acid species during the reaction can suppress common side reactions like protodeboronation and oxidative homocoupling.[4][5]

This guide provides a detailed protocol and technical insights for the application of Potassium (3-Methoxyphenyl)trifluoroborate , a versatile arylating agent, in Suzuki-Miyaura cross-coupling reactions.

Reagent Profile: this compound

2.1. Physicochemical and Safety Data

Proper handling and storage are paramount for reagent integrity and operator safety. This compound is a stable solid but should be handled in accordance with standard laboratory safety protocols.

PropertyValue
Molecular Formula C₇H₇BF₃KO
Molecular Weight 214.04 g/mol
CAS Number 438553-44-7
Appearance White to off-white crystalline solid
Melting Point 188 °C[6]

2.2. Handling and Storage

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7] If generating dust, use a respirator with an appropriate filter.[8][9]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[8] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.[8][9] The reagent's stability to air and moisture is a key advantage, but standard best practices for chemical storage should be maintained.[3]

The Mechanistic Role in Suzuki-Miyaura Coupling

The participation of a potassium organotrifluoroborate salt in the Suzuki-Miyaura catalytic cycle is not direct. The tetracoordinated "ate" complex is not sufficiently nucleophilic for transmetalation.[3] The critical first step is the in-situ hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which is the actual reactive species in the catalytic cycle. This hydrolysis is typically facilitated by the base and water present in the reaction mixture.[3][4][5]

The rate of this hydrolysis is a critical parameter. It must be appropriately geared to the rate of the catalytic turnover. If the boronic acid is generated too quickly, it can accumulate and undergo undesirable side reactions.[4][5] Conversely, if hydrolysis is too slow, it can become the rate-limiting step of the entire process. The electronic properties of the organic substituent (in this case, the 3-methoxyphenyl group) significantly influence this hydrolysis rate.[4][5]

Suzuki_Cycle cluster_hydrolysis Activation Step cluster_catalytic Catalytic Cycle ArBF3K Ar-BF₃⁻K⁺ ArB(OH)2 Ar-B(OH)₂ ArBF3K->ArB(OH)2 H₂O, Base (Slow Release) Trans Ar'-Pd(II)-Ar (L)ₙ ArB(OH)2->Trans Base Pd0 LₙPd(0) OxAdd Ar'-Pd(II)-X (L)ₙ Pd0->OxAdd Oxidative Addition (Ar'-X) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar'

Figure 1. General mechanism of Suzuki-Miyaura coupling using a potassium organotrifluoroborate.

Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol details a representative C-C bond formation to synthesize 3,4'-dimethoxybiphenyl.

4.1. Reaction Scheme

(Self-generated image, not from search results)

4.2. Materials and Reagents

ReagentM.W. ( g/mol )EquivalentsAmount
This compound214.041.21.2 mmol, 257 mg
4-Bromoanisole187.041.01.0 mmol, 187 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02 mmol, 4.5 mg
RuPhos468.610.040.04 mmol, 18.7 mg
Cesium Carbonate (Cs₂CO₃)325.823.03.0 mmol, 977 mg
Toluene--5 mL
Water (degassed)--0.5 mL

4.3. Rationale for Reagent Selection

  • Catalyst System (Pd(OAc)₂ / RuPhos): While simple catalysts like Pd(PPh₃)₄ can be effective, modern biarylphosphine ligands such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) significantly enhance catalytic activity.[10][11] They promote the crucial oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and milder reaction conditions, and are particularly effective for coupling with a range of aryl halides.[11]

  • Base (Cs₂CO₃): A strong inorganic base is required to facilitate the hydrolysis of the trifluoroborate and to promote the transmetalation step by forming a more reactive boronate species.[1][12] Cesium carbonate is highly effective and commonly used for these systems.[1][10][12]

  • Solvent System (Toluene/Water): A biphasic solvent system is standard. Toluene solubilizes the organic components and the organometallic catalyst, while water is essential for the hydrolysis of the trifluoroborate salt and helps dissolve the inorganic base.[10]

4.4. Step-by-Step Experimental Procedure

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (257 mg, 1.2 mmol), Cesium Carbonate (977 mg, 3.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), and RuPhos (18.7 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Through the septum, add toluene (5 mL), degassed water (0.5 mL), and finally 4-bromoanisole (187 mg or 124 µL, 1.0 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 85 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,4'-dimethoxybiphenyl.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the protocol, providing a clear visual guide for laboratory execution.

Figure 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

This compound stands as an exemplary reagent for modern C-C bond formation. Its inherent stability, ease of handling, and ability to act as a slow-release source of the corresponding boronic acid make it a reliable and efficient coupling partner in Suzuki-Miyaura reactions.[1][3] The protocol described herein provides a robust and reproducible method for its application, leveraging modern catalyst systems to achieve high yields. By understanding the mechanistic nuances and following a structured experimental procedure, researchers can effectively incorporate this versatile building block into the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Organotrifluoroborate Salts. (2015). Chem-Station Int. Ed.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]

  • Material Safety Data Sheet - Potassium tetrafluoroborate. Cole-Parmer. [Link]

  • Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

  • Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. [Link]

  • Potassium 3-methoxyphenyltrifluoroborate. ChemSrc. [Link]

Sources

The Strategic Application of Potassium (3-Methoxyphenyl)trifluoroborate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Organotrifluoroborates in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles necessitates a sophisticated and versatile synthetic toolkit. Among the array of reagents that have risen to prominence, potassium organotrifluoroborates have carved out a significant niche, offering a compelling alternative to traditional organoboron compounds like boronic acids and esters. Their growing adoption is underpinned by a host of advantageous physicochemical properties, including remarkable stability to both air and moisture, which simplifies handling and storage, and a general robustness that allows for a broader range of reaction conditions. This enhanced stability profile translates to improved stoichiometry and reproducibility in key synthetic transformations.

This application note delves into the specific utility of Potassium (3-Methoxyphenyl)trifluoroborate , a commercially available and increasingly utilized building block in the synthesis of complex, biologically active molecules. We will explore the strategic importance of the 3-methoxyphenyl moiety in drug design and provide detailed protocols for its application in the cornerstone of modern carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction.

The Medicinal Chemistry Rationale for the 3-Methoxyphenyl Moiety

The 3-methoxyphenyl group is not merely a passive structural component; its incorporation into drug candidates is often a deliberate strategy to favorably modulate a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group, being a prevalent feature in many natural products and approved drugs, is a valuable tool for medicinal chemists.[1][2] Its influence stems from a combination of steric and electronic effects that can enhance ligand-target binding, improve physicochemical characteristics, and positively impact absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

The strategic placement of the methoxy group at the meta-position of the phenyl ring offers a unique electronic signature. It acts as a weak electron-donating group through resonance and an electron-withdrawing group through induction, influencing the overall electron density and reactivity of the aromatic ring. This can be crucial for fine-tuning interactions with biological targets, such as the active sites of enzymes or receptors. For instance, the 3-methoxyphenyl moiety is a key structural feature in a variety of pharmacologically active compounds, including kinase inhibitors, where it can contribute to potent and selective target engagement.[3]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of biaryl and heteroaryl-aryl linkages, which are common motifs in a vast number of pharmaceuticals. This compound serves as an exceptional nucleophilic partner in these transformations, readily participating in the catalytic cycle to forge new carbon-carbon bonds with a wide array of aryl and heteroaryl halides or triflates.

The general workflow for a Suzuki-Miyaura coupling reaction involving an organotrifluoroborate is depicted below:

Suzuki_Miyaura_Workflow reagents This compound + Aryl/Heteroaryl Halide reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst + Ligand catalyst->reaction base Base (e.g., Cs2CO3, K2CO3) base->reaction solvent Solvent (e.g., Toluene/H2O, THF/H2O) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Coupled Product purification->product

Figure 1: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides. Optimization of the ligand, base, and solvent system may be necessary for challenging substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (4 mL) and deionized water (1 mL) to the reaction mixture via syringe.

  • In a separate vial, weigh palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%) and add them to the reaction mixture under a positive pressure of argon.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 14-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand RuPhosA bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base Cs₂CO₃A strong inorganic base that facilitates the transmetalation step.
Solvent Toluene/H₂O (4:1)A biphasic solvent system that aids in the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy for the catalytic cycle to proceed at a reasonable rate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with a Heteroaryl Chloride

Heteroaryl chlorides are often more challenging coupling partners than their bromide or iodide counterparts. This protocol utilizes a highly active catalytic system to achieve efficient coupling.[4][5]

Materials:

  • This compound

  • Heteroaryl chloride (e.g., 2-chloropyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • n-Butanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine the heteroaryl chloride (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium phosphate (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add palladium(II) acetate (0.015 mmol, 3 mol%) and XPhos (0.03 mmol, 6 mol%) to the tube.

  • Add n-butanol (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr [Ar'BF3]K Base Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination

Sources

Application Notes & Protocols: A Guide to the Synthesis of Biaryl Compounds Using Potassium (3-Methoxyphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Rise of Organotrifluoroborates

The biaryl motif is a privileged structural scaffold, forming the core of numerous pharmaceuticals, natural products, and advanced functional materials.[1][2][3] Its prevalence in drug discovery is a testament to its ability to orient functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[4][5] Consequently, the development of robust and versatile methods for constructing the C(aryl)-C(aryl) bond is of paramount importance to the chemical sciences.[6][7]

Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction has become a workhorse for biaryl synthesis due to its mild conditions and exceptional functional group tolerance.[1][8] Traditionally, this reaction has relied on boronic acids and their ester derivatives as the organoboron component. However, these reagents are not without their limitations, which include potential instability, difficult purification, uncertain stoichiometry due to trimerization, and a propensity for protodeboronation.[9]

Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these issues.[10] These crystalline salts, including the subject of this guide, Potassium (3-Methoxyphenyl)trifluoroborate, offer remarkable stability to air and moisture, are monomeric, and are easy to handle, ensuring precise stoichiometric control.[11][12] They can be considered as protected, slow-release forms of boronic acids, often leading to cleaner reactions and higher yields by minimizing side reactions like homocoupling.[13][14] This guide provides an in-depth exploration of the use of this compound in the synthesis of biaryl compounds, detailing the underlying mechanism, a comprehensive experimental protocol, and critical insights for researchers in organic synthesis and drug development.

The Mechanistic Landscape: Unpacking the Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates

The efficacy of potassium organotrifluoroborates in Suzuki-Miyaura couplings hinges on their controlled in-situ conversion to the active boronic acid species. The tetracoordinate boron center in the R-BF₃⁻ salt is relatively unreactive towards transmetalation.[11] The reaction is initiated by hydrolysis under the basic aqueous conditions of the coupling, a process that can be considered a one-pot deprotection.[13][15]

The overall catalytic cycle can be visualized as follows:

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex from [Ar²B(OH)₃]⁻ reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Biaryl Product) reductive_elimination->product hydrolysis_start K⁺[Ar²BF₃]⁻ + H₂O, Base boronic_acid Ar²B(OH)₂ hydrolysis_start->boronic_acid Hydrolysis borate [Ar²B(OH)₃]⁻ boronic_acid->borate Base aryl_halide Ar¹-X

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

The key steps involved are:

  • Hydrolysis of the Organotrifluoroborate: The reaction commences with the slow hydrolysis of the this compound in the presence of a base and water to form (3-methoxyphenyl)boronic acid.[13] This boronic acid is then converted to the corresponding borate anion, [ArB(OH)₃]⁻, which is the active nucleophile. The slow, steady generation of the boronic acid is crucial as it keeps its standing concentration low, thereby minimizing undesirable side reactions.[13]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (or triflate), forming a Pd(II) complex.[16]

  • Transmetalation: The aryl group from the borate anion is transferred to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[16]

The choice of base is critical; it not only facilitates the hydrolysis of the trifluoroborate but also promotes the formation of the reactive borate species. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates.

Experimental Protocol: Synthesis of 3-Methoxy-4'-methylbiphenyl

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromotoluene.

Materials and Reagents:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Workflow Overview:

protocol_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add solids to flask: - K(3-MeOPh)BF₃ (1.2 eq) - 4-Bromotoluene (1.0 eq) - Cs₂CO₃ (3.0 eq) B 2. Seal, evacuate, and backfill with Argon (3x) A->B C 3. Add solvents: - Toluene - Water B->C D 4. Add catalyst/ligand solution (Pd(OAc)₂ + SPhos) C->D E 5. Heat to 100 °C with vigorous stirring D->E F 6. Monitor progress by TLC or GC-MS E->F G 7. Cool to RT, dilute with water and EtOAc F->G H 8. Separate layers, extract aqueous phase with EtOAc G->H I 9. Combine organics, wash with brine, dry (Na₂SO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify by column chromatography J->K

Figure 2: Step-by-step experimental workflow.

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and Cesium Carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Catalyst Preparation and Addition: In a separate small vial, weigh Palladium(II) Acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add 1 mL of toluene, swirl to dissolve, and then transfer this solution to the main reaction vessel via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-methoxy-4'-methylbiphenyl.

Data Summary and Expected Outcomes

The Suzuki-Miyaura coupling using potassium organotrifluoroborates is known for its high efficiency and broad substrate scope.[9][17] The following table summarizes typical reaction parameters and expected yields for the coupling of various aryltrifluoroborates with aryl halides.

EntryAryltrifluoroborateAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1K[(3-MeOPh)BF₃]4-BromotoluenePd(OAc)₂/SPhos (2)Cs₂CO₃Toluene/H₂O100>90
2K[(Ph)BF₃]4-ChloroacetophenonePdCl₂(dppf) (3)K₂CO₃THF/H₂O8085-95
3K[(2-Thienyl)BF₃]3-BromopyridinePd(OAc)₂/RuPhos (2)K₂CO₃Toluene/H₂O8580-90
4K[(4-FPh)BF₃]1-Naphthyl bromidePdCl₂(dppf) (2)Cs₂CO₃i-PrOH/H₂OReflux~90
5K[(Vinyl)BF₃]4-BromoanisolePdCl₂/PPh₃ (2/6)Cs₂CO₃THF/H₂O65~75

Yields are representative and can vary based on specific substrate and reaction scale. Data synthesized from multiple sources.[12][18][17]

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, ensure the inert atmosphere was rigorously maintained. The Pd(0) species is sensitive to oxygen. Degassing the solvents by sparging with argon prior to use is highly recommended. The quality of the palladium catalyst and ligand is also crucial.

  • Protodeboronation: The appearance of methoxybenzene as a byproduct indicates premature decomposition of the organotrifluoroborate. This can happen if the reaction temperature is too high or if the base is too strong for the substrate. Using a milder base like K₃PO₄ or lowering the temperature may be beneficial.[9]

  • Homocoupling of Aryl Halide: This side reaction suggests that the transmetalation step is slow relative to reductive elimination from a diarylpalladium(II) species formed via an alternative pathway. Ensure the catalyst/ligand ratio is optimal. Sometimes, using a different phosphine ligand can mitigate this issue.[16]

  • Reagent Purity: While potassium organotrifluoroborates are stable, they should be stored in a desiccator. The purity of the aryl halide partner is also critical for achieving high yields.

Conclusion

This compound and its congeners are robust, reliable, and highly effective reagents for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Their superior stability, ease of handling, and ability to engage in a slow-release mechanism make them ideal for applications in pharmaceutical and materials science research, where reproducibility and high yields are paramount. By understanding the underlying mechanism and adhering to carefully designed protocols, researchers can confidently employ these powerful building blocks to access a diverse range of complex molecular architectures.

References

  • Organotrifluoroborate Salts. Chem-Station Int. Ed. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Molander, G. A., & Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Molander, G. A., & Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. Available at: [Link]

  • Darses, S., & Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Molander, G. A., & Ito, T. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Molander, G. A., & Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Molander, G. A., & Ham, J. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. Available at: [Link]

  • Biaryl synthesis Definition. Fiveable. Available at: [Link]

  • Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. Available at: [Link]

  • Molander, G. A., & Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Sharma, S., et al. Expanding chemical space by para-C−H arylation of arenes. Nature Communications. Available at: [Link]

  • Molander, G. A., et al. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Molander, G. A., & Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Publishing. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. Available at: [Link]

  • Colombel, V., et al. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Examples of biaryl structure applications. ResearchGate. Available at: [Link]

  • Process for preparing biaryl compounds. Google Patents.
  • da Silva, F. M., et al. Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Molander, G. A., & Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Molander, G. A., & Ito, T. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Available at: [Link]

  • Dubbaka, S. R., et al. Cu(OTf)₂-Mediated Fluorination of Aryltrifluoroborates with Potassium Fluoride. Organic Letters. Available at: [Link]

  • Mora-Fuentes, J. P., et al. Potassium fluoride activation for the nucleophilic fluorination reaction using 18-crown-6, [2.2.2]-cryptand, pentaethylene glycol and comparison with the new hydro-crown scaffold: a theoretical analysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • da Silva, F. M., et al. Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. ResearchGate. Available at: [Link]

  • Dreher, S. D., et al. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters. Available at: [Link]

  • Ghaffari, M., & Ghorbani-Choghamarani, A. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]

  • Häring, M., et al. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

  • Al-dujaili, A. H., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Potassium Fluoride Activation for the Nucleophilic Fluorination Reaction Using 18-crown-6, [2.2.2]-Cryptand, Pentaethylene Glycol and Comparison with the New Hydro-crown Scaffold: A Theoretical Analysis. ResearchGate. Available at: [Link]

  • Chen, Y.-H., et al. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Logothetis, D. E., et al. Mechanism of fluoride activation of G protein-gated muscarinic atrial K+ channels. The Journal of Biological Chemistry. Available at: [Link]

Sources

Application Note: The Strategic Use of Potassium (3-Methoxyphenyl)trifluoroborate in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Synthetic Chemists

Introduction: The Rise of Organotrifluoroborates in Complex Synthesis

In the landscape of modern organic synthesis, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly the biaryl linkages ubiquitous in natural products and pharmaceuticals.[1] While boronic acids have traditionally been the workhorses for this transformation, their inherent limitations—such as challenging purification, uncertain stoichiometry, and susceptibility to protodeboronation—have driven the search for more robust alternatives.[2][3]

Potassium organotrifluoroborates have emerged as a superior class of reagents, offering exceptional stability to air and moisture, which simplifies handling and storage.[2][4][5][6] These crystalline, monomeric solids are easily prepared, can be stored indefinitely without special precautions, and often provide higher yields in cross-coupling reactions.[1][4][6][7] Potassium (3-Methoxyphenyl)trifluoroborate, the subject of this note, provides a stable and efficient means to introduce the valuable 3-methoxyphenyl motif, a common structural element in a variety of biologically active molecules.

Key Advantages of this compound:

  • Enhanced Stability: Unlike the corresponding boronic acid, it is a crystalline solid that is stable to air and moisture, eliminating the need for inert atmosphere handling during storage and weighing.[1][4][7]

  • Stoichiometric Precision: As a well-defined salt, it allows for precise control over reagent quantities, which is critical for reproducibility and process scale-up.[1][8]

  • High Reactivity & Functional Group Tolerance: Despite its stability, it readily participates in Suzuki-Miyaura couplings under appropriate conditions, showing broad compatibility with sensitive functional groups like esters, ketones, and nitriles.[7][9]

  • Improved Atom Economy: Reactions can often be run with near-stoichiometric amounts of the trifluoroborate, reducing waste compared to reactions requiring a large excess of a less stable boronic acid.[1]

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura reaction. The overall transformation involves the palladium-catalyzed coupling of the organotrifluoroborate with an organic halide or triflate (Ar-X).

A crucial aspect of the mechanism is the requirement for a base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄). The base facilitates the in-situ hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which then enters the catalytic cycle. The presence of water is often beneficial, accelerating the rate of cross-coupling relative to competitive protodeboronation.[10]

The generally accepted catalytic cycle is illustrated below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar¹-X pd_complex1 Ar¹-Pd(II)L₂-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetal->pd_complex2 boronate Ar²B(OH)₂ (from K[Ar²BF₃] + Base) boronate->transmetal Base, H₂O red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² (Product) red_elim->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in Natural Product Synthesis: A Strategic Approach

The 3-methoxyphenyl group is a key structural unit in numerous natural products, including alkaloids and polyketides, where it often contributes to the molecule's biological activity. The stability of this compound makes it an ideal reagent for late-stage functionalization, where a sensitive, advanced intermediate must be coupled without disturbing existing stereocenters or functional groups.

Representative Synthetic Scenario: Synthesis of a Combretastatin Analogue Core

Combretastatins are a class of natural products known for their potent anti-cancer properties. A common structural feature is a biaryl linkage. The following illustrates a strategic use of this compound to construct the core of a simplified combretastatin analogue.

Retrosynthetic Analysis: The key biaryl bond in the target molecule can be formed via a Suzuki-Miyaura coupling. Using this compound allows for the reliable introduction of the 'A-ring' onto a pre-functionalized 'B-ring' halide.

Retrosynthesis Target Combretastatin Analogue Core Disconnect Suzuki-Miyaura Disconnection Target->Disconnect Intermediates Aryl Halide (B-Ring) + This compound (A-Ring) Disconnect->Intermediates

Caption: Retrosynthetic disconnection for a biaryl natural product core.

This strategy is advantageous because the trifluoroborate salt can be prepared and stored in high purity, ensuring a clean and high-yielding coupling reaction at a critical stage of the synthesis.

Protocols and Methodologies

Protocol 1: Synthesis of this compound

This protocol details the conversion of commercially available 3-methoxyphenylboronic acid to its corresponding trifluoroborate salt. The procedure is based on established methods for aryltrifluoroborate synthesis.[4][6]

Workflow:

Synthesis_Workflow start 3-Methoxyphenylboronic Acid in Methanol step1 Mix & Stir (Formation of Slurry) start->step1 reagent Aqueous KHF₂ reagent->step1 step2 Stir at RT step1->step2 step3 Filter & Wash (H₂O, Acetone) step2->step3 product Dry in Vacuo (Final Product) step3->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation: To a 250 mL flask containing 3-methoxyphenylboronic acid (10.0 g, 65.8 mmol, 1.0 equiv), add methanol (40 mL). Stir the mixture to achieve a solution.

  • Reagent Addition: In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂, 15.4 g, 197.4 mmol, 3.0 equiv) in deionized water (50 mL). Cool the boronic acid solution to 0-5 °C in an ice bath.

  • Precipitation: Add the KHF₂ solution to the stirred boronic acid solution portion-wise over 10 minutes. A thick white precipitate will form.

  • Reaction: Remove the ice bath and allow the slurry to stir at room temperature for 1-2 hours to ensure complete conversion.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold water (2 x 30 mL) and acetone (2 x 30 mL) to remove unreacted starting materials and salts.

  • Drying: Dry the resulting fine white powder under high vacuum to a constant weight. The product, this compound, is typically obtained in >90% yield and requires no further purification.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This general protocol describes the coupling of this compound with a representative aryl bromide. Conditions are based on robust systems developed for aryltrifluoroborate couplings.[1][9][11]

ParameterRecommended ConditionRationale / Comment
Palladium Precatalyst Pd(OAc)₂ (2-5 mol %)A common, effective, and relatively inexpensive palladium source.
Ligand RuPhos or XPhos (4-10 mol %)Buchwald-type biaryl phosphine ligands are highly effective for coupling sterically hindered or electron-rich partners.[1][12]
Base K₂CO₃ or Cs₂CO₃ (3.0 equiv)Anhydrous, strong inorganic base required to promote hydrolysis and transmetalation. Cs₂CO₃ is often superior for difficult couplings.[13][14]
Solvent System Toluene/H₂O or Dioxane/H₂O (10:1)The aqueous phase is critical for the hydrolysis of the trifluoroborate.[9][10]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Degassing: Sparge the stirred mixture with a stream of argon for 15-20 minutes to thoroughly remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol %) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol %). Add them to the reaction tube against a positive pressure of argon.

  • Heating: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 85 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

References

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. [Link]

  • Molander, G. A., & Dreher, S. D. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(40), 16492–16495. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Request PDF. (2025). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

  • Molander, G. A., & Grote, T. (2010). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 12(15), 3340–3343. [Link]

  • Molander, G. A., & Herrera, N. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8376–8387. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(13), 2731–2734. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Sandrock, D. L., & Molander, G. A. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides. Organic Letters, 12(23), 5462–5465. [Link]

  • Fleury-Brégeot, N., & Molander, G. A. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(12), 3122–3125. [Link]

  • Molander, G. A., et al. (2012). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 423. [Link]

Sources

"catalyst selection for Suzuki reactions with Potassium (3-Methoxyphenyl)trifluoroborate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Catalyst Selection for Suzuki-Miyaura Reactions with Potassium (3-Methoxyphenyl)trifluoroborate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Potassium Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance.[1][2] While boronic acids have been the traditional nucleophilic partner, their limitations—such as instability, propensity for protodeboronation, and difficulty in stoichiometric control due to the formation of boroxine anhydrides—can complicate their use.[3][4]

Potassium organotrifluoroborates (R-BF₃K) have emerged as superior alternatives, offering remarkable stability to air and moisture.[3][5][6] These crystalline, monomeric solids simplify handling, storage, and precise measurement, enhancing reproducibility.[1][5] Functioning as a protected form of boronic acids, they slowly hydrolyze under reaction conditions to release the active boronic acid, a feature that can suppress common side reactions like homocoupling.[2][5][7] This application note provides a detailed guide to selecting the optimal catalyst system for the coupling of this compound, an electron-rich nucleophile, with various aryl halides.

Core Principle: Understanding the Reactivity of (3-Methoxyphenyl)trifluoroborate

The 3-methoxy group is a key electronic feature. As a moderate electron-donating group (+M effect), it increases the electron density of the aromatic ring. This electronic enrichment generally enhances the rate of transmetalation, the crucial step where the organic moiety is transferred from boron to the palladium center.[8][9] However, the choice of catalyst and ligand remains critical to efficiently drive the rate-limiting oxidative addition step, especially when using less reactive aryl chlorides as coupling partners.[10][11]

Catalyst System Selection: A Multi-Component Approach

The success of the Suzuki-Miyaura reaction hinges on the synergistic interplay of four key components: the palladium precursor, the ligand, the base, and the solvent.

Palladium Precursors: The Engine of the Reaction

The choice of the palladium source is the first step. Common and effective precursors include:

  • Palladium(II) Acetate (Pd(OAc)₂): A versatile and cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species. It is frequently used for couplings involving organotrifluoroborates.[1][11][12]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that does not require in situ reduction, often leading to milder reaction conditions.[11]

  • Palladium Dichloride Complexes (e.g., PdCl₂(dppf)·CH₂Cl₂): These are air-stable Pd(II) precatalysts that incorporate a phosphine ligand, often demonstrating high activity and broad applicability for organotrifluoroborate couplings.[4][13][14]

For routine applications, Pd(OAc)₂ offers a balance of reactivity and cost-effectiveness.

Ligand Selection: The Key to Efficiency and Scope

The ligand is arguably the most critical component for tuning reactivity. It stabilizes the palladium center, influences its electronic properties, and controls steric access. For electron-rich nucleophiles like (3-methoxyphenyl)trifluoroborate, particularly when paired with challenging electrophiles (e.g., aryl chlorides), the use of sterically bulky, electron-rich phosphine ligands is paramount.[10][11][15]

Why Bulky, Electron-Rich Ligands?

  • Facilitates Oxidative Addition: The high electron density on the phosphine ligand makes the palladium center more electron-rich, promoting its insertion into the aryl-halide bond—the often rate-limiting step.[10]

  • Promotes Reductive Elimination: The steric bulk of the ligand forces the two organic groups on the palladium into close proximity, accelerating the final, product-forming reductive elimination step.[15]

Recommended ligands include the Buchwald biaryl phosphines , which have demonstrated exceptional performance in Suzuki-Miyaura couplings of organotrifluoroborates:[10]

  • RuPhos: Often the ligand of choice for coupling primary and secondary alkyltrifluoroborates, and highly effective for heteroaryl systems.[1][2][6][12]

  • SPhos & XPhos: Excellent general ligands for coupling aryl chlorides and other challenging substrates due to their steric bulk and electron-donating ability.[11][16]

Base Selection: The Activator

The base plays a crucial role in the hydrolysis of the R-BF₃K salt to the corresponding boronic acid and facilitates the transmetalation step.[7][17]

  • Cesium Carbonate (Cs₂CO₃): Often provides superior results in couplings with organotrifluoroborates due to its high solubility in organic solvents and appropriate basicity.[13][18][19]

  • Potassium Carbonate (K₂CO₃) & Sodium Carbonate (Na₂CO₃): More economical and highly effective in many systems, particularly with protic solvents like ethanol or solvent mixtures containing water.[1][2][12]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive systems.[11]

Typically, 2-3 equivalents of the base are used to ensure the reaction proceeds to completion.

Solvent System: The Reaction Medium

The solvent must be capable of dissolving the reagents and facilitating the interaction between the aqueous and organic phases, as water is required for the hydrolysis of the trifluoroborate.[5][7]

  • Toluene/Water or THF/Water Mixtures: Classic biphasic systems that are highly effective. A 9:1 or 10:1 ratio of organic solvent to water is common.[2][3][18]

  • Ethanol or Isopropanol: Protic solvents can serve as both the organic medium and the water source (if using commercial grade), simplifying the setup.[1]

Thoroughly degassing the solvent before use is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

Comparative Data: Recommended Catalyst Systems

The following table summarizes experimentally validated conditions for Suzuki-Miyaura couplings of various organotrifluoroborates, providing a strong starting point for optimization.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)Solvent SystemSubstrate Scope & CommentsReference
Pd(OAc)₂ (1-3)RuPhos (2-6)Na₂CO₃ (2)EthanolHighly effective for various heteroaryltrifluoroborates with aryl chlorides.[1]
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)General conditions for primary alkyltrifluoroborates with aryl chlorides.[2]
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂OEffective for coupling homoenolates derived from trifluoroborates.[12]
PdCl₂(dppf)·CH₂Cl₂ (2)-t-BuNH₂ (3)i-PrOH/H₂OOptimized for alkenyltrifluoroborates with aryl halides.[4]
PdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O (9:1)A classic system, effective for vinyltrifluoroborates. May be less efficient for aryl chlorides.[18][19]
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2)TolueneEfficient for coupling aryl chlorides with aryltrifluoroborates.[16]

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.05 equiv)

  • Aryl Halide (1.0 equiv, e.g., 0.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01-0.02 equiv, 1-2 mol%)

  • RuPhos or SPhos (0.02-0.04 equiv, 2-4 mol%)

  • Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed Ethanol or Toluene/Water (10:1) (to achieve ~0.2 M concentration)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk tube, add the aryl halide (if solid), this compound, the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. If using an aryl halide that is a liquid, add it at this stage.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanism & Visualization

The catalytic cycle involves three primary stages: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organic group from the activated boronate to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[20]

// Inputs and Outputs ArX [label="Ar-X\n(Aryl Halide)", shape=cds, style=filled, fillcolor="#FFFFFF"]; ArBF3K [label="Ar'-BF₃K\n+ Base/H₂O", shape=cds, style=filled, fillcolor="#FFFFFF"]; ArAr [label="Ar-Ar'\n(Product)", shape=cds, style=filled, fillcolor="#FFFFFF"];

// Cycle Flow pd0 -> pd_complex [style=invis]; pd_complex -> base_act [label="Base (M-OR)"]; base_act -> biaryl_complex [style=invis]; biaryl_complex -> pd0 [style=invis];

// Positioning nodes pd0 -> ox_add [style=invis]; ox_add -> pd_complex [style=invis]; biaryl_complex -> red_elim [style=invis]; red_elim -> pd0 [style=invis]; base_act -> trans [style=invis]; trans -> biaryl_complex [style=invis];

// Edges with labels edge [dir=forward]; ArX -> pd_complex; pd0 -> ox_add [dir=none]; ox_add -> pd_complex;

ArBF3K -> biaryl_complex; base_act -> trans [dir=none]; trans -> biaryl_complex;

biaryl_complex -> ArAr; biaryl_complex -> red_elim [dir=none]; red_elim -> pd0;

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidation).2. Insufficiently active ligand/catalyst system for the aryl halide.3. Insufficient base strength or quantity.4. Poor quality of trifluoroborate salt.1. Ensure solvents are thoroughly degassed and maintain a strict inert atmosphere.2. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos). Increase catalyst loading to 3-5 mol%.3. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃) or increase equivalents to 3.0.4. Verify the purity of the R-BF₃K salt.
Protodeboronation of R-BF₃K Reaction temperature is too high or reaction time is too long, leading to degradation of the boronic acid intermediate.Reduce the reaction temperature. Monitor the reaction closely and stop it once the aryl halide is consumed.
Homocoupling of Aryl Halide Presence of oxygen; catalyst decomposition.Improve degassing procedure. Use a more robust ligand to stabilize the palladium center.
Formation of Byproducts Reaction temperature too high, causing side reactions.Lower the reaction temperature. Screen different solvent systems.

References

  • Chem-Station. (2015). Organotrifluoroborate Salts. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available from: [Link]

  • Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(7), 1087-1108. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. Available from: [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available from: [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. Available from: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available from: [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Available from: [Link]

  • Molander, G. A., & Traister, K. M. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 77(19), 8564-8575. Available from: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. Available from: [Link]

  • ResearchGate. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Colombel, V., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 14(7), 1680-1683. Available from: [Link]

  • Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(10), 3509–3514. Available from: [Link]

  • Anderson, K. W., et al. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649-2652. Available from: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Retrieved from: [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from: [Link]

Sources

Application Notes & Protocols: Optimizing Suzuki-Miyaura Coupling of Potassium (3-Methoxyphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Potassium (3-Methoxyphenyl)trifluoroborate in Biaryl Synthesis

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, particularly in the synthesis of biaryl scaffolds critical to pharmaceuticals, agrochemicals, and advanced materials. While boronic acids have been the traditional nucleophilic partner, their inherent instability, propensity for dehydration to form boroxines, and susceptibility to protodeboronation present significant challenges in handling, stoichiometry, and reproducibility.

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these issues. This compound, K[(3-MeOPh)BF₃], is a crystalline, free-flowing solid that offers exceptional stability to both air and moisture.[1] This robustness simplifies handling, eliminates the need for inert atmosphere storage for routine use, and ensures precise stoichiometric control in reactions. For researchers in drug development, these practical advantages translate to more reliable, scalable, and reproducible synthetic outcomes.

This guide provides an in-depth analysis of the critical role that base and solvent selection play in maximizing the efficiency of coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these choices and provide robust, field-proven protocols for immediate application.

The Mechanistic Heart of the Matter: Hydrolysis and the "Slow-Release" Paradox

A common misconception is that the trifluoroborate salt, [R-BF₃]K, participates directly in the transmetalation step of the catalytic cycle. In reality, the active nucleophile is the corresponding boronic acid, which is generated in situ. The overall success and efficiency of the coupling are therefore intrinsically linked to the rate of hydrolysis of the trifluoroborate salt.[2]

The reaction proceeds through a stepwise hydrolysis, first to a difluoroborane and then to the boronic acid, which is the species that engages with the palladium catalyst.

K[RBF₃] + 2 H₂O ⇌ R-B(OH)₂ + KHF₂ + HF

For aryltrifluoroborates bearing electron-donating groups, such as the 3-methoxy substituent, this hydrolysis is known to be rapid under basic, aqueous conditions.[2] The π-donating nature of the methoxy group stabilizes the resulting boronic acid, facilitating what is termed "direct" hydrolysis. This contrasts with electron-deficient aryltrifluoroborates, which often require more forcing conditions or even acid catalysis for efficient hydrolysis—an "acid-base paradox" that makes their release slow under standard basic coupling conditions.[2]

Understanding this "fast-release" nature of this compound is key to rational protocol design. The goal is not to force hydrolysis, but to select a base and solvent system that efficiently generates the boronic acid and promotes its immediate consumption in the catalytic cycle, thereby minimizing side reactions like protodeboronation or homocoupling.

Suzuki_Miyaura_Cycle cluster_hydrolysis Boron Activation pd0 Pd(0)L₂ pdx Ar-Pd(II)-X-L₂ pd0->pdx Oxidative Addition (Ar-X) product Ar-R pdoh Ar-Pd(II)-OH-L₂ pdx->pdoh Ligand Exchange (Base) pdr Ar-Pd(II)-R-L₂ pdr->pd0 Reductive Elimination pdr->product rbf3k K⁺[RBF₃]⁻ rboh2 R-B(OH)₂ rbf3k->rboh2 Hydrolysis rboh2->pdr Transmetalation base Base (e.g., CO₃²⁻) water H₂O Experimental_Workflow start Start reagents Combine Aryl Halide, K[(3-MeOPh)BF₃], & Base in Schlenk Tube start->reagents evacuate Evacuate & Backfill with Argon (3x) reagents->evacuate solvents Add Degassed Solvents (Toluene/Water) evacuate->solvents catalyst Add Catalyst/Ligand Solution under Argon solvents->catalyst heat Heat Reaction Mixture (e.g., 85 °C) catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup: Dilute with EtOAc, Wash with Water & Brine monitor->workup Reaction Complete purify Dry, Concentrate, & Purify by Column Chromatography workup->purify end End: Purified Product purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Protocol 1: High-Yield Coupling with an Aryl Chloride (Recommended)

This protocol is optimized for coupling with typically challenging aryl chlorides.

  • Reagents & Materials:

    • Aryl Chloride (e.g., 4-Chlorotoluene): 0.5 mmol, 1.0 equiv.

    • This compound: 0.55 mmol, 1.1 equiv.

    • Potassium Carbonate (K₂CO₃), finely ground: 1.5 mmol, 3.0 equiv.

    • Palladium(II) Acetate [Pd(OAc)₂]: 0.01 mmol, 2 mol%

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos): 0.02 mmol, 4 mol%

    • Toluene, degassed: 5.0 mL

    • Deionized Water, degassed: 0.5 mL

    • Schlenk tube (25 mL) with a magnetic stir bar

  • Procedure:

    • To the Schlenk tube, add the aryl chloride, this compound, and potassium carbonate.

    • Seal the tube, and carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Via syringe, add the degassed toluene followed by the degassed deionized water.

    • In a separate small vial under argon, dissolve the Pd(OAc)₂ and RuPhos in a small amount of the degassed toluene (~0.5 mL) and transfer this catalyst solution to the main reaction mixture via syringe under a positive pressure of argon.

    • Seal the Schlenk tube tightly and place it in a preheated oil bath at 85 °C.

    • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of a quenched aliquot.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: General Coupling with an Aryl Bromide

This protocol uses a more traditional catalyst system that is highly effective for more reactive aryl bromides.

  • Reagents & Materials:

    • Aryl Bromide (e.g., 4-Bromoanisole): 0.5 mmol, 1.0 equiv.

    • This compound: 0.55 mmol, 1.1 equiv.

    • Cesium Carbonate (Cs₂CO₃): 1.5 mmol, 3.0 equiv.

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ [PdCl₂(dppf)·CH₂Cl₂]: 0.015 mmol, 3 mol%

    • THF, degassed: 4.5 mL

    • Deionized Water, degassed: 0.5 mL

    • Schlenk tube (25 mL) with a magnetic stir bar

  • Procedure:

    • To the Schlenk tube, add the PdCl₂(dppf)·CH₂Cl₂, aryl bromide (if solid), this compound, and cesium carbonate.

    • Seal the tube, and carefully evacuate and backfill with argon. Repeat this cycle three times.

    • Via syringe, add the degassed THF, degassed deionized water, and the aryl bromide (if liquid).

    • Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.

    • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Follow steps 7-10 from Protocol 1 for workup and purification.

References

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]

  • Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]

Sources

Application Note & Protocol: Large-Scale Synthesis Utilizing Potassium (3-Methoxyphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the large-scale application of Potassium (3-Methoxyphenyl)trifluoroborate. Potassium organotrifluoroborate salts have emerged as superior alternatives to traditional boronic acids in process chemistry, offering significant advantages in stability, handling, and reaction efficiency.[1][2] This document outlines the mechanistic basis for their utility, a robust, scalable protocol for a model Suzuki-Miyaura cross-coupling reaction, and critical parameters for process optimization and safety. The information is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries engaged in scaling up carbon-carbon bond-forming reactions.

The Process Advantage: Potassium Organotrifluoroborates vs. Boronic Acids

The selection of a reagent for large-scale synthesis is governed by factors beyond simple reactivity, including cost, safety, stability, and ease of handling. While boronic acids are foundational to Suzuki-Miyaura cross-coupling, they possess inherent limitations that are magnified at scale, such as potential instability and a propensity for side reactions like protodeboronation.[2][3]

Potassium organotrifluoroborate salts, such as this compound, effectively mitigate these challenges. They are generally air- and moisture-stable, crystalline solids that can be stored indefinitely without special precautions and are easier to handle and purify than many boronic acids.[1][3][4][5] This enhanced stability simplifies operational logistics and improves process robustness, which are critical considerations in a manufacturing environment.

FeatureBoronic Acids (R-B(OH)₂)Potassium Organotrifluoroborates (R-BF₃K)
Physical State Often amorphous or difficult to crystallizeCrystalline, free-flowing solids
Stability Prone to dehydration (forming anhydrides) and air oxidationExceptionally stable to air and moisture[1][3][4]
Handling Can be difficult to weigh accurately due to variable hydrationEasy to handle and weigh accurately[6]
Side Reactions Susceptible to protodeboronation, reducing efficiencyLess prone to protodeboronation[4]
Purification Often requires chromatographyCan often be purified by simple recrystallization[7]

Mechanism of Action in Suzuki-Miyaura Coupling

Potassium organotrifluoroborates are not directly active in the palladium catalytic cycle. Instead, they serve as stable precursors, or "reservoirs," of the corresponding boronic acid.[3] Under the aqueous basic conditions typical of Suzuki-Miyaura reactions, the trifluoroborate salt undergoes slow, controlled hydrolysis to release the boronic acid in situ.[3][8][9] This slow-release mechanism is highly advantageous as it maintains a low steady-state concentration of the reactive boronic acid, minimizing side reactions such as oxidative homocoupling.[6][8][9]

The rate of this hydrolysis is a critical parameter and can be influenced by factors such as the electronic nature of the organic group, temperature, base, and even the material of the reaction vessel.[8][9] For anisyl moieties, hydrolysis is generally efficient, enabling a "fast release" of the boronic acid to drive the catalytic cycle forward.[8][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_precursor Precursor Activation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation (Ar'-B(OH)₂) Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product RBF3K K⁺ [Ar'-BF₃]⁻ (3-MeOPh-BF₃K) RBOH2 Ar'-B(OH)₂ (Boronic Acid) RBF3K->RBOH2 Hydrolysis (Base, H₂O) RBOH2->OxAdd Enters Cycle

Figure 1. Suzuki-Miyaura cycle with trifluoroborate activation.

Large-Scale Protocol: Synthesis of 3-Methoxy-4'-methylbiphenyl

This protocol details a model Suzuki-Miyaura reaction between this compound and 4-bromotoluene. It is designed for robustness and scalability.

Reaction Scheme: (3-MeO)C₆H₄-BF₃K + (4-Me)C₆H₄-Br --(Pd Catalyst, Base)--> (3-MeO)C₆H₄-C₆H₄(4-Me)

Materials and Equipment
  • Reagents:

    • This compound (1.00 eq)

    • 4-Bromotoluene (1.05 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mol%)

    • Potassium Carbonate (K₂CO₃), powder (3.0 eq)

    • Toluene

    • Deionized Water

  • Equipment:

    • Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet

    • Temperature control unit (heating/cooling circulator)

    • Inert atmosphere system (Nitrogen or Argon)

    • Liquid charging system (e.g., pumps, graduated addition funnels)

    • Phase separation vessel

Step-by-Step Procedure
  • Vessel Inerting and Charging:

    • Ensure the reactor is clean, dry, and leak-tested.

    • Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

    • Charge the reactor with this compound, Potassium Carbonate, Palladium(II) Acetate, and SPhos under a positive nitrogen flow. Rationale: The catalyst and ligand are sensitive to oxygen, especially at elevated temperatures. Charging them first under inert conditions is critical.

  • Solvent Addition and Degassing:

    • Add Toluene and Deionized Water (e.g., a 4:1 v/v ratio).

    • While stirring, sparge the mixture with nitrogen via a subsurface dip tube for 30-60 minutes to thoroughly degas the solvents. Rationale: Dissolved oxygen can oxidize the active Pd(0) catalyst, leading to reaction failure. Thorough degassing is one of the most critical steps for a successful large-scale coupling.

  • Reactant Addition:

    • Add 4-bromotoluene to the stirred mixture via a charging port or pump.

    • Rinse the addition lines with a small amount of toluene to ensure complete transfer.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring. Rationale: Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases, facilitating the hydrolysis of the trifluoroborate and the catalytic cycle.

    • Monitor the reaction progress by taking periodic samples from the organic layer and analyzing by HPLC or GC-MS for the disappearance of 4-bromotoluene. The reaction is typically complete within 4-12 hours.

  • Work-up and Phase Separation:

    • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

    • Stop stirring and allow the layers to separate. The upper layer is the organic (toluene) phase containing the product.

    • Drain the lower aqueous phase.

    • Wash the organic phase with a brine solution (saturated aq. NaCl) to remove residual water and inorganic salts. Allow the layers to separate and drain the aqueous phase.

  • Purification:

    • Concentrate the organic phase under reduced pressure to remove the toluene.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane). For higher purity, a silica gel plug or column chromatography may be employed, although this is less desirable for very large scales.

Process Optimization and Critical Parameters

For successful scale-up, several parameters must be carefully controlled and optimized.

ParameterRecommendation / ConsiderationRationale & Impact on Scale-Up
Catalyst Loading 0.01 - 1.0 mol%. Lower is better for cost.High catalyst loading can lead to darker product and complicates palladium removal. Start low and increase only if reaction kinetics are poor.[4]
Ligand Selection Buchwald-type ligands (e.g., SPhos, RuPhos) are often highly effective.Ligand choice is critical for catalyst stability and turnover. RuPhos has shown high efficacy for coupling with heteroaryltrifluoroborates.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄.The base facilitates both the hydrolysis of the R-BF₃K and the transmetalation step. Cs₂CO₃ can be more effective but is significantly more expensive.[8][10] K₂CO₃ is a good, cost-effective choice for scale.
Solvent System Toluene/H₂O, THF/H₂O, EtOH/H₂O.A biphasic system is required for the hydrolysis step. The choice of organic solvent affects solubility, reaction temperature, and ease of removal. Ethanol can be a greener solvent alternative.[4]
Temperature 80 - 110 °C.Higher temperatures increase reaction rate but may also increase impurity formation and catalyst degradation. An optimal temperature balances kinetics and stability.
Stirring Rate High agitation.In a biphasic system, mass transfer between phases can be the rate-limiting step. Efficient stirring is crucial to maximize the interfacial surface area.[8][9]

graph TD {
A[Start: Reactor Prep] --> B{Charge Solids};
B --> C{Add Solvents};
C --> D{Degas Mixture};
D --> E{Charge Aryl Halide};
E --> F{Heat to Reaction Temp};
F --> G{Monitor Reaction};
G -- Reaction Complete? --> H{Cool Down};
G -- Not Complete --> F;
H --> I{Phase Separation};
I --> J{Aqueous Wash};
J --> K{Solvent Concentration};
K --> L[End: Crude Product];
subgraph "Reaction"
    F; G;
end

subgraph "Work-Up"
    H; I; J; K;
end

style A fill:#F1F3F4,stroke:#5F6368
style L fill:#F1F3F4,stroke:#5F6368
style B fill:#FFFFFF,stroke:#202124
style C fill:#FFFFFF,stroke:#202124
style D fill:#FFFFFF,stroke:#202124
style E fill:#FFFFFF,stroke:#202124
style H fill:#FFFFFF,stroke:#202124
style I fill:#FFFFFF,stroke:#202124
style J fill:#FFFFFF,stroke:#202124
style K fill:#FFFFFF,stroke:#202124
style F fill:#FBBC05,font-color:#202124
style G fill:#4285F4,font-color:#FFFFFF

}

Figure 2. General workflow for large-scale Suzuki-Miyaura coupling.

Safety Considerations for Large-Scale Operations

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[11][12]

  • Reagent Handling: Potassium organotrifluoroborates may cause skin and eye irritation. Avoid inhalation of dust by handling in a well-ventilated area or fume hood.[12][13]

  • Solvent Hazards: Toluene is flammable and poses inhalation risks. All transfers and the reaction itself should be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere.

  • Thermal Hazards: The reaction is heated, and appropriate controls must be in place to prevent thermal runaway. Ensure the reactor's cooling system is operational.

  • Waste Disposal: The aqueous waste will contain borate salts and residual base. The organic waste will contain residual catalyst and solvents. All waste streams must be disposed of in accordance with local environmental regulations.

Conclusion

This compound is a highly practical and advantageous reagent for large-scale Suzuki-Miyaura cross-coupling reactions. Its superior stability, ease of handling, and the controlled release of the active boronic acid species contribute to more robust, efficient, and reproducible manufacturing processes. By carefully controlling critical parameters such as catalyst selection, solvent system, and reaction conditions, this reagent can be effectively implemented in the synthesis of complex biaryl compounds for the pharmaceutical and fine chemical industries.

References

  • Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

  • Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Tetrahedron. [Link]

  • Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • ChemSrc. Potassium 3-methoxyphenyltrifluoroborate. ChemSrc Chemical Database. [Link]

  • Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Accounts of Chemical Research. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Potassium tetrafluoroborate. Cole-Parmer. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH GmbH. [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Presentation. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Molander, G. A., & Ham, J. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. [Link]

  • Prakash, G. K. S., et al. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]

  • Janssen, P., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

  • Prakash, G. K. S., et al. (2009). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. The Journal of Organic Chemistry. [Link]

  • Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh Presentation. [Link]

  • Pous, J., & Miller, S. J. (2012). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. Science. [Link]

  • Miller, J. A. (1999). Process for preparing biaryl compounds.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Cilibrizzi, A., et al. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Potassium (3-Methoxyphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using potassium (3-methoxyphenyl)trifluoroborate as a coupling partner. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing this powerful C-C bond-forming reaction. Our goal is to provide you with the expertise and authoritative insights needed to diagnose and resolve common issues, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers working with this compound.

Q1: My reaction with this compound is giving me very low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the basics is the most efficient path to a solution. Start with these critical parameters:

  • Inert Atmosphere: Oxygen can degrade both the palladium catalyst and the organoboron reagent, leading to catalyst deactivation and homocoupling of the boronic acid.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that all solvents have been properly degassed.

  • Catalyst Activity: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your palladium source and phosphine ligand are from a reliable source and have been stored correctly. Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Base and Hydrolysis: Potassium organotrifluoroborates require hydrolysis to the corresponding boronic acid in situ to participate in the catalytic cycle.[2][3][4][5] This process is critically dependent on the base and the presence of water. Ensure your base is of high quality, has been stored properly to avoid hydration or degradation, and that you are using an appropriate solvent system, which typically includes water.[6]

Q2: Why use this compound instead of the corresponding boronic acid?

A2: Potassium organotrifluoroborates offer several significant advantages over boronic acids. They are generally crystalline, free-flowing solids that are remarkably stable to air and moisture, which simplifies handling, storage, and accurate weighing.[7][8] Boronic acids, in contrast, can be difficult to purify and are prone to dehydration to form cyclic boroxine anhydrides, making precise stoichiometry challenging.[9] Furthermore, the trifluoroborate group can be considered a protecting group for the boronic acid, allowing for a "slow release" of the active boronic acid during the reaction. This slow release can minimize undesirable side reactions like protodeboronation and oxidative homocoupling.[2][3][4][5][10]

Q3: Is it necessary to add water to my reaction when using a trifluoroborate salt?

A3: Yes, in most cases, water is essential. The hydrolysis of the trifluoroborate to the active boronic acid is a key step.[2][3][4][5] Protic solvents, especially water, facilitate this transformation.[6][9] While some conditions for anhydrous coupling exist, they are not the standard. A common practice is to use a biphasic solvent system, such as THF/water or Toluene/water, to ensure both the hydrolysis of the trifluoroborate and the solubility of the organic and inorganic reaction components.[7][11][12]

Q4: I see a lot of side products, including what looks like homocoupling of my aryl halide. What causes this?

A4: Homocoupling of the aryl halide (Glaser coupling) or the boronic acid can be significant issues. Potential causes include:

  • Oxygen Contamination: As mentioned, oxygen can promote the oxidative homocoupling of the boronic acid species.[3][4][5]

  • Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the oxidative addition complex [Ar-Pd(II)-L₂-X] can undergo side reactions.

  • Catalyst Decomposition: If the palladium catalyst decomposes to palladium black, it can catalyze homocoupling reactions.

Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction setup and duration are the primary remedies.

In-Depth Troubleshooting Guide

When initial checks don't solve the problem, a deeper dive into the reaction parameters is necessary. This section is organized by the key components of the Suzuki-Miyaura reaction.

Issue 1: Inefficient Catalyst System

The choice of palladium source and ligand is paramount for a successful coupling, especially with challenging substrates.

Root Cause Analysis: The electron-rich nature of the 3-methoxyphenyl group can impact the efficiency of the catalytic cycle. The ligand's role is to stabilize the palladium center, facilitate oxidative addition into the aryl halide C-X bond, and promote the subsequent transmetalation and reductive elimination steps.[8] An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

Troubleshooting Workflow:

Caption: Catalyst System Troubleshooting Workflow.

Corrective Actions & Protocols:

  • Ligand Screening: For electron-rich partners like this compound, sterically hindered and electron-rich phosphine ligands are often superior.

    • Recommendation: Switch from common ligands like PPh₃ to more specialized Buchwald-type ligands. SPhos and RuPhos have demonstrated broad utility and high efficacy in coupling aryl chlorides and challenging substrates.[13][14][15]

    • Protocol - Ligand Screening: In parallel reaction vials under an inert atmosphere, set up your standard reaction. To each vial, add a different phosphine ligand (e.g., PPh₃, SPhos, RuPhos, XPhos) at a 2:1 ligand-to-palladium ratio. Monitor all reactions by TLC or LC-MS to identify the most effective ligand.

  • Adjust Catalyst Loading: While typical loadings are 1-2 mol %, sluggish reactions can sometimes be salvaged by increasing the catalyst concentration to 3-5 mol %. This can help overcome minor catalyst deactivation pathways.

Issue 2: Suboptimal Base or Hydrolysis Conditions

The conversion of the stable trifluoroborate salt to the reactive boronic acid is a critical, and often overlooked, kinetic bottleneck.[2][3][4][5]

Root Cause Analysis: The rate of hydrolysis of ArBF₃K to ArB(OH)₂ must be properly "geared" with the rate of the catalytic turnover.[2][3][4][5] If hydrolysis is too slow, the palladium catalyst will "wait," leading to potential decomposition. If it's too fast, the resulting boronic acid can accumulate and undergo side reactions.[3][4][5] The choice of base and the amount of water are the primary levers to control this process. Reagents with electron-donating groups, like the anisyl moiety in (3-methoxyphenyl)trifluoroborate, tend to undergo efficient "direct" hydrolysis.[2][3]

Corrective Actions & Protocols:

  • Base Selection: The base not only facilitates the hydrolysis but also participates in the transmetalation step by forming a borate species [ArB(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid.[16]

    • Recommendation: While K₂CO₃ is common, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ are often more effective, particularly with less reactive aryl chlorides.[11][12][17] Cesium carbonate, in particular, can increase the solubility of the base in organic solvents and promote efficient reaction.[6]

    • Data Summary: Common Bases for Suzuki Coupling

      Base pKa of Conjugate Acid Common Solvents Notes
      K₂CO₃ 10.3 THF/H₂O, Toluene/H₂O Standard, cost-effective choice.[18]
      Cs₂CO₃ 10.3 THF/H₂O, Dioxane/H₂O Often superior for difficult couplings.[11][12][17]
      K₃PO₄ 12.3 Toluene/H₂O, Dioxane Strong, non-nucleophilic base.[19]

      | Et₃N | 10.7 | i-PrOH/H₂O | Organic base, can be effective in specific cases.[9] |

  • Solvent System Optimization: The solvent system must support both the hydrolysis of the trifluoroborate and the solubility of all organic components.

    • Recommendation: A 10:1 to 4:1 ratio of an organic solvent (like THF, Dioxane, or Toluene) to water is a standard starting point.[6][11][20] If you suspect slow hydrolysis is the issue, slightly increasing the proportion of water can be beneficial. Conversely, if protodeboronation (replacement of the boron group with hydrogen) is a problem, reducing the water content or switching to a less protic system may help.

Troubleshooting Workflow for Hydrolysis:

Caption: Base and Solvent Troubleshooting Workflow.

Issue 3: Reagent Quality and Stoichiometry

The purity and stability of your starting materials are fundamental to the reaction's success.

Root Cause Analysis: this compound is stable, but impurities from its synthesis can interfere with the reaction. Likewise, the aryl halide partner must be pure. An incorrect stoichiometry, particularly using less than one equivalent of the boronate, will naturally lead to incomplete conversion.

Corrective Actions & Protocols:

  • Verify Reagent Purity:

    • Recommendation: If possible, verify the purity of your this compound and aryl halide by ¹H NMR or LC-MS. If purity is questionable, consider purification or purchasing from a reputable supplier.

  • Check Stoichiometry:

    • Recommendation: It is common practice to use a slight excess of the organoboron reagent (e.g., 1.05 to 1.2 equivalents) to drive the reaction to completion, especially if the aryl halide is the more valuable component.[7][20]

General Experimental Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl chloride, incorporating many of the best practices discussed.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)[13]

  • Cs₂CO₃ (3.0 mmol, 3.0 equiv)[12][13]

  • Toluene (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, this compound, and Cs₂CO₃.

  • In a separate vial, weigh the Pd(OAc)₂ and RuPhos.

  • Seal the Schlenk tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the Toluene and Water via syringe. Stir the mixture and sparge with a subsurface stream of argon for 15 minutes to degas the solvent mixture.

  • Under a positive pressure of argon, quickly add the Pd(OAc)₂ and RuPhos solids to the reaction mixture.

  • Seal the tube with a Teflon screw cap and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Aldrichimica Acta, 38(2), 49-55. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(8), 2539–2544. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Organic Letters, 5(14), 2469–2472. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic letters, 11(11), 2361–2364. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Ham, J. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(7), 2627–2634. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3841–3853. [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2004). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. Organic Letters, 6(16), 2649–2652. [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

  • Molander, G. A., & Gormis, E. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5583–5587. [Link]

  • Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent advances in organotrifluoroborates chemistry. Tetrahedron, 63(18), 3623-3658. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Molander, G. A., & Yun, C-S. (2002). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

Sources

Technical Support Center: Potassium (3-Methoxyphenyl)trifluoroborate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for potassium (3-methoxyphenyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in cross-coupling reactions. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot your experiments and achieve optimal results. Our focus is on understanding the "why" behind experimental observations to empower you with robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Here we address some of the common questions about the handling and reactivity of this compound.

Q1: How stable is this compound to air and moisture?

A1: this compound, like most potassium organotrifluoroborates, is a crystalline solid that is remarkably stable to air and moisture.[1][2][3][4] This property allows for easy handling and storage under ambient conditions without the need for an inert atmosphere, a significant advantage over many boronic acids and other organometallic reagents.[1][5] However, its stability is not absolute and can be influenced by factors such as pH.[5]

Q2: Is the hydrolysis of the trifluoroborate salt necessary for the cross-coupling reaction to proceed?

A2: Yes, the hydrolysis of the this compound to its corresponding boronic acid is a crucial prerequisite for the palladium-catalyzed cross-coupling reaction.[5][6][7][8] The boronic acid is the active species that participates in the transmetalation step of the catalytic cycle.[5][9] The trifluoroborate salt itself is generally unreactive under the coupling conditions until it undergoes hydrolysis.[10]

Q3: What is "protodeboronation" and why is it a concern?

A3: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of a deboronated arene (in this case, anisole).[11][12][13] This is an undesired pathway as it consumes the organoboron reagent, leading to lower yields of the desired cross-coupled product.[12] The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic nature of the aryl group.[12][14]

Q4: How does the methoxy group on the phenyl ring affect the reactivity and side reactions?

A4: The electron-donating methoxy group at the meta-position of the phenyl ring can influence the rate of hydrolysis and the propensity for protodeboronation. Generally, electron-donating groups can increase the electron density on the aromatic ring, which may affect the rate of transmetalation. Studies have shown that aryltrifluoroborates with electron-donating groups, like anisyl moieties, can undergo efficient "direct" hydrolysis, leading to a faster release of the boronic acid.[8] This rapid release, if not matched with a fast catalytic turnover, can lead to an accumulation of the boronic acid, potentially increasing the likelihood of side reactions like protodeboronation.[6][7][8]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your cross-coupling experiments with this compound.

Issue 1: Low or No Conversion to the Desired Product

Potential Cause 1: Inefficient Hydrolysis of the Trifluoroborate

  • Explanation: The rate of hydrolysis of the trifluoroborate to the active boronic acid can be slow, especially under anhydrous or insufficiently basic conditions.[2] If the rate of hydrolysis is the rate-limiting step, the overall reaction will be sluggish.

  • Solution:

    • Ensure Adequate Water Content: The presence of water is essential for hydrolysis. A common solvent system is a mixture of an organic solvent (like THF, dioxane, or toluene) and water.[1][2][15] The ratio of the organic solvent to water can be optimized; a typical starting point is 10:1 to 20:1.[2]

    • Optimize the Base: A base is required to facilitate the hydrolysis.[5] Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used.[1][2][15] The strength and solubility of the base can impact the hydrolysis rate. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[2]

    • Increase Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. However, be mindful that elevated temperatures can also promote side reactions. A typical temperature range for Suzuki-Miyaura couplings is 80-110 °C.[16]

Potential Cause 2: Catalyst Deactivation

  • Explanation: The palladium catalyst can be deactivated through various mechanisms, such as aggregation to form palladium black or poisoning by impurities. Certain bases, like amines, can sometimes bind to the palladium center and inhibit its catalytic activity.[2]

  • Solution:

    • Use High-Purity Reagents and Solvents: Ensure all reagents and solvents are free from impurities that could poison the catalyst.

    • Select an Appropriate Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired catalytic cycle. For aryl-aryl couplings, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[2][15][17]

    • Degas the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst. It is crucial to thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Issue 2: Significant Formation of Anisole (Protodeboronation Byproduct)

Potential Cause: Accumulation of Boronic Acid

  • Explanation: As discussed, this compound with its electron-donating methoxy group can hydrolyze relatively quickly.[8] If the rate of hydrolysis significantly exceeds the rate of the catalytic cross-coupling, the concentration of the boronic acid in the reaction mixture will increase. This accumulation makes it more susceptible to protodeboronation, especially under basic conditions.[6][7][8]

  • Solution:

    • "Slow Release" Strategy: The key is to match the rate of boronic acid formation with its consumption by the catalyst.[6][7][8][12]

      • Fine-tune the water content: Reducing the amount of water can slow down the hydrolysis.

      • Use a weaker or less soluble base: This can also temper the rate of hydrolysis.

      • Lower the reaction temperature: This will decrease the rate of both hydrolysis and the desired reaction, so optimization is key.

    • Increase Catalyst Efficiency: A more active catalyst system will consume the boronic acid faster, keeping its steady-state concentration low.

      • Increase catalyst loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome a sluggish turnover.

      • Screen different ligands: Some modern, highly active phosphine ligands can significantly accelerate the cross-coupling step.

Visualizing the Reaction Pathways

The following diagram illustrates the desired cross-coupling pathway versus the undesired protodeboronation side reaction.

G cluster_0 Desired Suzuki-Miyaura Coupling cluster_1 Undesired Side Reaction A K[(3-MeOPh)BF3] B (3-MeOPh)B(OH)2 (Active Species) A->B Hydrolysis (+H2O, Base) D Ar-Pd(II)-L2-(3-MeOPh) B->D Transmetalation G (3-MeOPh)B(OH)2 C Ar-Pd(II)-L2-X C->D E Ar-(3-MeOPh) (Desired Product) D->E Reductive Elimination F Pd(0)L2 H Anisole (Protodeboronation Product) G->H Protodeboronation (+H+, Base Catalyzed)

Caption: Desired vs. Undesired Reaction Pathways.

Issue 3: Formation of Homocoupled Byproducts

Potential Cause: Oxidative Homocoupling of the Boronic Acid

  • Explanation: In the presence of oxygen and a palladium catalyst, boronic acids can undergo oxidative homocoupling to form a biaryl species (in this case, 3,3'-dimethoxybiphenyl). This is another reason to avoid the accumulation of the boronic acid in the reaction mixture.

  • Solution:

    • Rigorous Degassing: As mentioned previously, meticulous removal of oxygen from the reaction system is paramount.

    • Control Boronic Acid Concentration: The same "slow release" strategies used to mitigate protodeboronation will also help suppress homocoupling.[6][7][8]

    • Use of Additives: In some cases, the addition of radical scavengers or antioxidants can help, but this should be approached with caution as they may interfere with the desired reaction.

Troubleshooting Workflow

The following workflow can guide your troubleshooting process when encountering issues in your cross-coupling reaction.

G start Low Yield or Side Product Formation q1 Is anisole the major byproduct? start->q1 a1_yes Significant Protodeboronation q1->a1_yes Yes q2 Is the starting material largely unreacted? q1->q2 No sol1 Implement 'Slow Release' Strategy: - Reduce H2O content - Use weaker base - Lower temperature a1_yes->sol1 end Optimized Reaction sol1->end a2_yes Inefficient Reaction q2->a2_yes Yes q3 Is homocoupled product observed? q2->q3 No sol2 Optimize for Hydrolysis & Catalysis: - Ensure adequate H2O & base - Increase temperature - Check catalyst/ligand activity - Rigorously degas a2_yes->sol2 sol2->end a3_yes Oxidative Homocoupling q3->a3_yes Yes q3->end No sol3 Rigorously Degas System & Control Boronic Acid Concentration a3_yes->sol3 sol3->end

Caption: Troubleshooting workflow for cross-coupling reactions.

Quantitative Data Summary

The rate of hydrolysis of potassium organotrifluoroborates is highly dependent on the substituent on the organic moiety. The following table, adapted from literature data, provides a qualitative comparison of hydrolysis rates for different classes of organotrifluoroborates under basic conditions, which can help in predicting the behavior of this compound.

Class of OrganotrifluoroborateExample SubstituentTypical Hydrolysis Half-life (t₁/₂)Propensity for Side Reactions
Class I (Fast Hydrolysis) Isopropyl, β-Styryl, Anisyl ≤ 1 hourHigh (if catalytic turnover is slow)
Class II (Slow Hydrolysis) p-F-phenyl, Naphthyl, Furyl1-24 hoursModerate (amenable to "slow release")
Class III (Very Slow Hydrolysis) Alkynyl, Nitrophenyl≥ 24 hoursLow (hydrolysis is rate-limiting)
This table is a qualitative summary based on findings reported in the literature.[6][7][8] The (3-methoxyphenyl) group, being electron-rich like the anisyl group, is expected to fall into the Class I category.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol serves as a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%) and the phosphine ligand (if not using a pre-catalyst, e.g., dppf, 1.1-1.2 equiv relative to Pd).

  • Reaction Setup:

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., THF/water 10:1) via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 85 °C).

    • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - Account. Synfacts, 2012(07), 0721. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(15), 5119–5129. [Link]

  • Molander, G. A., & Ham, J. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 8(13), 2767–2770. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

  • Molander, G. A., & Brown, A. R. (2006). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17355–17369. [Link]

  • Protodeboronation. (2023). In Wikipedia. [Link]

  • Mossine, A. V., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition, 59(32), 13247-13254. [Link]

  • Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351–359. [Link]

  • Jana, S., & Sengupta, S. (2021). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 45(2), 656-661. [Link]

  • West, T. H., et al. (2020). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 85(17), 11096–11104. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-648. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-648. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(15), 5963–5970. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]

  • Nave, S., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8499–8512. [Link]

  • Molander, G. A., & Gravel, M. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(30), 5821-5824. [Link]

Sources

"hydrolysis of Potassium (3-Methoxyphenyl)trifluoroborate under reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrolysis of Potassium (3-Methoxyphenyl)trifluoroborate

Welcome to the technical support guide for the hydrolysis of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical transformation. As stable, crystalline solids, potassium organotrifluoroborates are invaluable precursors to boronic acids, especially for applications like the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Successful hydrolysis to the corresponding boronic acid is paramount for achieving high yields and purity in subsequent steps.

This guide moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of hydrolyzing this compound?

The primary purpose is to "deprotect" the stable trifluoroborate salt to generate the reactive 3-methoxyphenylboronic acid, (3-MeO-C₆H₄)B(OH)₂, in situ.[4] While the trifluoroborate salt is air- and moisture-stable, making it easy to handle and store, the boronic acid is the active species required for transmetalation in many transition-metal-catalyzed cross-coupling reactions.[5][6] This "slow-release" strategy of generating the boronic acid during the reaction can minimize common side reactions like protodeboronation and oxidative homocoupling that plague the direct use of often unstable boronic acids.[7][8]

Q2: What is the underlying mechanism of trifluoroborate hydrolysis?

The hydrolysis is a dynamic, multi-step equilibrium process involving the sequential substitution of fluoride (F⁻) ligands with hydroxyl (OH⁻) groups from water.[4][8] The process can be summarized as follows:

ArBF₃⁻ ⇌ ArBF₂(OH)⁻ ⇌ ArBF(OH)₂ ⇌ ArB(OH)₂

The equilibrium is ultimately driven to the boronic acid product by the effective removal or sequestration of the released fluoride ions.[4] This can be accomplished by reaction with glass surfaces, added silanes, or other "fluorophiles".

The reaction kinetics are complex and can proceed through multiple pathways. Notably, there is an "acid-base paradox": while the overall reaction is typically run under basic conditions, some aryltrifluoroborates rely on an acid-catalyzed pathway for efficient hydrolysis.[7][9]

Q3: How does the 3-methoxy substituent affect the hydrolysis rate?

The electronic nature of the aryl substituent is a critical determinant of the hydrolysis rate.[7][9] The 3-methoxy group is electron-donating, which generally places this compound into the "fast" hydrolysis category.[4][7] Electron-donating groups stabilize the resulting boronic acid, thus favoring the forward reaction.[4] This contrasts sharply with aryltrifluoroborates bearing electron-withdrawing groups, which can be extremely slow to hydrolyze.[8]

Troubleshooting Guide

Q1: My hydrolysis is slow or appears incomplete. What are the potential causes and solutions?

This is a common issue that often stems from the reaction's sensitivity to physical and chemical conditions.

Potential Causes:

  • Inefficient Mixing/Phase Contact: Under typical Suzuki-Miyaura conditions (e.g., THF/H₂O with Cs₂CO₃), the inorganic base can cause the solvent to split into a minor, highly basic aqueous phase and a bulk organic phase with a lower pH.[4][9] If the trifluoroborate remains primarily in the bulk phase with poor contact to the aqueous phase, hydrolysis can be slow.

  • Reaction Vessel Shape and Material: The shape of the flask affects phase contact. A hemispherical base provides better mixing than a cone-shaped or Schlenk tube base.[4] Furthermore, the vessel material plays a role; borosilicate glass can act as a fluoride scavenger, accelerating the reaction by pulling the equilibrium forward, whereas a PTFE vessel will not have this effect.[4]

  • Incorrect pH Environment: While seemingly paradoxical, excessively high pH in the bulk medium can retard the acid-catalyzed hydrolysis pathway that is dominant for some substrates.[5][7]

Solutions:

  • Improve Agitation: Increase the stirring rate to improve contact between the organic and aqueous phases. For persistent issues, pulsed sonication can be used to create a highly efficient emulsion.[4]

  • Optimize Reaction Vessel: Use a round-bottom flask with a hemispherical base for optimal mixing.

  • Add a Fluoride Scavenger: If running the reaction in a non-glass vessel or if slow kinetics persist, the addition of a fluoride scavenger can be effective. A simple and mild method involves using silica gel in water.[10]

  • Monitor pH: Real-time pH monitoring can reveal an induction period followed by a pH drop, which indicates the onset of hydrolysis.[5][11]

Q2: I am observing significant protodeboronation (Ar-B → Ar-H). How can I prevent this?

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a hydrogen atom. This is a major competing pathway, especially for electron-deficient or unstable boronic acids under basic conditions.[12][13][14]

Potential Causes:

  • Boronic Acid Instability: The generated 3-methoxyphenylboronic acid may accumulate and degrade if the rate of hydrolysis is much faster than the rate of the subsequent cross-coupling reaction.

  • Prolonged Reaction Times at Elevated Temperatures: Extended exposure to basic, aqueous conditions, particularly at high temperatures, increases the likelihood of protodeboronation.[12]

Solutions:

  • Control the Hydrolysis Rate: The goal is to match the rate of boronic acid generation to the rate of its consumption in the downstream reaction. This is the essence of the "slow-release" strategy.[7][8] For a "fast" hydrolyzing substrate like yours, this means ensuring your catalytic cycle is highly active from the start.

  • Lower Reaction Temperature: If the downstream reaction allows, lowering the temperature can significantly reduce the rate of protodeboronation.

  • Minimize Water Content: Use the minimum amount of water necessary for the hydrolysis to proceed, as excess water can accelerate the undesired side reaction.

Q3: How can I reliably confirm that hydrolysis is complete before proceeding?

Visual inspection is unreliable. Analytical confirmation is essential for reproducible results.

Recommended Methods:

  • ¹¹B NMR Spectroscopy: This is a highly effective method. The this compound will show a characteristic signal, which will disappear upon conversion to 3-methoxyphenylboronic acid, giving rise to a new, broader signal at a different chemical shift. This is often the method of choice for monitoring these reactions.[10]

  • ¹⁹F NMR Spectroscopy: You can monitor the disappearance of the signal for the ArBF₃⁻ species.[7]

  • ESI-MS: Electrospray Ionization Mass Spectrometry can be used for real-time monitoring of the ionic species in solution, allowing you to observe the decay of the [ArBF₃]⁻ ion and the appearance of hydrolyzed intermediates.[5][6][11]

Data Summary & Visualization

Table 1: Impact of Reaction Parameters on Hydrolysis
ParameterEffect on "Fast" Hydrolysis SubstratesRecommended Action for (3-Methoxyphenyl)trifluoroborate
Stirring Rate Increased rate generally improves phase contact, accelerating hydrolysis.[15]Use vigorous stirring (e.g., >500 rpm) in a round-bottom flask.
Temperature Follows Arrhenius behavior; higher temp increases rate but also protodeboronation.Start at a moderate temperature (e.g., 55-65 °C) and adjust as needed.[9]
Base Necessary for hydrolysis, but can induce phase-splitting.[4][5]Use a standard base like Cs₂CO₃ or K₃PO₄.
Vessel Material Glass can act as a fluoride scavenger, accelerating the reaction.[4]Standard borosilicate glass is generally beneficial. Use PTFE for mechanistic studies to isolate the effect of glass.
Solvent THF/H₂O is common. Water with silica gel is a mild alternative.[10]THF/H₂O (10:1) is a good starting point for Suzuki coupling. For isolation of the boronic acid, H₂O/Silica gel is effective.
Diagrams

Hydrolysis_Mechanism cluster_main Hydrolysis Equilibrium ArBF3 K⁺ [Ar-BF₃]⁻ (Stable Salt) ArBF2OH [Ar-BF₂(OH)]⁻ ArBF3->ArBF2OH + OH⁻ - F⁻ ArBF2OH->ArBF3 + F⁻ - OH⁻ ArBFOH2 Ar-BF(OH)₂ ArBF2OH->ArBFOH2 + OH⁻ - F⁻ ArBFOH2->ArBF2OH + F⁻ - OH⁻ ArBOH2 Ar-B(OH)₂ (Active Species) ArBFOH2->ArBOH2 + OH⁻ - F⁻ ArBOH2->ArBFOH2 + F⁻ - OH⁻

Caption: The stepwise equilibrium mechanism for trifluoroborate hydrolysis.

Troubleshooting_Workflow start Problem: Incomplete Reaction or Low Yield cause1 Cause: Incomplete Hydrolysis? start->cause1 cause2 Cause: Protodeboronation? start->cause2 check1 Check: Monitor by ¹¹B NMR or ESI-MS cause1->check1 check2 Check: Analyze crude product for Ar-H side product cause2->check2 sol1a Solution: Increase Stirring Rate / Use RBF check1->sol1a Hydrolysis is slow sol1b Solution: Add Fluoride Scavenger (e.g., Silica Gel) check1->sol1b Hydrolysis is slow sol2a Solution: Lower Reaction Temp. check2->sol2a Ar-H detected sol2b Solution: Ensure catalytic cycle is efficient to consume boronic acid quickly check2->sol2b Ar-H detected

Caption: A troubleshooting workflow for poor reaction outcomes.

Experimental Protocol: Hydrolysis to 3-Methoxyphenylboronic Acid

This protocol describes the hydrolysis of this compound to the corresponding boronic acid using a mild and efficient method with silica gel.[10]

Reagents & Equipment:

  • This compound

  • Silica gel (standard flash chromatography grade)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • 50 mL round-bottom flask

  • Magnetic stir bar and stir plate

  • Standard filtration equipment

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 436 mg, 2.0 mmol) and silica gel (e.g., 120 mg, ~1.0 eq).

    • Scientist's Note: The silica gel acts as an inexpensive and easily removable fluoride scavenger, driving the hydrolysis equilibrium to completion under mild conditions.[10]

  • Solvent Addition: Add deionized water (6 mL) to the flask in one portion.

  • Reaction: Stir the resulting suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction for completion by ¹¹B NMR. For this substrate, the reaction is typically complete within 1-3 hours.[10] The starting material signal will be replaced by the broader signal of the boronic acid.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of celite or a cotton plug to remove the silica gel. Rinse the filter cake thoroughly with ethyl acetate (2 x 15 mL) to ensure all product is collected.

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Scientist's Note: Multiple extractions are crucial to recover all of the boronic acid, which may have partial solubility in the aqueous phase.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: Dry the resulting white solid in vacuo overnight to afford pure 3-methoxyphenylboronic acid.

References

  • Molander, G. A., & Canturk, B. (2009). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 109(1), 77-109. Available at: [Link]

  • Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(11), 3812-3816. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. In Organometallics in Synthesis (pp. 1-43). Springer, Berlin, Heidelberg. (Conceptual basis discussed in their JACS paper). Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal Club Presentation. Available at: [Link]

  • Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal. Available at: [Link]

  • Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2020). Dynamic ion speciation during hydrolysis of aryltrifluoroborates. ChemRxiv. Available at: [Link]

  • Omari, I., Yunker, L. P., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. PubMed. Available at: [Link]

  • Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]

  • Johnston, C. P., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Manuscript. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1299-1314. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Europe PMC. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Semantic Scholar. Available at: [Link]

  • Molander, G. A. (2014). ChemInform Abstract: Organotrifluoroborates: Another Branch of the Mighty Oak. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. Available at: [Link]

  • Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2021). Figure 2 from: Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. ResearchGate. Available at: [Link]

  • West, T. H., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12229-12239. Available at: [Link]

  • Organic Chemistry Portal. Protodeboronations. Available at: [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(12), 2483-2486. Available at: [Link]

  • V-K, S., & Molander, G. A. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. Available at: [Link]

  • Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2021). Figure 1 from: Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. ResearchGate. Available at: [Link]

  • Lennox, A. (2014). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Google Books.
  • Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. Available at: [Link]

Sources

Technical Support Center: Managing Impurities in Potassium (3-Methoxyphenyl)trifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-K3MTFB-001-2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing impurities in chemical reactions involving Potassium (3-Methoxyphenyl)trifluoroborate. Organized into a user-friendly question-and-answer format, this document addresses common challenges, from starting material integrity to post-reaction purification. It combines theoretical explanations with practical, field-proven troubleshooting protocols to ensure experimental success and product purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it preferred over the corresponding boronic acid?

A: this compound (K3MTFB) is a crystalline, air- and moisture-stable organoboron compound.[1][2] It serves as a robust surrogate for 3-methoxyphenylboronic acid in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] Its advantages over the boronic acid include:

  • Enhanced Stability: K3MTFB is an indefinitely stable solid that is easy to handle and store, whereas boronic acids can be prone to dehydration to form cyclic boroxine anhydrides or undergo protodeboronation (loss of the boron group).[2][5]

  • Defined Stoichiometry: As a crystalline salt, it has a well-defined stoichiometry, unlike boronic acids which can contain varying amounts of the aforementioned boroxine impurity.[1]

  • Monomeric Structure: In its solid state, it exists as a tetracoordinated, monomeric species, which can lead to more consistent reactivity compared to the equilibrium mixture of boronic acid and boroxine.[3]

Q2: What are the most common impurities I should be aware of when using this compound?

A: Impurities can arise from the synthesis of the trifluoroborate itself or from side reactions during its application. Key impurities include:

  • 3-Methoxyphenylboronic Acid and its Boroxine: Formed via hydrolysis of the trifluoroborate salt. This is often the primary impurity concern.

  • Anisole: Results from protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is a common byproduct in Suzuki-Miyaura coupling reactions.[6]

  • 3,3'-Dimethoxybiphenyl: The homocoupling or dimerization product of K3MTFB, often catalyzed by the palladium catalyst, especially in the presence of oxygen.[6]

  • Inorganic Salts: Residual salts from the synthesis, such as potassium fluoride (KF) or unreacted potassium bifluoride (KHF₂), may be present.

Q3: My Suzuki-Miyaura reaction with K3MTFB is sluggish or has failed. What are the likely causes related to the reagent?

A: Assuming other reaction parameters (catalyst, base, solvent, aryl halide) are correct, issues with the K3MTFB reagent are often due to:

  • Hydrolysis: The active nucleophile in the catalytic cycle is often considered to be the boronic acid, formed in situ. However, excessive premature hydrolysis can lead to degradation. The trifluoroborate anion (R-BF₃⁻) must first be hydrolyzed to the trifluoroboronate (R-BF₂(OH)⁻) or the boronic acid (R-B(OH)₂) to enter the catalytic cycle. If conditions are not optimal for this activation, the reaction may stall.

  • Poor Solubility: While soluble in many polar organic solvents, poor solubility in the specific reaction medium can limit its availability to the catalyst.[1]

  • Contamination with Boronic Acid/Boroxine: If the starting material is significantly contaminated with the corresponding boronic acid or its boroxine, the precise stoichiometry of the active boron species is unknown, which can affect reaction kinetics and outcomes.[6]

Section 2: Comprehensive Troubleshooting Guides

Starting Material: Quality Assessment and Handling

Issue: How can I verify the purity of my this compound before use?

Underlying Principle: The "garbage in, garbage out" principle is paramount. The purity of your starting material directly impacts reaction yield, impurity profile of the product, and reproducibility. Potassium organotrifluoroborates are generally stable, crystalline solids, but improper synthesis or storage can lead to degradation.[2]

Troubleshooting Protocol:

Analytical TechniquePurpose & What to Look For
¹H NMR Primary Purity Check. Integrate the aromatic signals against a known internal standard. Look for sharp signals corresponding to the 3-methoxyphenyl group. Broad signals or the appearance of new aromatic peaks may indicate the presence of boronic acid or boroxine.
¹⁹F NMR Confirms Trifluoroborate Integrity. Expect a sharp singlet for the -BF₃ group. The presence of multiple fluorine-containing signals could indicate degradation or other fluorine-based impurities.
¹¹B NMR Distinguishes Boron Species. This technique can differentiate between the tetrahedral trifluoroborate and the trigonal boronic acid.[6] This provides a direct measure of hydrolysis.
HPLC-UV Quantitative Purity Assessment. A reversed-phase HPLC method can quantify the main component and separate it from less polar (e.g., anisole, homocoupling product) and more polar (e.g., boronic acid) impurities.[6][7]
Karl Fischer Titration Water Content. High water content can indicate improper drying or storage and may suggest a higher likelihood of hydrolysis.

Best Practice Insight: Do not assume commercial-grade material is 100% pure. A quick ¹H NMR is a prudent and minimal check before starting a large-scale or critical reaction. For GMP environments, a full suite of tests is required.

Impurity Formation During the Reaction

Issue: I am observing significant byproduct formation in my Suzuki-Miyaura coupling reaction, specifically anisole and 3,3'-dimethoxybiphenyl.

Underlying Principle: These byproducts arise from two distinct, competing side reactions within the palladium catalytic cycle: protodeboronation and homocoupling.

Causality Diagram: Major Side Reactions

Side_Reactions cluster_main Suzuki-Miyaura Cycle cluster_side Competing Pathways Ar-Pd-L2-X Ar-Pd(II)-X Ar-Pd-L2-Ar' Ar-Pd(II)-Ar' Ar-Pd-L2-X->Ar-Pd-L2-Ar' Transmetalation (with K3MTFB) Protodeboronation Anisole Ar-Pd-L2-X->Protodeboronation Reaction with H+ source (H2O) Ar-Ar' Desired Product Ar-Pd-L2-Ar'->Ar-Ar' Reductive Elimination Homocoupling 3,3'-Dimethoxybiphenyl K3MTFB K(3-MeOPh)BF3

Caption: Competing reaction pathways in a Suzuki-Miyaura coupling.

Troubleshooting & Prevention Strategy:

IssueCauseMitigation Strategy
Protodeboronation (Anisole Formation)• Excess water or protic solvent.• Reaction temperature too high or prolonged reaction time.• Base is too strong or concentration is too high.• Use anhydrous solvents and degas thoroughly.• Optimize temperature and monitor reaction to avoid excessive heating times.• Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5] Ensure slow addition if necessary.
Homocoupling (Dimerization)• Presence of oxygen, which can re-oxidize Pd(0) and facilitate the side reaction.• High catalyst loading or inefficient catalyst turnover.• Slow transmetalation step relative to oxidative addition.• Rigorously degas all solvents and reagents and maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction.[6]• Use the lowest effective catalyst loading (e.g., 1-2 mol%).[8]• Choose a ligand that promotes fast transmetalation (e.g., bulky, electron-rich phosphines like RuPhos).[5][9]
Post-Reaction: Purification Strategies

Issue: My crude product is contaminated with boron-containing impurities. How do I remove them effectively?

Underlying Principle: Boronic acids and trifluoroborate salts have distinct chemical properties from the desired neutral biaryl product, which can be exploited for selective removal.

Decision Workflow for Purification

Purification_Workflow start Crude Reaction Mixture liquid_extraction Aqueous Workup (e.g., Ethyl Acetate / H₂O) start->liquid_extraction organic_phase Organic Phase: Product, Homocoupling byproduct, Anisole liquid_extraction->organic_phase Product is here aqueous_phase Aqueous Phase: Boronic Acid, K+ salts, BF₄⁻ liquid_extraction->aqueous_phase Boron impurities base_wash Basic Wash? (e.g., dilute NaOH, NaHCO₃) chromatography Silica Gel Chromatography base_wash->chromatography Yes (removes acidic traces) base_wash->chromatography No (if product is base-sensitive) organic_phase->base_wash pure_product Pure Product chromatography->pure_product

Caption: Decision tree for post-reaction purification.

Detailed Purification Protocols:

  • Aqueous Workup (Liquid-Liquid Extraction):

    • Objective: To remove the bulk of water-soluble inorganic salts and hydrolyzed boron species.

    • Protocol:

      • Cool the reaction mixture to room temperature.

      • Dilute with an organic solvent immiscible with water (e.g., Ethyl Acetate, Toluene, CH₂Cl₂).

      • Wash the organic layer sequentially with:

        • Water (to remove bulk salts).

        • A dilute basic solution like 1M NaOH or saturated NaHCO₃ (to deprotonate and extract any residual boronic acid into the aqueous layer).

        • Brine (to break emulsions and remove residual water).

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography:

    • Objective: To separate the desired product from non-polar byproducts (anisole, homocoupling) and any remaining baseline impurities.

    • Protocol:

      • Adsorb the crude material onto a small amount of silica gel.

      • Prepare a silica column using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate).

      • Load the adsorbed material and elute with a solvent gradient, starting with high non-polar content.

      • Monitor fractions by TLC or HPLC to isolate the pure product. The typical elution order will be: Homocoupling byproduct > Anisole > Desired Product.

  • Recrystallization:

    • Objective: A final polishing step for solid products to achieve high purity.

    • Protocol:

      • Dissolve the semi-purified solid product in a minimum amount of a suitable hot solvent (e.g., Ethanol, Isopropanol, or a mixture like Heptane/Ethyl Acetate).

      • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath.

      • Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This process is highly effective at excluding impurities that have different solubility profiles.[1][10]

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Gravel, M., et al. (2004). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. National Center for Biotechnology Information. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. organic-chemistry.org. [Link]

  • Dreher, S. D., et al. (2008). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters. [Link]

  • Organic Chemistry Portal. Potassium allyltrifluoroborate synthesis. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. organic-chemistry.org. [Link]

  • CP Lab Safety. This compound, min 98% (HPLC), 1 gram. cplabsafety.com. [Link]

  • Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Journal of Plant Nutrition, 20(4-5), 477-490. [Link]

  • S, S. et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 10(10). [Link]

Sources

Technical Support Center: Improving the Reactivity of Sterically Hindered Aryltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered aryltrifluoroborates. This guide is designed to provide expert insights and practical solutions to common challenges encountered during Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the underlying principles that govern success in these challenging transformations.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of sterically hindered aryltrifluoroborates in cross-coupling reactions.

Q1: What are sterically hindered aryltrifluoroborates and why are they challenging coupling partners?

A: Sterically hindered aryltrifluoroborates are organoboron compounds where the trifluoroborate group (-BF3K) is attached to an aromatic ring bearing bulky substituents in the positions adjacent (ortho) to the boron atom. This steric bulk impedes the approach of the palladium catalyst, making key steps in the Suzuki-Miyaura catalytic cycle—specifically transmetalation and reductive elimination—kinetically slow. This often results in low reaction rates, incomplete conversions, and the formation of undesirable byproducts.[1][2]

Q2: What is the advantage of using an aryltrifluoroborate over a boronic acid?

A: Potassium aryltrifluoroborate salts offer significant advantages in terms of stability.[3] They are generally crystalline, air-stable solids that are easier to handle and purify than their corresponding boronic acids. Boronic acids, especially sterically hindered ones, can be prone to decomposition pathways like protodeboronation (loss of the boron group) under reaction or storage conditions.[4][5] The trifluoroborate salt acts as a protected form of the boronic acid, which is slowly released under the basic reaction conditions required for the Suzuki-Miyaura coupling.[4]

Q3: My reaction with a hindered aryltrifluoroborate is sluggish or gives low yield. What are the first parameters I should check?

A: For sluggish or low-yielding reactions, the primary parameters to investigate are the ligand , base , and solvent system . These three components work in concert to facilitate the key steps of the catalytic cycle. An incorrect choice in any one of these can lead to reaction failure. We recommend a systematic screening of these components.[6][7]

Q4: How do I choose the right ligand for my sterically hindered coupling?

A: Ligand choice is critical. For sterically demanding couplings, bulky and electron-rich monophosphine ligands are generally the most effective. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their steric bulk can facilitate the reductive elimination step to form the desired C-C bond.

Recommended Ligands for Hindered Couplings Key Features Typical Substrates
Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos)High steric bulk, electron-rich.Di-ortho-substituted aryl halides and aryltrifluoroborates.[2][8]
Dialkylphosphines (e.g., t-Bu3P)Very electron-donating, can improve transmetalation.Effective for coupling with less reactive aryl chlorides.[9]
AntPhos, BI-DIME Specifically designed for tetra-ortho-substituted biaryl synthesis.Extremely hindered substrates.[1][2]

Q5: What is the best base and solvent combination to start with for hindered couplings?

A: A common starting point is a moderately strong inorganic base in a biphasic solvent system.

  • Base: Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often effective.[3] They are strong enough to promote the formation of the active boronate species from the trifluoroborate but can be less prone to causing base-mediated side reactions compared to stronger bases like hydroxides.

  • Solvent: A mixture of a nonpolar organic solvent and water (e.g., Toluene/H2O or THF/H2O) is standard.[4][7] Water is essential for the hydrolysis of the trifluoroborate and plays a key role in the transmetalation step. However, excessive water can lead to unwanted side reactions.[3]

Q6: I am observing significant protodeboronation of my aryltrifluoroborate. How can I minimize this?

A: Protodeboronation is the replacement of the -BF3K group with a hydrogen atom, a common side reaction with sterically hindered and electron-deficient substrates.[5] To minimize this:

  • Use a less nucleophilic base: Switch from hydroxide bases to carbonates (Cs2CO3) or phosphates (K3PO4).

  • Minimize water content: While some water is necessary, excess water can accelerate protodeboronation. Try reducing the aqueous portion of your solvent system.

  • Lower reaction temperature: If the desired coupling is still proceeding at a reasonable rate, lowering the temperature can disproportionately slow down the undesired protodeboronation pathway.

  • Use rigorously degassed solvents: Oxygen can sometimes contribute to decomposition pathways.

Q7: Can I use sterically hindered aryl chlorides as coupling partners?

A: Yes, but they are significantly more challenging than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[6][10] Success with aryl chlorides almost always requires the use of highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands like RuPhos or dialkylphosphines, often at higher catalyst loadings and temperatures.[7][10]

PART 2: Troubleshooting Guide

This section provides a scenario-based approach to resolving common experimental failures.

Scenario 1: No Reaction or Very Low Conversion (<10%)

If you observe little to no formation of your desired product, the catalytic cycle is likely stalled at one of the initial steps.

Troubleshooting Workflow: Low Conversion

start Low Conversion (<10%) check_pd Check Pd Source & Ligand Is the catalyst active? start->check_pd check_oa Facilitate Oxidative Addition check_pd->check_oa Yes end_catalyst Replace Catalyst/Ligand Use fresh reagents check_pd->end_catalyst No (Degraded?) action_oa1 1. Switch to a more electron-rich ligand (e.g., RuPhos, t-Bu3P). check_oa->action_oa1 Try: check_tm Promote Transmetalation action_tm1 1. Screen different bases (K3PO4, Cs2CO3). check_tm->action_tm1 Try: action_oa2 2. Increase reaction temperature. action_oa1->action_oa2 action_oa2->check_tm action_tm2 2. Vary the water content in the solvent system. action_tm1->action_tm2 end_success Reaction Improved action_tm2->end_success

Caption: Troubleshooting Decision Tree for Low Conversion.

Expert Analysis:

  • Problem: Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated. Ensure your palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and ligand are of high quality. Using a pre-catalyst, where the ligand is already coordinated to the palladium, can sometimes improve reliability.

  • Problem: Inefficient Oxidative Addition: This is often the rate-limiting step, especially with aryl chlorides. The C-X bond (where X is Cl, Br, I) is not being broken and added to the Pd(0) center.

    • Solution: As outlined in the diagram, increasing the electron density on the palladium center by using more electron-donating ligands can accelerate this step.[6][10] Increasing the temperature provides the necessary activation energy.

  • Problem: Inefficient Transmetalation: The aryl group from the boron is not being transferred to the palladium center. This is a common issue with sterically hindered substrates.

    • Solution: Transmetalation requires the conversion of the aryltrifluoroborate to a more active species, typically believed to be an arylboronic acid or a boronate anion. This process is highly dependent on the base and the presence of water.[4] Screening different bases (e.g., K3PO4, Cs2CO3) and adjusting the ratio of organic solvent to water is crucial.[3][7]

Scenario 2: Significant Formation of Byproducts

The desired product is forming, but yields are compromised by competing side reactions.

  • Problem: Protodeboronation: You observe the arene corresponding to your starting aryltrifluoroborate (Ar-H instead of Ar-Ar'). This indicates that the organoboron reagent is being destroyed faster than it can be coupled.

    • Causality: This side reaction is base-mediated and often accelerated by high temperatures and excessive water.[5] Sterically hindered substrates are particularly susceptible as the desired coupling is slow, allowing more time for decomposition.

    • Solutions:

      • Switch to a weaker base: Move from K3PO4 to K2CO3 or even an organic base under specific conditions.

      • Reduce Water: Decrease the amount of water in the solvent mixture (e.g., from 10:1 to 40:1 organic/water).[3]

      • Lower Temperature: Run the reaction at a lower temperature for a longer period.

  • Problem: Homocoupling: You observe significant amounts of Ar-Ar and Ar'-Ar' byproducts.

    • Causality: This can arise from several pathways, often involving oxygen or side reactions of the palladium catalyst. It can be exacerbated by high catalyst loadings or impure reagents.

    • Solutions:

      • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

      • Check Reagent Purity: Impurities in the starting materials can sometimes trigger homocoupling pathways.

      • Optimize Catalyst Loading: While tempting to increase catalyst loading for a slow reaction, too much catalyst can sometimes favor side reactions.

PART 3: Experimental Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryltrifluoroborate with an Aryl Bromide

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), potassium aryltrifluoroborate (1.2-1.5 equiv), and the chosen base (e.g., K3PO4, 3.0 equiv).

  • Catalyst Addition:

    • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., RuPhos, 3 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial. This pre-mixing can help in the formation of the active catalyst.

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., toluene/water 10:1, 0.1 M concentration relative to the limiting reagent).

    • Seal the vial and thoroughly degas the mixture by sparging with argon or nitrogen for 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (a starting point of 100 °C is common) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of the Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura reaction, highlighting the challenges posed by steric hindrance.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Slowed by hindered Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation (Ar'-BF3K) ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr Slowed by hindered Ar'-BF3K RedElim Reductive Elimination ArPdAr->RedElim Often facilitated by bulky ligands RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BF3K Ar'-BF3K BF3K->Transmetal Activation Protodeboronation Protodeboronation (Side Reaction) BF3K->Protodeboronation H2O, Base Byproduct Ar'-H Protodeboronation->Byproduct Base_H2O Base / H2O Base_H2O->Transmetal

Caption: Suzuki-Miyaura cycle for hindered substrates.

References

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2024). Organic & Biomolecular Chemistry. Retrieved January 7, 2026, from [Link]

  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. (2008). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]

  • Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Challenges In Suzuki Coupling Reaction. (2022-2025). KCIL Chemofarbe Group. Retrieved January 7, 2026, from [Link]

  • Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. (2024). Nature Synthesis. Retrieved January 7, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. Retrieved January 7, 2026, from [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). NIH. Retrieved January 7, 2026, from [Link]

  • Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3- Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Potassium (3-Methoxyphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with potassium organotrifluoroborate salts, specifically focusing on Potassium (3-Methoxyphenyl)trifluoroborate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The choice of ligand is arguably the most critical variable in a palladium-catalyzed coupling, and this guide is structured to help you navigate that choice with confidence.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why should I use this compound instead of its corresponding boronic acid?

A: This is a crucial question of practicality and efficiency. While boronic acids are the traditional nucleophiles in Suzuki-Miyaura couplings, organotrifluoroborate salts like this compound offer significant operational advantages.[1][2]

  • Enhanced Stability: Potassium organotrifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to air and moisture.[1][3] This contrasts sharply with many boronic acids, which can be prone to dehydration to form cyclic boroxine anhydrides or undergo protodeboronation upon storage, making accurate stoichiometry challenging.[3]

  • Reduced Side Reactions: The trifluoroborate group acts as a "protecting group" for the boronic acid.[4] Under the basic reaction conditions, the boronic acid is released slowly in situ. This slow-release mechanism maintains a low steady-state concentration of the reactive boronic acid, which minimizes common side reactions like oxidative homocoupling and protodeboronation.[5][6][7]

  • Improved Handling: Their stability and solid nature make them easier to handle, weigh, and store, which is particularly beneficial in high-throughput screening and process development environments.[8]

Q2: What is the accepted mechanism for Suzuki-Miyaura coupling with an organotrifluoroborate salt?

A: The reaction begins with a necessary activation step. The potassium organotrifluoroborate salt itself is not the active species in the transmetalation step. It must first undergo hydrolysis under the basic aqueous conditions of the reaction to generate the corresponding boronic acid or a related boronate species.[4][5][9] Once the active boron species is formed, it enters the canonical Suzuki-Miyaura catalytic cycle.

The key steps influenced by the ligand (L) are:

  • Oxidative Addition: A Pd(0)L₂ complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. Electron-rich and bulky ligands accelerate this step, especially for less reactive aryl chlorides.[10][11]

  • Transmetalation: The organic group from the in situ-generated boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0)L₂ catalyst. This step is often the rate-limiting step and is significantly promoted by sterically bulky ligands.[12][13]

Below is a diagram illustrating this workflow.

Suzuki_Cycle_TFB cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boron Activation pd0 Pd(0)L₂ (Active Catalyst) pd_oa Ar-Pd(II)(L)₂-X (Oxidative Addition Complex) pd0->pd_oa Oxidative Addition (+ Ar-X) pd_trans Ar-Pd(II)(L)₂-Ar' pd_oa->pd_trans Transmetalation (+ Ar'-B(OH)₂) pd_trans:e->pd0:s product Ar-Ar' (Coupled Product) pd_trans->product Reductive Elimination k_tfb Ar'-BF₃K (Potassium Organotrifluoroborate) boronic_acid Ar'-B(OH)₂ (Active Boron Species) k_tfb->boronic_acid Hydrolysis (+ Base, H₂O) boronic_acid->pd_oa Enters Cycle

Caption: Suzuki-Miyaura cycle using a potassium organotrifluoroborate.

Troubleshooting Guide: Ligand Selection for Success

Problem 1: My reaction shows low or no conversion to the desired product.

Initial Diagnosis: Low conversion is often a direct result of a sluggish step in the catalytic cycle. With an electron-rich partner like (3-Methoxyphenyl)trifluoroborate, the bottleneck is frequently either a difficult oxidative addition (especially with aryl chlorides) or a slow reductive elimination. Your ligand is the primary tool to address this.

Q: I'm using a generic phosphine ligand like triphenylphosphine (PPh₃) with poor results. Why isn't it working?

A: While PPh₃ is a classic ligand, it often lacks the necessary electronic and steric properties for modern cross-coupling challenges.[8] For many organotrifluoroborate couplings, particularly with substrates that are not hyper-reactive, PPh₃ fails for two main reasons:

  • Insufficient Electron Density: It is not electron-donating enough to sufficiently activate the palladium center for efficient oxidative addition into challenging bonds like Ar-Cl.

  • Lack of Steric Bulk: It does not provide the steric impetus needed to promote the rate-limiting reductive elimination step. This can lead to catalyst decomposition or stalling.

Solution: Screen a Panel of Modern, Bulky Monophosphine Ligands.

For coupling this compound, your starting point should be a set of electron-rich, sterically demanding "Buchwald-type" ligands.[10][14] These ligands are designed to accelerate both oxidative addition and reductive elimination.[10][15]

Ligand NameClass / Key FeatureTypical Use Case & Rationale
SPhos Buchwald Ligand / High BulkAn excellent general-purpose ligand for Suzuki couplings. Its bulk and electron-donating nature provide high catalyst activity and stability.[14][16]
XPhos Buchwald Ligand / Extreme BulkOften the choice for the most challenging substrates, such as sterically hindered aryl chlorides or heteroaryl partners. The immense bulk forces rapid reductive elimination.[10]
RuPhos Buchwald Ligand / High BulkParticularly effective for coupling alkyltrifluoroborates and in reactions where other bulky ligands may fail.[1][17] It provides a different steric profile that can be beneficial.
dppf Bidentate / Wide Bite Angle1,1'-Bis(diphenylphosphino)ferrocene is a robust bidentate ligand. Its defined bite angle can stabilize the catalyst and is effective in a broad range of couplings, though sometimes less active than the best monophosphine ligands.[13][18]
Problem 2: My main product is contaminated with significant side products like anisole (protodeboronation) or 3,3'-dimethoxybiphenyl (homocoupling).

Initial Diagnosis: The formation of these side products indicates that the desired cross-coupling pathway is not efficient enough to outcompete parasitic reactions.

  • Protodeboronation: The in situ-generated (3-methoxyphenyl)boronic acid reacts with a proton source (like water) instead of the palladium complex.

  • Homocoupling: Two molecules of the (3-methoxyphenyl)boronic acid couple with each other.

Q: How can my choice of ligand suppress these side reactions?

A: The right ligand accelerates the productive steps of the catalytic cycle—specifically transmetalation and reductive elimination—so dramatically that the boronic acid has less time to decompose or react via off-cycle pathways.[5][7] A ligand that promotes rapid consumption of the Ar-Pd(II)-X intermediate and fast turnover will inherently minimize side product formation.

Solution: Employ Ligands that Promote Rapid Reductive Elimination.

This is where steric bulk is paramount. Highly hindered ligands like XPhos and SPhos create a sterically crowded environment around the palladium center in the Ar-Pd(II)(L)-Ar' intermediate. This steric pressure is relieved through reductive elimination, making the final, product-forming step very fast.[12]

Troubleshooting_Flowchart start Reaction Issue? low_yield Low / No Conversion start->low_yield side_products Side Products (Protodeboronation, Homocoupling) start->side_products ligand_check1 Is the ligand active enough? (e.g., using PPh₃) low_yield->ligand_check1 ligand_check2 Is reductive elimination slow? side_products->ligand_check2 solution1 Action: Screen bulky, electron-rich monophosphine ligands (SPhos, XPhos) ligand_check1->solution1 Yes solution2 Action: Increase ligand steric bulk to accelerate reductive elimination (e.g., switch SPhos -> XPhos) ligand_check2->solution2 Yes

Sources

Technical Support Center: Workup and Purification for Products of Potassium (3-Methoxyphenyl)trifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Potassium (3-Methoxyphenyl)trifluoroborate in their synthetic endeavors. This guide is structured to provide practical, experience-driven advice for the critical post-reaction stages: workup and purification. Potassium organotrifluoroborates are valued for their superior stability and ease of handling compared to their boronic acid counterparts.[1][2] While these characteristics simplify reaction setup, the challenges of isolating a pure product remain. The fundamental principles of purification are similar to those for traditional Suzuki-Miyaura reactions, focusing on the meticulous removal of the palladium catalyst, inorganic salts, and boron-containing side products.[3][4]

This document moves beyond simple step-by-step instructions to explain the chemical reasoning behind each technique, empowering you to troubleshoot effectively and adapt procedures to your specific product's properties.

Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers have after completing a coupling reaction with this compound.

Q1: My Suzuki-Miyaura reaction is complete according to TLC/LCMS. What is the immediate next step?

The first step is to transition the reaction from a homogeneous catalytic mixture to a crude product mixture that is amenable to extraction. This involves cooling the reaction to room temperature and then quenching it, typically by diluting it with an organic solvent (like ethyl acetate or dichloromethane) and water.[5] Following this, it is crucial to filter the entire biphasic mixture through a pad of Celite® or a similar filter aid.[6] This removes the heterogeneous palladium catalyst and any palladium black that may have formed from catalyst decomposition. Skipping this step can lead to palladium contamination in your final product and cause emulsions during extraction.

Q2: Why is a basic aqueous wash (e.g., 1M NaOH or 2M K₂CO₃) often recommended during the liquid-liquid extraction?

A basic wash is a highly effective technique for removing acidic impurities. The primary target is any unreacted boronic acid, which can form in situ from the trifluoroborate, or other acidic side products.[7][8] By converting the boronic acid into its corresponding boronate salt (Ar-B(OH)₃⁻), it becomes highly water-soluble and is partitioned into the aqueous layer, effectively separating it from your desired, typically less polar, product in the organic phase.

Q3: I performed a basic wash, but my product yield plummeted. What happened?

This indicates that your product likely has an acidic functional group (e.g., a phenol, a carboxylic acid) or is otherwise unstable to basic conditions. The basic wash deprotonated your product, making it water-soluble and causing it to be discarded with the aqueous layer. In this scenario, you must avoid basic washes. Alternative strategies for removing boron impurities include using specialized scavenger resins or relying solely on careful column chromatography.

Q4: What are the fine black particles in my reaction flask? Are they harmful?

Those black particles are almost certainly palladium black. This is finely divided, elemental palladium(0) that has precipitated from the solution. It forms when the palladium catalyst degrades or agglomerates during the reaction. While it is catalytically inactive, it must be thoroughly removed, as any residual palladium is a critical impurity, especially in drug development. A thorough filtration through Celite is the standard and most effective method for its removal.[6]

Troubleshooting Guide

This guide addresses specific problems encountered during the workup and purification process in a question-and-answer format.

Problem 1: Product is contaminated with a boron-containing impurity.

Q: My NMR/LCMS shows a significant impurity that I suspect is unreacted starting material or a related boron species. How do I remove it?

This is the most common purification challenge. The optimal strategy depends on your product's chemical properties.

  • Strategy 1: Acid-Base Extraction (for non-acidic products) If your desired product lacks acidic functional groups, an extractive wash with a basic solution (e.g., 1-2 M NaOH or K₂CO₃) is the most efficient method.[7][8] This deprotonates the acidic boronic species, pulling it into the aqueous phase.

  • Strategy 2: Boronic Acid Scavenger Resins (for base-sensitive products) If your product is sensitive to base, scavenger resins are an excellent alternative. Resins functionalized with diethanolamine (e.g., DEAM-PS) are designed to selectively bind to boronic acids.[7][9] Stirring the crude product in a suitable solvent with the resin for several hours, followed by filtration, can effectively remove the boron impurity.

  • Strategy 3: Complexation and Extraction Boronic acids can form complexes with polyols. A specialized extractive technique involves washing the organic solution of your crude product with an aqueous solution containing sorbitol.[10] The sorbitol-boronic acid complex is water-soluble and is partitioned away.

  • Strategy 4: Optimized Chromatography If other methods fail, careful optimization of silica gel chromatography is necessary. Sometimes, a small amount of an additive in the eluent can improve separation. However, co-elution is a common problem, making prior removal preferable.

Problem 2: My final product is grey or black, indicating palladium contamination.

Q: I filtered my reaction through Celite, but my product is still discolored. How can I remove residual palladium?

Trace palladium can be difficult to remove, as it can exist in multiple forms (colloidal, complexed).

  • Strategy 1: Re-filtration and Solvent Choice Ensure the Celite pad used for filtration is sufficiently thick (at least 1-2 cm) and was properly wetted before filtration. Sometimes, diluting the crude mixture with a solvent like hexanes can cause dissolved catalyst complexes to precipitate, allowing for their removal by a second filtration.

  • Strategy 2: Palladium Scavengers Several commercially available scavengers can remove trace palladium. These are typically silica or polymer resins functionalized with thiols, amines, or other ligands that have a high affinity for palladium. Stirring the product solution with a scavenger for a few hours to overnight, followed by filtration, is a common protocol.

  • Strategy 3: Activated Carbon Treatment Treating a solution of the crude product with activated carbon can also adsorb residual palladium. However, be aware that this can sometimes lead to loss of the desired product through co-adsorption, so it should be performed carefully on a small scale first.

Problem 3: I am struggling to purify my product by column chromatography.

Q: My compound is streaking badly on the silica gel column, or it is co-eluting with an impurity.

Chromatography issues often stem from unfavorable interactions with the silica or a poorly chosen eluent system.

  • For Streaking/Tailing: This often occurs with polar compounds, especially those with basic nitrogen atoms (like pyridines) or acidic protons.

    • Solution for Basic Compounds: Add a small amount of triethylamine (~0.5-1%) to your eluent system. This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product.

    • Solution for Acidic Compounds: Add a small amount of acetic acid or formic acid (~0.5-1%) to your eluent to improve peak shape.[11]

  • For Co-elution: If the polarity of your product and a key impurity are too similar, separation is difficult.

    • Solution: Screen different solvent systems. Changing one component of the eluent (e.g., switching from ethyl acetate to acetone or MTBE as the polar component in a hexane mixture) can alter the selectivity and improve separation.[8] If this fails, consider using a different stationary phase, such as neutral alumina or reverse-phase (C18) silica.[11]

Problem 4: My attempt at recrystallization resulted in an oil or very poor recovery.

Q: My product is a solid, but I can't get it to crystallize cleanly.

Recrystallization is a powerful technique but requires careful selection of the solvent system.

  • Cause: The chosen solvent system is not appropriate. An ideal system consists of a "good" solvent that dissolves the compound well when hot but poorly when cold, and a "poor" solvent in which the compound is mostly insoluble.[12]

  • Solution: Systematic Screening

    • Dissolve a small amount of your crude product in a few drops of a "good" solvent (e.g., EtOAc, DCM, Acetone) with gentle heating.

    • Slowly add a "poor" solvent (e.g., Hexanes, Heptane, Water) dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote crystal formation. Scratching the inside of the flask with a glass rod can help initiate crystallization. If this system works, scale it up for the bulk of your material.

Visualized Workflows and Data

Diagrams

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I J J I->J K K I->K L L J->L K->L

Caption: General workflow for workup and purification.

G start Crude Product Impure? impurity_type What is the main impurity? start->impurity_type Yes boron Boron Species impurity_type->boron Boron palladium Palladium impurity_type->palladium Pd other Other Organic impurity_type->other Other product_stability Product Base Stable? boron->product_stability pd_scavenger Use Pd Scavenger (Thiol Resin, Carbon) palladium->pd_scavenger chromatography Optimize Column Chromatography other->chromatography base_wash Perform Basic Wash (e.g., 1M NaOH) product_stability->base_wash Yes scavenger Use Boron Scavenger Resin (e.g., DEAM-PS) product_stability->scavenger No base_wash->chromatography scavenger->chromatography pd_scavenger->chromatography recrystallize Attempt Recrystallization chromatography->recrystallize

Caption: Troubleshooting decision tree for purification.

Data Tables

Table 1: Common Solvent Systems for Silica Gel Chromatography

PolarityTypical Eluent System (v/v)Comments
Low Hexanes / Ethyl Acetate (95:5 to 80:20)Excellent for non-polar biaryl products.[6]
Medium Hexanes / Ethyl Acetate (80:20 to 50:50)Good general-purpose system for many products.
High Dichloromethane / Methanol (99:1 to 90:10)Suitable for polar products containing heteroatoms or H-bond donors/acceptors.[8]
Modifiers Add 0.5-1% Triethylamine (TEA)For basic compounds to prevent streaking.[11]
Modifiers Add 0.5-1% Acetic Acid (AcOH)For acidic compounds to improve peak shape.[11]

Standardized Protocols

Protocol 1: General Post-Reaction Workup and Extraction
  • Cooling: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature.

  • Dilution & Quenching: Dilute the reaction mixture with ethyl acetate (or another suitable extraction solvent) (approx. 10 volumes relative to the limiting reagent). Add an equal volume of deionized water and stir vigorously for 5 minutes.

  • Filtration: Prepare a short plug of Celite® (1-2 cm) in a Büchner or fritted glass funnel. Wet the pad with the chosen organic solvent. Filter the entire biphasic mixture through the Celite® pad, ensuring all solids are transferred.[6]

  • Washing: Wash the Celite® pad with additional fresh organic solvent to recover any adsorbed product.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent.[5]

  • Combine & Wash: Combine all organic layers. Wash sequentially with deionized water and then with brine to aid in breaking any emulsions and removing bulk water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5][6]

Protocol 2: Removal of Boronic Acid with a Scavenger Resin
  • Preparation: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, or EtOAc) to make an approximately 0.1 M solution.

  • Scavenging: Add a boronic acid scavenger resin (e.g., Diethanolaminomethyl polystyrene, DEAM-PS) to the solution. A typical loading is 3-5 equivalents relative to the theoretical amount of residual boronic acid.[7][9]

  • Agitation: Stir the mixture at room temperature. The required time can vary from 2 to 16 hours. Monitor the removal of the impurity by TLC or LCMS.

  • Isolation: Once the scavenging is complete, filter off the resin beads. Wash the resin with fresh solvent.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified crude product, now depleted of the boronic acid impurity.

References

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Process Development and Control.

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). WordPress.com.

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). ResearchGate.

  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. (n.d.). BenchChem.

  • Li, W., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 17(5), 5795-5807.

  • Purification of boronic acids? (2017). Reddit.

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.

  • Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(11), 2465–2468.

  • Can I remove boronic acid using Work up process? (2016). ResearchGate.

  • How to purify boronic acids/boronate esters? (2016). ResearchGate.

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.

  • Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit.

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2014). ResearchGate.

  • Molander, G. A., & Figueroa, R. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 7(15), 3179–3182.

  • Dreher, S. D., & Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23.

  • Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 70(18), 7173–7180.

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.

  • Darses, S., & Pucheault, M. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 286–319.

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.

  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. (n.d.). BenchChem.

  • Dreher, S. D., & Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23.

  • Suzuki reaction. (n.d.). Wikipedia.

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

  • Potassium Trifluoroborate Salts. (n.d.). Sigma-Aldrich.

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

"preventing protodeboronation of Potassium (3-Methoxyphenyl)trifluoroborate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Potassium (3-Methoxyphenyl)trifluoroborate

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation. As stable, crystalline solids, potassium organotrifluoroborates are invaluable reagents in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, under certain conditions, they can undergo hydrolysis to the corresponding boronic acid, which is susceptible to protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3][4] This process consumes the starting material, reduces product yield, and complicates purification.

This resource provides in-depth, experience-driven answers to common challenges, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is protodeboronation and why is it a significant problem with my this compound?

A1: Protodeboronation is an undesired side reaction where the C-B bond in your trifluoroborate (after its in situ conversion to the boronic acid) is cleaved and replaced by a C-H bond from a proton source, such as water.[3][4] For this compound, this results in the formation of anisole, which consumes your nucleophilic partner and directly lowers the yield of your desired cross-coupled product.

The process begins with the hydrolysis of the stable, tetracoordinate trifluoroborate salt (R-BF₃K) to a trivalent boronic acid (R-B(OH)₂).[5][6][7] This boronic acid is the active species in the Suzuki-Miyaura catalytic cycle, but it is also the species vulnerable to protodeboronation. The presence of proton sources (especially under acidic or strongly basic conditions) and elevated temperatures can accelerate this decomposition.[3] Effectively, you are in a race: the desired cross-coupling versus the undesired protodeboronation. Minimizing the concentration of the free boronic acid at any given time is key to winning this race.[5][6][7][8]

Protodeboronation_Mechanism K_ArBF3 K⁺[ArBF₃]⁻ (Stable Salt) ArBOH2 ArB(OH)₂ (Active & Vulnerable) K_ArBF3->ArBOH2 Hydrolysis (+H₂O, Base) Slow Release Anisole Ar-H (Anisole - Byproduct) ArBOH2->Anisole Protodeboronation (+H⁺) Pd_Cycle Pd Catalytic Cycle ArBOH2->Pd_Cycle Transmetalation Coupling_Product Ar-Ar' (Desired Product) Pd_Cycle->Coupling_Product

Caption: Competing pathways for the trifluoroborate reagent.

Q2: My reaction yield is low and I've detected anisole in my crude NMR. What are the primary factors promoting protodeboronation?

A2: The formation of anisole is a classic sign of protodeboronation. The main factors that accelerate this unwanted side reaction are:

  • pH and Base Choice: Both strongly acidic and strongly basic conditions can catalyze protodeboronation.[3] While Suzuki-Miyaura reactions require a base, very strong bases (e.g., NaOH, KOH) or high concentrations of base can increase the rate of protodeboronation.[4] The choice of base is critical.

  • Solvent System: The presence of a proton source is required for the reaction to occur. While aqueous solvent mixtures are common, a high water content can be detrimental.[3] Using anhydrous solvents whenever feasible is a good strategy to minimize the proton source.[3][4]

  • Temperature: Higher reaction temperatures directly increase the rate of protodeboronation.[3] It is a common misconception that simply increasing the heat will drive the desired reaction faster; it will also accelerate the decomposition of your starting material.

  • Reaction Time: The longer the reaction runs, the more time the boronic acid has to decompose.[3] An inefficient catalyst that leads to long reaction times can indirectly lead to more protodeboronation.

Q3: How can I optimize my reaction conditions to minimize protodeboronation?

A3: A systematic approach to optimizing your reaction can significantly suppress protodeboronation. Consider the following adjustments:

ParameterHigh-Risk Condition for ProtodeboronationRecommended Low-Risk ConditionRationale & Key Insight
Base Strong bases (NaOH, KOH)Milder inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Weaker bases are sufficient to facilitate the catalytic cycle but are less likely to promote base-catalyzed protodeboronation.[4] Cs₂CO₃ is often effective as it also acts as a fluoride scavenger, driving the hydrolysis of the trifluoroborate.[5][6][7]
Temperature High temperatures (e.g., >100 °C)Lowest effective temperature (e.g., 55-80 °C)Running the reaction at the lowest temperature that still provides a reasonable rate for the cross-coupling will give the desired reaction a kinetic advantage over decomposition.[3]
Solvent High water content (e.g., >20% H₂O)Anhydrous solvents or minimal water (e.g., THF/H₂O 10:1)Reducing the primary proton source slows the rate of protodeboronation.[3][4] If water is necessary for base solubility, use the minimum required amount.
Catalyst Low activity catalyst/ligand systemHighly active Pd catalyst and ligand (e.g., Buchwald or Fu ligands)An efficient catalyst accelerates the desired cross-coupling, reducing the required reaction time and temperature, thereby minimizing the opportunity for the boronic acid to decompose.[3]

Troubleshooting Workflow

If you are experiencing issues with protodeboronation, follow this decision-making workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Low Yield & Anisole Detected check_base Is the base strong (e.g., NaOH, KOH)? start->check_base change_base Action: Switch to milder base (K₃PO₄ or Cs₂CO₃) check_base->change_base Yes check_temp Is the temperature > 90°C? check_base->check_temp No end_point Problem Solved change_base->end_point lower_temp Action: Reduce temperature to 60-80°C & monitor check_temp->lower_temp Yes check_water Is water content high (>20%)? check_temp->check_water No lower_temp->end_point reduce_water Action: Use anhydrous solvents or reduce water to <10% check_water->reduce_water Yes optimize_catalyst Consider a more active catalyst/ligand system check_water->optimize_catalyst No reduce_water->end_point optimize_catalyst->end_point

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Technical Support Center: Diagnosing and Overcoming Failed Suzuki-Miyaura Reactions with Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing potassium organotrifluoroborate salts. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Organotrifluoroborates are valued for their stability to air and moisture, making them excellent alternatives to the more sensitive boronic acids.[1][2][3] However, their successful application hinges on a nuanced understanding of their activation and the intricacies of the catalytic cycle. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Initiation and Substrate Stability

Question 1: My reaction shows no conversion, and I've recovered my starting materials. What are the most common initial checks I should perform?

Answer: When a Suzuki-Miyaura reaction with an organotrifluoroborate fails to initiate, the issue often lies in the fundamental reaction setup or the stability of the reagents. Here’s a systematic approach to diagnosing the problem:

  • Catalyst and Ligand Integrity:

    • Palladium Source: Ensure your palladium precatalyst has been stored under an inert atmosphere and is not palladium black, which indicates decomposition. The formation of palladium black during the reaction is also a sign of catalyst death.[4]

    • Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation. Use fresh ligands or those stored properly in a glovebox or desiccator.

  • Solvent and Atmosphere Quality:

    • Degassing: Inadequate degassing of solvents is a frequent cause of failure. Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands. Ensure your solvent is thoroughly degassed by methods such as sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.

    • Anhydrous Conditions: While a small amount of water is often necessary for the hydrolysis of the organotrifluoroborate, excess water can lead to unwanted side reactions. Use anhydrous solvents, especially if your substrates are sensitive.

  • Base and Hydrolysis:

    • Base Strength and Solubility: The choice of base is critical. It facilitates the transmetalation step.[5][6] Ensure the base is strong enough and has some solubility in the reaction medium. For instance, potassium phosphate (K₃PO₄) may require a small amount of water to be effective in anhydrous couplings.[7]

    • Organotrifluoroborate Hydrolysis: Remember that the organotrifluoroborate is a stable precatalyst for the boronic acid.[1][8] The reaction's success depends on its in situ hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[1][8][9][10] If this hydrolysis is too slow, the coupling will not proceed.

Question 2: I suspect my organotrifluoroborate is not activating. How can I diagnose and address this?

Answer: The activation of the potassium organotrifluoroborate salt (R-BF₃K) to the corresponding boronic acid (RB(OH)₂) is a crucial hydrolysis step.[1][8][9][10] The rate of this "slow-release" is key to minimizing side reactions like homocoupling.[9][10] However, if the release is too slow, the cross-coupling reaction will stall.

Diagnostic Workflow for Organotrifluoroborate Activation:

cluster_0 Troubleshooting R-BF3K Activation start Reaction Stalled: No Product Formation check_hydrolysis Is the R-BF3K Hydrolyzing? start->check_hydrolysis hydrolysis_rate Evaluate Hydrolysis Rate Determinants check_hydrolysis->hydrolysis_rate acid_base Acid-Base Paradox: Some R-BF3K require acid catalysis for efficient hydrolysis under basic conditions. hydrolysis_rate->acid_base e.g., p-F-phenyl, naphthyl direct_hydrolysis Direct Hydrolysis: Some R-BF3K hydrolyze efficiently under basic conditions. hydrolysis_rate->direct_hydrolysis e.g., isopropyl, β-styryl adjust_conditions Adjust Reaction Conditions acid_base->adjust_conditions direct_hydrolysis->adjust_conditions add_water Increase Water Content adjust_conditions->add_water If hydrolysis is slow change_base Change Base adjust_conditions->change_base To alter pH sonication Apply Sonication for Phase Contact adjust_conditions->sonication To improve mixing success Reaction Proceeds add_water->success change_base->success sonication->success cluster_1 Diagnosing Catalyst Poisoning start Reaction Fails or Stalls check_purity Re-purify Starting Materials start->check_purity control_rxn Run Control Reaction with Known Pure Substrates check_purity->control_rxn spike_rxn Run 'Spiked' Reaction with Suspect Material control_rxn->spike_rxn result Analyze Results spike_rxn->result poison_confirmed Poison Confirmed result->poison_confirmed Control works, Spiked fails no_poison Poison Unlikely: Troubleshoot Other Parameters result->no_poison Both reactions fail

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Validation & Comparative

A Senior Application Scientist's Guide: Potassium (3-Methoxyphenyl)trifluoroborate vs. 3-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Strategy and Development

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2] The choice of the organoboron nucleophile is a critical parameter that dictates not only the reaction's success but also the efficiency of the entire synthetic workflow. For decades, boronic acids have been the default reagents. However, the emergence of potassium organotrifluoroborates presents a compelling alternative, offering solutions to many of the inherent challenges associated with their predecessors.

This guide provides a direct, evidence-based comparison between potassium (3-methoxyphenyl)trifluoroborate and 3-methoxyphenylboronic acid. We will delve into the practical implications of their chemical properties, compare their performance under typical Suzuki-Miyaura conditions, and provide detailed protocols to illustrate their application in the laboratory.

Fundamental Properties: Stability and Handling

The most significant divergence between these two reagents lies in their stability and ease of handling, a factor that has profound consequences for experimental reproducibility and reagent shelf-life.

  • 3-Methoxyphenylboronic Acid: As a tricoordinate organoboron species, it possesses an empty p-orbital, rendering it susceptible to degradation pathways.[3] The primary issue is protodeboronation, a process where the carbon-boron bond is cleaved by moisture or protic solvents, diminishing the effective concentration of the active reagent.[2][4] Furthermore, boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[5] This complicates accurate massing and stoichiometry, as commercial boronic acids often exist as an equilibrium mixture of the acid and its boroxine.[5][6]

  • This compound: In stark contrast, this reagent is a tetracoordinate "ate" complex.[3][7] The boron center is coordinatively saturated, which "masks" the inherent reactivity of the C-B bond.[3] This structural feature imparts exceptional stability. Potassium organotrifluoroborates are typically crystalline, non-hygroscopic solids that are stable to air and moisture indefinitely.[3][8][9] This stability prevents protodeboronation and eliminates the formation of anhydrides, ensuring precise stoichiometry and a long shelf-life without special storage precautions.[2][4]

Comparative Summary of Physical and Chemical Properties
Feature3-Methoxyphenylboronic AcidThis compoundAdvantage
Chemical Form Tricoordinate, Lewis acidicTetracoordinate, anionic "ate" saltTrifluoroborate
Physical State Crystalline solidCrystalline solidEquivalent
Stability to Air/Moisture Moderate; prone to protodeboronation and boroxine formation.[2][6]Excellent; indefinitely stable on the benchtop.[9]Trifluoroborate
Purity & Stoichiometry Often a mixture with its boroxine anhydride, complicating accurate measurement.[5]High purity, well-defined monomeric species.[5][10]Trifluoroborate
Handling Precautions Recommended to store under inert atmosphere and desiccated conditions.[2]No special precautions are required for storage.[7]Trifluoroborate

Mechanistic Considerations and Reactivity in Suzuki-Miyaura Coupling

While both reagents participate in the same fundamental catalytic cycle, their activation pathways for the crucial transmetalation step differ significantly.

The generally accepted Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]

Suzuki_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boron R²-B(OR)₂ or [R²-BF₃]⁻K⁺ Boron->Transmetal

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle

Boronic Acid Activation: For transmetalation to occur, the boronic acid must be activated by a base.[11] The base (e.g., CO₃²⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.

Potassium Trifluoroborate Activation: The trifluoroborate salt is already a tetracoordinate "ate" complex, but it is generally too stable to transmetalate directly. Its activation is believed to occur via slow, base-mediated hydrolysis in situ. This process gradually releases a highly reactive tricoordinate boron species, likely the boronic acid or a boronate ester (if an alcohol solvent is present), which is then consumed in the catalytic cycle.[3][7] This slow-release mechanism can be advantageous, maintaining a low, steady concentration of the active boron species, which can minimize side reactions like homocoupling.

Performance and Experimental Workflow

The superior stability of this compound directly translates into a more streamlined and forgiving experimental workflow.

Workflow_Comparison Figure 2: Experimental Workflow Comparison cluster_0 3-Methoxyphenylboronic Acid cluster_1 This compound a1 Retrieve from Inert Storage a2 Weigh Quickly (Minimize Air Exposure) a1->a2 a3 Combine Reagents (Halide, Catalyst, Base) a2->a3 a4 Degas Solvent & Add to Reaction a3->a4 a5 Heat & Stir a4->a5 b1 Retrieve from Shelf (Benchtop) b2 Weigh in Air (Standard Procedure) b1->b2 b3 Combine Reagents (Halide, Catalyst, Base) b2->b3 b4 Add Solvent (Degassing as per Catalyst) b3->b4 b5 Heat & Stir b4->b5

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A Comparative Guide to the Reactivity of Aryltrifluoroborates and Boronate Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the art of molecule-making, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of the organoboron nucleophile is a critical decision point that dictates reaction efficiency, reproducibility, and overall success. While boronic acids have been the traditional workhorses, their inherent instability has driven the development of more robust alternatives. This guide provides an in-depth, objective comparison of two preeminent classes of stabilized boron reagents: potassium aryltrifluoroborates and aryl boronate esters. We will dissect their reactivity profiles, explore the mechanistic subtleties that govern their performance, and provide actionable experimental protocols to empower your synthetic endeavors.

The Fundamental Trade-Off: Stability vs. Activation Pathway

The central theme in comparing aryltrifluoroborates and boronate esters is the balance between benchtop stability and the mechanism by which the active boron species is generated for the catalytic cycle. Both classes offer significant advantages in handling and storage over their parent boronic acids, but they engage in the crucial transmetalation step through fundamentally different pathways.

Potassium Aryltrifluoroborates: The Epitome of Stability

Potassium organotrifluoroborates are exceptionally stable, crystalline solids that are inert to air and moisture, allowing them to be stored indefinitely on the shelf without special precautions.[1][3] This remarkable stability simplifies handling and weighing operations, making them highly attractive for applications in high-throughput screening and multi-step synthesis where reagent longevity is paramount.[3][4]

Reactivity and Mechanistic Profile: Aryltrifluoroborates function as protected, slow-release forms of boronic acids.[5][6] It is widely accepted that they do not participate directly in the transmetalation step. Instead, they must first undergo hydrolysis in situ to generate the corresponding boronic acid, which is the catalytically active species.[5][6][7]

This hydrolysis rate is the rate-limiting factor for their entry into the catalytic cycle and is influenced by a complex interplay of factors, including the electronic nature of the aryl group, solvent, and base.[5][6] This "slow-release" nature can be a significant advantage, as it maintains a low steady-state concentration of the highly reactive boronic acid. This minimizes common side reactions such as protodeboronation and oxidative homocoupling, often leading to cleaner reaction profiles and higher yields.[5][6] However, some substrates exhibit extremely slow hydrolysis under basic conditions, a phenomenon described as an "acid-base paradox," which can impede the reaction.[5][6]

Boronate Esters: The Versatile and Tunable Workhorses

Boronate esters, most commonly pinacol and neopentyl glycol esters, also offer enhanced stability compared to boronic acids.[2][8] They are typically crystalline solids or oils that are readily purified by standard column chromatography and are far less susceptible to decomposition pathways like protodeboronation.[2][8][9][10]

Reactivity and Mechanistic Profile: The mechanistic story for boronate esters is more nuanced and has been the subject of recent groundbreaking research. While they can and do hydrolyze to boronic acids under aqueous conditions, a key discovery is their ability to engage in direct transmetalation with the palladium center without prior hydrolysis.[7][11][12] This anhydrous pathway is highly efficient and opens up a much wider window of reaction conditions.

The rate of direct transmetalation is profoundly influenced by the structure of the diol used for esterification. Kinetic studies have revealed that esters derived from less sterically hindered diols, such as ethylene glycol, can transmetalate orders of magnitude faster than the parent boronic acid.[11] This tunability allows chemists to select a boronate ester with a reactivity profile tailored to their specific needs.

Head-to-Head Performance Comparison

The choice between these reagents hinges on the specific demands of the synthetic problem at hand. Below is a summary of their key performance characteristics.

FeaturePotassium AryltrifluoroboratesAryl Boronate Esters
Stability & Handling Exceptional. Crystalline solids, indefinitely stable to air and moisture.[1][3][4]Very good. Often crystalline, purifiable by chromatography, and stable for long-term storage.[8][10]
Activation Pathway Hydrolysis-dependent. Acts as a slow-release reservoir for the active boronic acid.[5][6]Dual Pathway. Can proceed via hydrolysis or, more importantly, through direct transmetalation.[11][12]
Typical Reaction Conditions Requires a protic co-solvent (e.g., H₂O, alcohol) to facilitate hydrolysis.[3][4]Highly versatile. Effective in both aqueous and anhydrous conditions. Anhydrous conditions can be faster and cleaner.[7][12]
Reaction Rate Limited by the rate of hydrolysis, which is substrate-dependent. Generally moderate.[5]Can be very rapid, especially under anhydrous conditions with appropriate ester and base selection.[11][13]
Key Advantage Unparalleled stability and a beneficial slow-release profile that minimizes side reactions.Versatility in reaction conditions and tunable reactivity based on the esterifying diol.
Potential Limitation Inefficient hydrolysis for some substrates can stall the reaction.[6]Sterically hindered esters (like pinacol) can be less reactive than the parent boronic acid.

Visualizing the Mechanistic Divergence

The fundamental difference in how these two reagents enter the Suzuki-Miyaura catalytic cycle is the most critical concept for a practitioner to grasp.

G cluster_0 Aryltrifluoroborate Pathway cluster_1 Boronate Ester Pathway K_ArBF3 K[ArBF₃] ArBOH2_1 ArB(OH)₂ K_ArBF3->ArBOH2_1 Hydrolysis (H₂O, Base) Pd_Complex_1 LₙPd(II)-X ArBOH2_1->Pd_Complex_1 Transmetalation ArB_OR2 ArB(OR)₂ Pd_Complex_2 LₙPd(II)-X ArB_OR2->Pd_Complex_2 Direct Transmetalation (Anhydrous) ArBOH2_2 ArB(OH)₂ ArB_OR2->ArBOH2_2 Hydrolysis (Aqueous) ArBOH2_2->Pd_Complex_2 Transmetalation

Caption: Comparative activation pathways for aryltrifluoroborates and boronate esters.

Field-Proven Experimental Protocols

The following protocols provide robust starting points for employing these reagents. Causality is emphasized to foster a deeper understanding of each step.

Protocol 1: Suzuki-Miyaura Coupling Using a Potassium Aryltrifluoroborate

This protocol leverages the stability of the trifluoroborate and uses aqueous conditions to ensure the necessary hydrolysis for catalytic turnover.

Workflow Diagram:

workflow start Setup reagents Charge Schlenk tube with: - Aryl Halide (1.0 equiv) - K[ArBF₃] (1.05-1.2 equiv) - Base (e.g., K₂CO₃, 3.0 equiv) start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert Protect catalyst from oxidation solvents Add Solvents (e.g., Toluene:H₂O 10:1) inert->solvents sparge Sparge with Argon (15 min) solvents->sparge Remove dissolved O₂ catalyst Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂, RuPhos) sparge->catalyst Under positive Ar pressure react Heat to 80-100 °C catalyst->react Monitor by TLC/GC-MS workup Aqueous Workup react->workup purify Column Chromatography workup->purify end Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), potassium aryltrifluoroborate (0.525 mmol, 1.05 equiv), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv).[1][14]

    • Causality: Using a slight excess of the boron reagent ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for both the hydrolysis of the trifluoroborate and the transmetalation step.

  • Inerting: Seal the tube, and alternately evacuate and backfill with high-purity argon three times.

    • Causality: This procedure removes atmospheric oxygen, which can oxidatively deactivate the Pd(0) catalyst.

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL). Stir the mixture and sparge with a subsurface stream of argon for 15 minutes.[14]

    • Causality: The biphasic solvent system facilitates the dissolution of both organic and inorganic reagents. Water is essential for the hydrolysis of the trifluoroborate. Sparging removes dissolved oxygen from the solvents.

  • Catalyst Addition: In a separate vial, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%). Add this catalyst mixture to the reaction tube under a positive pressure of argon.[1][14]

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The bulky, electron-rich phosphine ligand stabilizes the Pd(0) center and promotes the oxidative addition and reductive elimination steps.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[1]

Protocol 2: Rapid, Anhydrous Coupling Using a Boronate Ester

This modern protocol leverages the direct transmetalation pathway of boronate esters under anhydrous conditions, often leading to significantly reduced reaction times.

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried vial inside a glovebox, combine the aryl halide (0.5 mmol, 1.0 equiv), neopentyl glycol arylboronate ester (0.6 mmol, 1.2 equiv), palladium precatalyst (e.g., XPhos-Pd-G3, 0.01 mmol, 2 mol%), and potassium trimethylsilanolate (TMSOK, 1.0 mmol, 2.0 equiv).

    • Causality: Anhydrous conditions are critical to favor the direct transmetalation pathway. Neopentyl glycol esters often show enhanced reactivity.[15] TMSOK is a strong, organic-soluble base that promotes a homogenous reaction mixture and facilitates transmetalation without introducing water.[13]

  • Solvent Addition: Add anhydrous THF (5 mL) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap and stir at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often complete in under an hour.

    • Causality: The homogenous nature of the reaction and the high reactivity of the boronate ester/TMSOK combination can lead to extremely fast conversions.[12][13]

  • Workup and Purification: Upon completion, cool the reaction, quench by adding saturated aqueous ammonium chloride, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The debate between using aryltrifluoroborates and boronate esters is not about declaring a universal winner, but about making an informed, strategic choice.

  • Choose Potassium Aryltrifluoroborates when:

    • Ultimate benchtop stability and ease of handling are the highest priorities.

    • A slow, controlled release of the active boronic acid is desired to minimize side reactions with sensitive substrates.

    • The synthetic route already employs aqueous conditions for other steps.

  • Choose Aryl Boronate Esters when:

    • Reaction speed is critical.

    • Anhydrous conditions are necessary to protect sensitive functional groups elsewhere in the molecule.

    • The ability to purify the boron reagent by chromatography is required.

    • Fine-tuning reactivity is needed; switching from a pinacol to a neopentyl glycol ester can dramatically alter performance.[15]

By understanding the distinct mechanistic underpinnings and practical advantages of each reagent class, researchers can unlock new efficiencies and possibilities in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.

References

  • Molander, G. A., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]

  • Adamczyk-Woźniak, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Vedejs, E., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. [Link]

  • Han, F. S., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]

  • Molander, G. A., et al. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]

  • Li, Z., et al. (2023). Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. ResearchGate. [Link]

  • Thomas, A. A., et al. (2018). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Mondal, M., et al. (2019). Scope of potassium aryltrifluoroborates in the cross‐coupling with amides. ResearchGate. [Link]

  • Butters, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Molander, G. A., & Yun, C. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Schmidt, J., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

  • Ting, R., et al. (2008). Capturing aqueous [18F]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [18F]-labeled aryltrifluoroborate. ResearchGate. [Link]

  • Various Authors. (2023). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

  • Butters, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC - NIH. [Link]

  • Fu, W., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • May, J. A., & Nguyen, T. (2016). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. ResearchGate. [Link]

  • Mayr, H., et al. (2013). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3- Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. ResearchGate. [Link]

  • Ting, R., et al. (2008). Capturing aqueous [18F]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [18F]-labeled aryltrifluoroborate. Scilit. [Link]

  • Hartwig, J. F., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. PMC - NIH. [Link]

  • Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]

Sources

A Comparative Guide for Senior Application Scientists: The Ascendancy of Potassium (3-Methoxyphenyl)trifluoroborate in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in pharmaceutical and materials science.[1][2][3] The choice of the organoboron reagent is critical, directly influencing reaction efficiency, substrate scope, and operational simplicity. While boronic acids and their ester derivatives have been the traditional workhorses, potassium organotrifluoroborates have emerged as a superior class of reagents, offering solutions to many of the challenges associated with their predecessors.[4][5][6] This guide provides an in-depth comparison of Potassium (3-Methoxyphenyl)trifluoroborate with other organoboron reagents, supported by experimental data and protocols to inform your selection of the optimal reagent for your synthetic endeavors.

The Limitations of Traditional Organoboron Reagents

Boronic acids, while widely used, are beset by several inherent limitations. Their propensity for dehydration to form cyclic boroxines introduces uncertainty in stoichiometry.[7][8] Furthermore, they are often susceptible to protodeboronation, particularly under the basic conditions of the Suzuki-Miyaura reaction, which can lead to diminished yields and the need for a significant excess of the reagent.[9][10] Boronate esters, such as pinacol esters, offer improved stability but at the cost of lower atom economy.[8]

Potassium Organotrifluoroborates: A Paradigm of Stability and Efficiency

Potassium organotrifluoroborates, including the (3-methoxyphenyl) derivative, present a compelling alternative. These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage at ambient temperatures without degradation.[11][12][13] This enhanced stability simplifies handling and eliminates the need for specialized inert atmosphere techniques during reagent preparation and storage.[12][13]

The trifluoroborate moiety effectively "protects" the boronic acid, rendering it less susceptible to premature decomposition pathways like protodeboronation.[9][10][13] This stability allows for the use of near-stoichiometric amounts of the organoboron reagent, enhancing the atom economy and simplifying purification of the desired product.[9][12]

Comparative Data: A Head-to-Head Analysis

The advantages of this compound are not merely theoretical. The following table summarizes a comparative analysis of its properties against other common organoboron reagents.

FeatureThis compound(3-Methoxyphenyl)boronic Acid(3-Methoxyphenyl)boronic acid pinacol ester
Physical State Crystalline solid[11][12][13]Often an amorphous solidLiquid or low-melting solid
Air/Moisture Stability High; indefinitely stable[11][12][13]Moderate; can dehydrate to boroxine[7][8]High
Handling Easy; no special precautions needed[12][13]Requires careful handling and storageGenerally easy
Stoichiometry Well-defined monomeric species[14]Can be ambiguous due to boroxine formation[7][8]Well-defined
Protodeboronation Low susceptibility[9][10][13]Prone to protodeboronation[9][10]Less prone than boronic acid
Atom Economy High; can be used near stoichiometrically[9][12]Lower; often used in excessLower due to pinacol byproduct
Functional Group Tolerance Broad[15][16]GoodGood

The Suzuki-Miyaura Catalytic Cycle: The Role of the Organotrifluoroborate

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. A crucial aspect of using potassium organotrifluoroborates is their slow hydrolysis under basic conditions to generate the corresponding boronic acid in situ.[17][18][19] This slow-release mechanism maintains a low concentration of the active boronic acid, which minimizes undesirable side reactions such as oxidative homocoupling.[17][18][19][20]

Suzuki_Miyaura_Cycle Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-X Oxidative Adduct (Ar-Pd(II)-X) Ar-X->Ar-Pd(II)-X Oxidative Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Ar-Pd(II)-X Ar-Pd(II)-R Transmetalation Intermediate (Ar-Pd(II)-R) Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation R-BF3K Potassium (3-Methoxyphenyl)trifluoroborate (R-BF3K) R-B(OH)2 Boronic Acid (R-B(OH)2) R-BF3K->R-B(OH)2 Slow Hydrolysis R-B(OH)2->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)L_n Ar-R Coupled Product (Ar-R) Ar-Pd(II)-R->Ar-R Reductive Elimination Base Base (e.g., K2CO3) H2O H2O

Caption: The Suzuki-Miyaura catalytic cycle using a potassium organotrifluoroborate.

Comparative Hydrolytic Stability

The superior stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which masks the empty p-orbital that renders tricoordinate organoboron compounds susceptible to decomposition.

Hydrolytic_Stability cluster_0 Potassium Organotrifluoroborate cluster_1 Boronic Acid cluster_2 Boroxine K_RBF3 R-BF3- K+ Tetracoordinate Boron Stable R_BOH2 R-B(OH)2 Tricoordinate Boron Prone to Decomposition K_RBF3->R_BOH2 Slow Hydrolysis (in situ generation) Boroxine (RBO)3 Dehydration Product Stoichiometric Ambiguity R_BOH2->Boroxine Dehydration H2O H2O R_BOH2->H2O Protodeboronation

Caption: Comparative stability of organoboron reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound

This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction. The choice of a palladium acetate/RuPhos catalyst system is effective for a broad range of substrates, including challenging aryl chlorides.[12][21] The use of a toluene/water solvent system with potassium carbonate as the base provides a robust and widely applicable set of conditions.[12][21]

Materials and Equipment:
  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe.

  • Catalyst Preparation and Addition: In a separate vial, weigh palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %). Under a positive pressure of argon, add the catalyst and ligand to the reaction mixture.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow A 1. Combine Reactants & Base in Schlenk Tube B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Solvents (Toluene/H2O) B->C D 4. Add Catalyst System (Pd(OAc)2/RuPhos) C->D E 5. Heat Reaction (80 °C) D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Workup (EtOAc/H2O wash) F->G H 8. Purify (Column Chromatography) G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound and its congeners represent a significant advancement in the field of cross-coupling chemistry. Their superior stability, ease of handling, and favorable reaction kinetics offer tangible benefits over traditional organoboron reagents.[4][8][11][12][13][15][22][23] By understanding the fundamental advantages and employing optimized protocols, researchers and drug development professionals can harness the full potential of these versatile reagents to streamline synthetic routes and accelerate innovation.

References

  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108(1), 288–325. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 2007 , 40(4), 275–286. [Link]

  • Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2009, 12(6), 833-844.
  • Suzuki, A. Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 1999 , 576(1-2), 147-168. [Link]

  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68(11), 4302–4314. [Link]

  • Molander, G. A.; Figueroa, R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2006 , 71(16), 6135–6140. [Link]

  • Lloyd-Jones, G. C.; Ball, L. T. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2012 , 134(22), 9221–9233. [Link]

  • Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 2008 , 10(9), 1795–1798. [Link]

  • Molander, G. A.; Jean-Gérard, L. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 2009 , 74(13), 4893–4896. [Link]

  • Suzuki, A. Cross-Coupling Reaction of Organoboron Compounds with Organic Electrophiles. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 53–106.
  • Molander, G. A.; Ellis, N. Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm Blog, August 26, 2022.
  • Akula, M. R. Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons@Penn, 2014.
  • Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004 , 80(7), 359-371. [Link]

  • Akula, M. R.; Molander, G. A. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 2012 , 77(24), 11346–11351. [Link]

  • Lloyd-Jones, G. C.; Ball, L. T. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Potassium Organotrifluorobor
  • Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol, 2012.
  • Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68(11), 4302-4314. [Link]

  • Lloyd-Jones, G. C.; Ball, L. T. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol, 2012.
  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Molander, G. A.; Ham, J. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 2006 , 8(10), 2031–2034. [Link]

  • Potassium Trifluorobor
  • Molander, G. A. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Synlett, 2007 , 2007(14), 2145-2153. [Link]

  • Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 2007 , 40(4), 275-86. [Link]

  • Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones.
  • Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 2008 , 10(9), 1795-1798. [Link]

  • Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 2007 , 40(4), 275–286. [Link]

  • Potassium 3-methoxyphenyltrifluorobor
  • Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
  • Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
  • Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2009, 12(6), 833-844.
  • Organoborons. Frontier Specialty Chemicals.
  • Dolbier, W. R. Jr. Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Journal of Fluorine Chemistry, 2005 , 126(2), 157-159. [Link]

  • Potassium (3-methoxyphenyl)
  • Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh, 2008.
  • Potassium 4-methoxyphenyltrifluorobor
  • Potassium (3-Methoxyphenyl)

Sources

A Comparative Guide to the Mechanistic Nuances of Suzuki-Miyaura Reactions with Potassium Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist, particularly in pharmaceutical and materials science, the Suzuki-Miyaura reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is critical, dictating reaction efficiency, scope, and practicality. While boronic acids have been the traditional workhorses, potassium organotrifluoroborates (RBF3Ks) have emerged as exceptionally powerful coupling partners. Their superior stability, ease of handling, and unique reactivity profile offer solutions to many challenges associated with boronic acids.[1][2]

This guide provides an in-depth analysis of the mechanistic pathways governing Suzuki-Miyaura reactions with RBF3Ks. We will compare their performance against traditional boron reagents, provide actionable experimental protocols, and explain the causality behind key reaction parameters, empowering researchers to harness the full potential of these versatile reagents.

The Mechanistic Heart of the Reaction: Unraveling the Catalytic Cycle

The Suzuki-Miyaura coupling, at its core, is a palladium-catalyzed process involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] However, the use of tetracoordinate, anionic organotrifluoroborates introduces a critical prerequisite step—activation—that distinguishes their mechanistic profile from that of neutral, trivalent boronic acids.

The Pre-Step: Activation of the Organotrifluoroborate

Unlike boronic acids, the anionic RBF3K salts are generally considered too unreactive for direct transmetalation with the palladium center.[5] The prevailing mechanistic understanding is that they serve as stable pre-nucleophiles that must first undergo hydrolysis to generate the active boronic acid (or a related boronate species) in situ.[6][7][8]

This "slow-release" mechanism is a significant advantage. By maintaining a low, steady concentration of the highly reactive boronic acid, common side reactions like protodeboronation and oxidative homocoupling are minimized.[7][9]

// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; pathway [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];

// Nodes RBF3K [label="K⁺[R-BF₃]⁻\n(Stable Precursor)", class="reagent"]; H2O_Base [label="+ H₂O, Base", shape=plaintext, fontcolor="#5F6368"]; Hydrolysis [label="Hydrolysis\n(Rate-Determining Activation)", class="pathway"]; RBOH2 [label="R-B(OH)₂\n(Active Boronic Acid)", class="intermediate"]; Direct [label="Direct Transmetalation\n(Anhydrous/Fluoride-Promoted)", class="pathway"]; Cycle [label="Enters Catalytic Cycle", class="product"];

// Edges RBF3K -> Hydrolysis [label=" H₂O, Base", fontcolor="#5F6368"]; Hydrolysis -> RBOH2; RBOH2 -> Cycle [color="#34A853"]; RBF3K -> Direct [style=dashed, label=" Anhydrous\n Conditions", fontcolor="#5F6368"]; Direct -> Cycle [style=dashed, color="#34A853"]; } Caption: Competing activation pathways for potassium organotrifluoroborates.

Recent studies, however, suggest that under specific anhydrous conditions using a fluoride source as the base, a mechanistically distinct pathway involving direct transmetalation from the trifluoroborate may be operative.[10][11][12] This fluoride-enhanced pathway avoids the need for water and can be crucial for substrates sensitive to hydrolysis.

The Main Catalytic Cycle

Once the active boron species is generated, it enters the canonical Suzuki-Miyaura cycle:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with an organic halide (Ar-X) to form a high-valent Pd(II) intermediate, [Ar-Pd-X]. This step is often the rate-limiting step of the overall cycle.

  • Transmetalation: This is the key bond-forming step where the organic group (R) is transferred from the boron atom to the palladium center, displacing the halide (X). A base is crucial here, activating the boron reagent to form a more nucleophilic "ate" complex or activating the palladium complex by forming a palladium-hydroxo species.[4][13] The generated boronic acid, R-B(OH)₂, participates in this step to form the [Ar-Pd-R] complex.

  • Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (Ar-R) and regenerating the active Pd(0) catalyst.[3]

// Node Styles pd_cycle [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; step [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=0];

// Nodes Pd0 [label="Pd(0)L₂", class="pd_cycle"]; ArPdX [label="Ar-Pd(II)L₂-X", class="intermediate"]; ArPdR [label="Ar-Pd(II)L₂-R", class="intermediate"];

// Invisible nodes for labels OA_label [label="Oxidative\nAddition", class="step"]; TM_label [label="Transmetalation", class="step"]; RE_label [label="Reductive\nElimination", class="step"];

// Edges Pd0 -> ArPdX [color="#EA4335"]; ArPdX -> ArPdR [color="#4285F4"]; ArPdR -> Pd0 [color="#34A853"];

// Edge Labels edge [shape=plaintext, fontcolor="#5F6368"]; ArX [label="Ar-X"]; RBOH2 [label="R-B(OH)₂\n+ Base"]; ArR [label="Ar-R"];

// Positioning labels ArX -> Pd0 [style=invis]; RBOH2 -> ArPdX [style=invis]; ArR -> ArPdR [style=invis];

{rank=same; ArX; OA_label; Pd0;} {rank=same; RBOH2; TM_label; ArPdX;} {rank=same; ArR; RE_label; ArPdR;} } Caption: The Suzuki-Miyaura catalytic cycle with RBF3K-derived boronic acid.

Performance Comparison: Organotrifluoroborates vs. Other Boron Reagents

The choice between potassium organotrifluoroborates, boronic acids, and boronic esters depends on the specific synthetic challenge. Each class has distinct advantages and disadvantages rooted in its chemical properties.

FeaturePotassium Organotrifluoroborates (RBF₃K)Boronic Acids (RB(OH)₂)Boronic Esters (e.g., Pinacol)
Physical State Crystalline, free-flowing solids.[1][2]Often solids, but can be difficult to handle.Often liquids or low-melting solids.
Stability Indefinitely stable to air and moisture.[1][14]Prone to dehydration to form cyclic boroxine trimers, complicating stoichiometry.[1]Generally stable, but can be susceptible to hydrolysis.
Handling Easy to weigh and handle; non-hygroscopic.Can be difficult to purify and weigh accurately due to boroxine formation.[1]Generally easy to handle, but purification can be challenging.[15]
Reactivity Act as stable precursors requiring in-situ activation (hydrolysis).[7][9]The "active" species in the coupling; can be highly reactive.Reactivity can be tuned by the diol used; generally less reactive than boronic acids.
Side Reactions "Slow-release" of boronic acid minimizes protodeboronation and homocoupling.[7][9]High instantaneous concentration can lead to undesired side reactions.Side reactions are generally low.
Functional Group Tolerance Excellent; the protected boron allows for transformations on the organic moiety.[3][16]Good, but the Lewis acidic boron can sometimes interfere with sensitive groups.Very good; often used for purification of boronic acids.[1]
Key Takeaways from the Comparison:
  • For Stability and Shelf-Life: Organotrifluoroborates are the clear winners. Their crystalline, monomeric nature and resistance to air and moisture make them ideal for long-term storage and use in library synthesis.[1][2]

  • For Suppressing Side Reactions: The slow, controlled release of the active boronic acid from RBF3Ks is a major advantage, often leading to cleaner reactions and higher yields, especially in complex syntheses.[7][9]

  • For Direct Reactivity: Boronic acids are the most directly reactive species, which can be advantageous for very rapid couplings but carries the risk of side reactions.

  • For Purification and Handling: While RBF3Ks are exceptionally easy to handle, boronic esters are often used as a means to purify and stabilize volatile or problematic boronic acids.[1]

Experimental Protocols for Mechanistic Investigation and Synthesis

Trustworthy protocols are self-validating. The following procedures provide a robust starting point for both synthetic application and mechanistic inquiry.

Protocol 1: General Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate

This protocol is a standard method for coupling an aryl bromide with a potassium aryltrifluoroborate.

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium aryltrifluoroborate (1.2 mmol, 1.2 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction vial.

  • Solvent Addition & Degassing: Add the solvent system, typically a mixture like THF/H₂O (10:1, 0.2 M). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

// Node Styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; action [fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; outcome [fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];

// Nodes start [label="1. Reagent Setup\n(Ar-Br, RBF₃K, Base)", class="step"]; catalyst [label="2. Catalyst Addition\n(Pd source + Ligand)", class="step"]; solvent [label="3. Solvent & Degas\n(e.g., THF/H₂O, Ar bubble)", class="step"]; react [label="4. Heat & Stir\n(e.g., 80 °C)", class="action"]; monitor [label="5. Monitor Progress\n(TLC, LC-MS)", class="action"]; workup [label="6. Quench & Extract", class="step"]; purify [label="7. Chromatography", class="step"]; product [label="Pure Product", class="outcome"];

// Edges start -> catalyst -> solvent -> react -> monitor -> workup -> purify -> product; } Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Probing the Mechanism via Kinetic Studies

To understand the role of each component, systematic kinetic analysis is essential. This involves running a series of reactions while varying the concentration of one component at a time.

  • Establish a Baseline: Run the reaction using the standard conditions from Protocol 1, taking aliquots at regular time intervals (e.g., every 15 minutes).

  • Analyze Aliquots: Quench each aliquot and analyze by GC or HPLC with an internal standard to determine the concentration of the product over time. Plot [Product] vs. Time to get the initial reaction rate.

  • Vary Concentrations: Repeat the experiment, but in separate runs, double the concentration of (a) the aryl bromide, (b) the RBF3K salt, (c) the palladium catalyst, and (d) the base, keeping all other parameters constant.

  • Determine Reaction Order: By comparing the initial rates, you can determine the reaction order with respect to each component. For example, if doubling the catalyst concentration doubles the rate, the reaction is first-order in the catalyst. This data provides critical insight into the rate-determining step of the cycle.

Conclusion and Future Outlook

Potassium organotrifluoroborates are more than just stable alternatives to boronic acids; their unique properties necessitate a nuanced understanding of the Suzuki-Miyaura reaction mechanism. The dominant pathway proceeds through a rate-limiting hydrolysis to generate the active boronic acid, a feature that can be exploited to achieve cleaner, more efficient couplings by minimizing side reactions.[7][8][9] Concurrently, emerging anhydrous, fluoride-promoted methods hint at the possibility of direct transmetalation, opening new avenues for substrates intolerant to aqueous basic conditions.[10][12]

By understanding the interplay between hydrolysis, the role of the base, and the core catalytic cycle, researchers can better troubleshoot reactions, optimize conditions, and design more effective synthetic strategies. As the demand for complex molecules grows, the stability, reliability, and mechanistic predictability of potassium organotrifluoroborates will continue to solidify their role as premier reagents in the synthetic chemist's toolkit.

References

  • Batey, R. A., et al. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Various Authors. (2023). Recent Advances in Organotrifluoroborates Chemistry. Request PDF on ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

  • Batey, R. A., et al. (2003). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic & Biomolecular Chemistry. [Link]

  • Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Piettre, S. R., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science. [Link]

  • Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters. [Link]

  • Snieckus, V., et al. (2022). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]

  • Snieckus, V., et al. (2022). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]

  • Pérez, P. J., et al. (2017). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry - A European Journal. [Link]

  • Lloyd-Jones, G. C., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. [Link]

Sources

A Comparative Guide to the Kinetic Analysis of Potassium (3-Methoxyphenyl)trifluoroborate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron nucleophile is paramount, influencing not only the reaction's success but also its kinetic profile, which is critical for optimization, scalability, and mechanistic understanding. This guide provides an in-depth kinetic comparison of potassium (3-methoxyphenyl)trifluoroborate against its traditional boronic acid counterpart and other alternatives, supported by mechanistic insights and detailed experimental protocols.

Potassium organotrifluoroborate salts have emerged as highly versatile and robust alternatives to boronic acids.[1][2] Unlike boronic acids, which can exist as mixtures of the monomer and cyclic boroxine trimers, organotrifluoroborates are well-defined, monomeric crystalline solids.[3] This property ensures precise stoichiometry and enhances reproducibility. Their stability to air and moisture simplifies handling and storage, a significant advantage in both discovery and manufacturing environments.[4]

The Unique Kinetic Profile of this compound

A common misconception is that organotrifluoroborates participate directly in the transmetalation step of the catalytic cycle. Mechanistic studies have revealed that they serve as stable precursors, or "pro-reagents," that undergo slow, controlled hydrolysis under basic reaction conditions to release the corresponding boronic acid in situ.[2][3] This "slow-release" mechanism is central to their kinetic behavior and offers distinct advantages.

By maintaining a low, steady-state concentration of the highly reactive boronic acid, this approach effectively minimizes common side reactions that plague couplings with bulk boronic acid, such as protodeboronation and oxidative homocoupling.[5][6] The rate of this hydrolysis is a key parameter that can influence the overall reaction rate, creating a complex but controllable kinetic landscape.[6]

The 3-methoxy substituent on the phenyl ring is an electron-donating group. This electronic feature is expected to increase the nucleophilicity of the aryl group, thereby accelerating the rate-determining transmetalation step compared to unsubstituted or electron-deficient arylboronic species.

Visualizing the Catalytic Pathway

The diagram below illustrates the Suzuki-Miyaura catalytic cycle, incorporating the essential hydrolysis pre-step for this compound.

G cluster_pre Hydrolysis Pre-Step cluster_cycle Catalytic Cycle RBF3K K⁺[Ar-BF₃]⁻ (3-MeOPh)BF₃K RBOH2 Ar-B(OH)₂ (3-MeOPh)B(OH)₂ RBF3K->RBOH2 H₂O / Base ArPdXL2 Ar'-Pd(II)(X)L₂ RBOH2->ArPdXL2 Enters Cycle Pd0 Pd(0)L₂ Pd0->ArPdXL2 Oxidative Addition (Ar'-X) ArPdArL2 Ar'-Pd(II)(Ar)L₂ ArPdXL2->ArPdArL2 Transmetalation ArPdArL2->Pd0 Reductive Elimination Product Product (3-MeO-Biphenyl) ArPdArL2->Product Ar-Ar'

Caption: Suzuki-Miyaura cycle for an organotrifluoroborate.

Performance Comparison: Trifluoroborates vs. Boronic Acids

The choice between this compound and 3-methoxyphenylboronic acid involves a trade-off between reaction rate and process robustness. The following table summarizes a qualitative kinetic comparison based on established principles.

FeatureThis compound3-Methoxyphenylboronic AcidRationale & Causality
Initial Rate Potentially SlowerGenerally FasterThe trifluoroborate requires an initial hydrolysis step to generate the active nucleophile, introducing a kinetic induction period.[6]
Reaction Purity HigherLower"Slow-release" of the boronic acid from the trifluoroborate minimizes side reactions like homocoupling and protodeboronation.[5][7]
Reproducibility HighVariableTrifluoroborates are stable, crystalline monomers, ensuring accurate stoichiometry. Boronic acids can dehydrate to form boroxines, complicating precise measurement.[3][8]
Rate-Limiting Step Can be Hydrolysis or TransmetalationTypically Transmetalation or Oxidative AdditionThe overall rate may be governed by the rate of hydrolysis of the RBF₃K salt or a step within the catalytic cycle, depending on conditions.[6][9]
Handling Air- and moisture-stable solidAir-stable but susceptible to dehydrationThe enhanced stability of trifluoroborates makes them more convenient for storage and handling, especially at scale.[2][4]

Experimental Protocol for Kinetic Analysis

To objectively compare coupling partners, a rigorous kinetic analysis is essential. Reaction Progress Kinetic Analysis (RPKA) is a powerful method for determining reaction order and rate constants from a single set of experiments.[9][10]

Objective:

To determine the pseudo-first-order rate constant (k_obs) for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials & Reagents:
  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)[11][12]

  • Base (e.g., K₃PO₄ or Cs₂CO₃)[13]

  • Anhydrous solvent (e.g., Toluene/H₂O or THF/H₂O)[4][13]

  • Internal standard for analysis (e.g., dodecane)

  • Reaction vials, heating block, syringes, and analytical instrument (GC or HPLC)

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Rationale: Preparing stock solutions ensures accurate and rapid dispensing of reagents, which is critical for initiating simultaneous reactions and minimizing timing errors.

    • Prepare separate, validated stock solutions of the aryl bromide, palladium catalyst/ligand pre-complex, base, and internal standard in the chosen solvent system. The organotrifluoroborate is typically added as a solid.

  • Reaction Setup:

    • Rationale: Running multiple reactions in parallel under identical temperature and stirring conditions is crucial for data integrity.

    • In a series of identical reaction vials, add the required amount of this compound (the limiting reagent) and a magnetic stir bar.

    • To each vial, add the stock solutions of the base, catalyst/ligand, and internal standard. Ensure the aryl bromide is in large excess (≥10 equivalents) to establish pseudo-first-order conditions.[10]

  • Reaction Initiation and Sampling:

    • Rationale: The reaction is initiated by the addition of the final component (typically the aryl bromide or catalyst) after the system has reached thermal equilibrium. Timed sampling is the core of data collection.

    • Place the vials in a pre-heated reaction block and allow them to equilibrate to the desired temperature (e.g., 80 °C).

    • Initiate the reactions by adding the aryl bromide stock solution to each vial at staggered, precisely recorded times (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from a designated vial and immediately quench it.

  • Quenching:

    • Rationale: Quenching instantly stops the reaction, "freezing" the composition of the mixture at that specific time point for accurate analysis.

    • Quench the aliquot in a separate vial containing a suitable quenching agent (e.g., a cold solution of a strong acid or a chelating agent like ethylenediamine).

  • Analysis and Data Processing:

    • Rationale: Analytical techniques quantify the change in concentration over time, which is used to derive the kinetic parameters.

    • Analyze each quenched sample by GC or HPLC to determine the ratio of the starting material to the internal standard.

    • Calculate the concentration of the limiting reagent, [ArBF₃K], at each time point.

    • Plot ln([ArBF₃K]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line.[10] The negative slope of this line is the observed rate constant, k_obs.

Visualizing the Kinetic Workflow

G A Prepare Stock Solutions (Reagents, Catalyst, Base) B Set Up Parallel Reactions (Vials with RBF₃K) A->B C Equilibrate to Temperature B->C D Initiate Reactions (t=0) (Add final reagent) C->D E Sample at Timed Intervals D->E F Quench Aliquots Immediately E->F E->F G Analyze via GC or HPLC F->G H Plot ln[Reactant] vs. Time G->H I Determine Rate Constant (k_obs) from slope H->I

Caption: General experimental workflow for kinetic analysis.

Conclusion and Outlook

The kinetic analysis of Suzuki-Miyaura reactions reveals the nuanced advantages of using this compound. While potentially exhibiting a slower initial rate due to its requisite hydrolysis, its "slow-release" mechanism provides a cleaner, more reproducible, and often higher-yielding transformation by minimizing detrimental side reactions. This makes it an exceptional choice for complex syntheses where purity and reliability are paramount. The electron-donating nature of the methoxy group further tunes its reactivity, making it a valuable building block in the drug development professional's arsenal. By applying the rigorous kinetic methodologies outlined here, researchers can make informed, data-driven decisions to select the optimal coupling partner and conditions for their specific synthetic challenge.

References

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112.

  • Unknown. (n.d.). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry.

  • Couto, M., et al. (2020). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Molecules, 25(23), 5629.

  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions.

  • Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(34), 3925-3927.

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112.

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160.

  • Unknown. (n.d.). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society.

  • BenchChem. (2025). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid.

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.

  • Chem-Station. (2015). Organotrifluoroborate Salts.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(2), 819–828.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Wang, C., et al. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 12(35), 11756–11761.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Maloney, K. M., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 25(7), 1626–1633.

  • Wikipedia. (n.d.). Organotrifluoroborate.

  • Flórez, J., et al. (2022). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C, 126(11), 5226–5236.

  • Malik, I., & Tomáš, R. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 296.

  • Lennox, A. (2015). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer Theses.

  • Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(12), 4935–4940.

  • Bessmertnykh, A. G., et al. (2018). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. Catalysis Communications, 114, 48-52.

  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

  • BenchChem. (2025). A Comparative Kinetic Analysis of 3-Thienylboronic Acid in Suzuki-Miyaura Coupling Reactions.

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.

  • Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(11), 6434–6440.

  • Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(14), 5439–5444.

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.

  • Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 10(1), 109–111.

Sources

A Senior Application Scientist’s Guide to the Spectroscopic Validation of Potassium (3-Methoxyphenyl)trifluoroborate Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Modern Synthesis

Potassium (3-methoxyphenyl)trifluoroborate is a cornerstone reagent in contemporary organic chemistry. As an air- and moisture-stable surrogate for the more temperamental boronic acids, it has found extensive application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology essential for forging carbon-carbon bonds in pharmaceutical and materials science research.[1][2] The success of these intricate molecular constructions hinges on the purity of the starting materials. The presence of even minute impurities can lead to diminished yields, unpredictable side reactions, and the introduction of potentially toxic byproducts, compromising entire research and development pipelines.[3][4]

This guide provides an in-depth comparison of the primary spectroscopic and analytical methodologies for validating the purity of this compound. Moving beyond a mere listing of techniques, we will explore the causality behind methodological choices, offering a framework for creating a self-validating system of analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and comprehensive approach to quality assurance.

Core Spectroscopic Techniques: A Multi-Nuclear, Multi-Modal Approach

No single technique can provide a complete purity profile. A rigorous assessment is built upon the convergence of evidence from multiple, complementary spectroscopic methods. For a molecule like this compound, which possesses both a complex organic moiety and a unique inorganic anion, this multi-modal approach is not just recommended; it is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for the comprehensive characterization of this compound, as it allows for the individual interrogation of four key nuclei within the molecule: ¹H, ¹³C, ¹⁹F, and ¹¹B.[5][6] This multi-nuclear capability provides an unparalleled, high-resolution view of the compound's structure and its surrounding chemical environment.

  • ¹H and ¹³C NMR: These standard experiments serve to confirm the identity and integrity of the organic framework—the 3-methoxyphenyl group. The chemical shifts, coupling patterns, and integration of the aromatic and methoxy protons in the ¹H spectrum provide a definitive fingerprint. Similarly, the ¹³C NMR spectrum confirms the number and type of carbon environments. The presence of unexpected signals in either spectrum is a direct indication of organic impurities, such as residual starting materials or side-products from synthesis.

  • ¹⁹F NMR: A Highly Sensitive Probe for the Trifluoroborate Anion: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[5] For this compound, the ¹⁹F NMR spectrum is expected to show a sharp signal for the three equivalent fluorine atoms of the BF₃⁻ group. The position of this signal is highly characteristic. Furthermore, because ¹¹B is a quadrupolar nucleus, the coupling between ¹¹B and ¹⁹F may be observed, providing further structural confirmation.[5][6] Quantitative ¹⁹F NMR (qNMR) can be a highly accurate method for determining absolute purity when an appropriate internal standard is used.[7]

  • ¹¹B NMR: Direct Insight into the Boron Core: Direct observation of the ¹¹B nucleus confirms the presence and coordination state of the boron atom. Tetravalent organoborates like this one typically exhibit signals in a distinct upfield region of the spectrum.[8][9] The primary challenge in ¹¹B NMR is the nucleus's quadrupolar moment, which can lead to rapid relaxation and consequently broad signals.[10] However, modern spectrometers using modified pulse sequences can significantly improve resolution, often allowing for the observation of ¹¹B-¹⁹F coupling.[5]

The synergistic power of this multi-nuclear approach cannot be overstated. It provides a complete structural confirmation that is difficult to achieve with any other single technique.

Mass Spectrometry (MS): Unambiguous Molecular Formula Verification

Mass spectrometry is a destructive technique that provides a precise measurement of a molecule's mass-to-charge ratio. For an ionic, non-volatile salt like this compound, Electrospray Ionization (ESI) is the method of choice.

  • Principle and Application: By operating in negative ion mode, ESI-MS allows for the direct observation of the trifluoroborate anion, [C₇H₇O-BF₃]⁻.[11][12][13] When coupled with a high-resolution mass analyzer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, the exact mass of this anion can be determined with an accuracy of less than 5 parts per million (ppm).[11][14] This level of precision provides an unambiguous confirmation of the elemental composition, serving as a critical check on the compound's identity.

  • Causality and Limitations: While HRMS is unparalleled for confirming elemental composition, it is not inherently a quantitative technique for purity assessment without extensive calibration with standards. Its primary role in this context is to provide absolute certainty of the molecular identity. It is less effective at detecting inorganic salt impurities that would not ionize under the same conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]

  • Principle and Application: The FTIR spectrum of this compound will display a characteristic "fingerprint" of absorption bands corresponding to its structural features. Key expected vibrations include:

    • Aromatic C-H stretching (~3000-3100 cm⁻¹)

    • Aliphatic C-H stretching of the methoxy group (~2850-2950 cm⁻¹)

    • Aromatic C=C ring stretching (~1450-1600 cm⁻¹)

    • Strong C-O ether stretching (~1200-1300 cm⁻¹)

    • Very strong and characteristic B-F stretching bands (~950-1100 cm⁻¹)[16][17]

  • Trustworthiness: A sample's FTIR spectrum should be compared against a verified reference standard. The absence of extraneous peaks (e.g., a broad O-H stretch around 3300 cm⁻¹, which could indicate the presence of the corresponding boronic acid) provides strong evidence of identity and the absence of certain functional group impurities. However, FTIR generally lacks the sensitivity to detect impurities below the 1-2% level and is not suitable for quantitation.

Orthogonal and Complementary Purity Validation Methods

To build a truly self-validating system, spectroscopic data should be correlated with results from orthogonal analytical techniques, primarily chromatography and elemental analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis, and many commercial suppliers of this compound specify purity by this method.[18][19]

  • Principle and Application: Reversed-phase HPLC separates compounds based on their polarity. Using a UV detector, the analyte of interest can be quantified relative to any impurities that possess a UV chromophore. This technique is exceptionally powerful for separating and quantifying closely related organic impurities, isomers, or degradation products.[20][21]

  • Expertise in Method Development: It is critical to recognize that boronic acids and their derivatives can present challenges for HPLC analysis, including the potential for on-column degradation or interaction with silica-based columns.[3] Therefore, a robust, validated HPLC method is required, often using a modern, highly deactivated stationary phase and carefully selected mobile phase conditions to ensure accurate and reproducible results.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis by combustion provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in a sample.[22][23]

  • Principle and Application: The experimentally determined percentages of C and H are compared to the theoretical values calculated from the molecular formula (C₇H₇BF₃KO). For a new compound to be considered pure, the experimental values should typically fall within ±0.4% of the calculated values.[24]

  • Limitations and Role: While fundamental, elemental analysis is a bulk technique. It provides no information on the identity of impurities and is insensitive to those with a similar elemental composition.[25][26] Its value lies in confirming the absence of significant quantities of impurities with a disparate elemental makeup, such as excess inorganic salts or residual solvents.

Comparative Summary of Analytical Techniques

Technique Information Provided Quantitation Capability Sensitivity Key Strengths for this Analyte Key Weaknesses for this Analyte
Multi-nuclear NMR Definitive Structure, Impurity ProfileExcellent (qNMR)HighComplete structural elucidation (organic & inorganic parts).[5]Lower throughput; requires specialized probes for ¹⁹F/¹¹B.
HRMS Elemental CompositionPoor (without standards)Very HighUnambiguous molecular formula confirmation.[11][14]Not inherently quantitative; may miss inorganic impurities.
FTIR Functional GroupsNoLowRapid, non-destructive identity check.Insensitive to minor impurities; not quantitative.
HPLC-UV Impurity Profile, Purity %ExcellentHighGold standard for quantifying organic impurities.[20]Method development can be challenging; may not detect UV-inactive impurities.
Elemental Analysis Bulk Elemental CompositionYes (for bulk purity)ModerateConfirms overall stoichiometry and absence of inorganic impurities.[24]Does not identify impurities; insensitive to isobaric impurities.

Experimental Protocols: A Self-Validating Workflow

A trustworthy analysis follows a logical progression, where results from one technique inform and validate the next.

Workflow for Comprehensive Purity Validation

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Comprehensive Purity Assessment cluster_2 Phase 3: Final Certification A Sample Receipt B FTIR Analysis A->B Quick ID C ¹H & ¹³C NMR A->C Structural Backbone D HRMS (ESI-) C->D Formula Confirmation E Multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) D->E F Quantitative HPLC-UV E->F Correlate Impurity Profile H Data Convergence Check E->H G Elemental Analysis (CHN) F->G Correlate Bulk Purity G->H I Certificate of Analysis H->I Issue Report

Caption: A logical workflow for the comprehensive purity validation of this compound.

Detailed Protocol: Multi-Nuclear NMR Analysis

This protocol describes a self-validating system where the identity is confirmed before quantitative purity is assessed.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which readily dissolves these polar salts.[5]

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Acquire spectra at a constant, regulated temperature (e.g., 298 K).

    • Use appropriate internal or external references. For ¹H and ¹³C in DMSO-d₆, the residual solvent peaks (δ ~2.50 and ~39.52 ppm, respectively) are commonly used.[5] For ¹⁹F, an external standard like CF₃CO₂H can be used. For ¹¹B, an external standard of BF₃·OEt₂ (δ 0.0 ppm) is standard.[5][10]

  • Data Acquisition Parameters:

    • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay (d1) of at least 5 seconds to ensure full relaxation for accurate integration.

    • ¹³C NMR: Use a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR: Acquire with proton decoupling. Due to the high sensitivity, fewer scans are typically needed.

    • ¹¹B NMR: Use a pulse sequence designed to mitigate the effects of quadrupolar relaxation, such as a S2PUL sequence if available on the instrument.[5] This can result in sharper signals than a standard single-pulse experiment.

  • Data Interpretation and Validation:

    • Structural Confirmation: The ¹H, ¹³C, ¹⁹F, and ¹¹B spectra should all be consistent with the proposed structure. The ¹H integrations should match the number of protons in each environment.

    • Impurity Identification: Look for any signals not attributable to the main compound or the solvent. Compare their chemical shifts to those of potential impurities (e.g., 3-methoxyphenylboronic acid, unreacted starting materials).

    • Purity Calculation (qNMR): If performing quantitative analysis, a certified internal standard with a known purity and non-overlapping signals must be used. Purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the standard, accounting for the number of nuclei and molar masses.

The ¹¹B NMR Quadrupolar Relaxation Challenge

Understanding the challenges of certain nuclei is key to obtaining high-quality data. The ¹¹B nucleus has a spin I = 3/2, giving it an electric quadrupole moment.

G cluster_0 The Challenge cluster_1 The Solution A ¹¹B Nucleus (I = 3/2) B Electric Quadrupole Moment A->B C Interaction with Electric Field Gradient B->C D Rapid T1 & T2 Relaxation C->D E Broad NMR Signal (Loss of Information) D->E F Specialized Pulse Sequence (e.g., S2PUL) G Refocuses Magnetization F->G H Averages Quadrupolar Effects G->H I Sharper NMR Signal (Resolution of Coupling) H->I

Caption: The cause of broad ¹¹B NMR signals and the instrumental solution for achieving higher resolution.

Conclusion: An Integrated Strategy for Unimpeachable Quality

The validation of purity for a critical reagent like this compound demands more than a single measurement. It requires an integrated, multi-technique strategy that builds a self-consistent and verifiable data package. The combination of multi-nuclear NMR provides the ultimate structural confirmation, while HRMS offers unambiguous proof of elemental composition. This spectroscopic core is then buttressed by the quantitative power of HPLC for profiling organic impurities and the fundamental check of elemental analysis for bulk composition. By understanding the strengths and limitations of each method and designing a logical workflow, researchers can ensure the unimpeachable quality of their reagents, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. Available at: [Link]

  • Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-5. Available at: [Link]

  • Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lambert, S. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. Available at: [Link]

  • Zweifel, G., & Brown, H. C. (1963). New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides. Journal of the American Chemical Society. Available at: [Link]

  • da Silva, F. de A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]

  • San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry Department. Available at: [Link]

  • ResearchGate. (2023). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. Available at: [Link]

  • da Silva, F. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link]

  • SpectraBase. Potassium vinyltrifluoroborate. Available at: [Link]

  • Magritek. (2018). Boron NMR Spectroscopy. Available at: [Link]

  • University of Sheffield. Boron NMR. University of Sheffield Department of Chemistry. Available at: [Link]

  • Baudoin, O. (2012). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. Available at: [Link]

  • SpectraBase. Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. Available at: [Link]

  • SpectraBase. Potassium phenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • Gschwind, F., & Lippert, C. A. (2019). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • Davies, H. M., & Manning, J. R. (2008). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry. Available at: [Link]

  • SpectraBase. Potassium tetrafluoroborate. Available at: [Link]

  • Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Organometallics, 41(14), 1833–1836. Available at: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Gschwind, F., & Lippert, C. A. (2019). Elemental analysis: an important purity control but prone to manipulations. CoLab. Available at: [Link]

  • Agilent. (2023). Quick and Easy Material Identification of Salts Used in Lithium-Ion Batteries by FTIR. Available at: [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Watanabe, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]

  • Baudoin, O., et al. (2012). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. Available at: [Link]

  • CP Lab Safety. This compound, min 98% (HPLC), 1 gram. Available at: [Link]

  • Molbase. potassium 3-methoxyphenyltrifluoroborate. Available at: [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available at: [Link]

  • Talawar, M. B., et al. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. TSI Journals. Available at: [Link]

  • Lisicio, S., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate. Available at: [Link]

  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Available at: [Link]

  • da Cunha, P. H. C., et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Niculae, D., et al. (2014). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate. Available at: [Link]

  • Gjetja, E., & Kaskhedikar, S. (2013). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Journal of Chromatographic Science. Available at: [Link]

Sources

The Researcher's Guide to Palladium Catalysts in Suzuki-Miyaura Coupling: A Yield Comparison with Potassium (3-Methoxyphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful transformation. This guide provides an in-depth comparison of various palladium catalysts for the Suzuki-Miyaura coupling, with a specific focus on their performance with potassium (3-methoxyphenyl)trifluoroborate, a readily available and stable organoboron reagent.

Potassium organotrifluoroborates have emerged as highly valuable coupling partners in Suzuki-Miyaura reactions due to their enhanced stability to air and moisture compared to boronic acids, which can be prone to protodeboronation.[1][2] This stability allows for the use of near stoichiometric amounts of the organoboron reagent, improving the atom economy of the reaction.[2][3]

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of this compound is highly dependent on the nature of the phosphine ligand and the palladium precursor. The following table summarizes the performance of several commonly employed palladium catalyst systems with aryltrifluoroborates, providing a baseline for catalyst selection.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)Key Characteristics & Considerations
PdCl₂(dppf)·CH₂Cl₂dppfCs₂CO₃, Et₃N, or t-BuNH₂THF/H₂O, i-PrOH/H₂O, or n-PrOHRT - Reflux80-95A versatile and widely used catalyst for coupling aryl- and heteroaryltrifluoroborates.[4][5] Good functional group tolerance. The choice of base and solvent can significantly impact the yield.[4]
Pd(OAc)₂ / PPh₃PPh₃Cs₂CO₃THF/H₂OReflux70-85A classical and cost-effective catalyst system. May require higher catalyst loading and longer reaction times compared to more advanced systems.[6]
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃, K₃PO₄Toluene/H₂O, n-Butanol85-100Highly effective for challenging couplings, including those involving heteroaryl chlorides.[2][7] The bulky and electron-rich nature of RuPhos facilitates the coupling of sterically hindered and electron-rich or -poor substrates.[7]
Pd(OAc)₂ / XPhosXPhosK₃PO₄THF/H₂O, CPME/H₂ORT - 4085-98A highly active catalyst system, often enabling reactions at room temperature with short reaction times.[3][8] Particularly useful for unstable boronic acids and their trifluoroborate salts.[8]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃CsF, K₃PO₄Dioxane, THFRT - 8080-95Effective for a broad range of aryl and vinyl halides, including chlorides, often at room temperature. The steric bulk of the phosphine is crucial for its high activity.[9]
PalladacyclesOxime-derived ligandsK₂CO₃, KOHAcetone/H₂O, H₂O50 - Reflux85-95Can exhibit high efficiency at low catalyst loadings and may be recyclable.[10] Often used in aqueous media, promoting green chemistry principles.[10]

Note: The yields presented are typical ranges and can vary depending on the specific aryl halide coupling partner and precise reaction conditions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for rationalizing the role of the catalyst components and for troubleshooting reactions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetal Transmetalation (Ar'BF₃K) ArPdX->Transmetal Ar'BF₃K Base ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an aryl halide to the active Pd(0) complex to form a Pd(II) species. This is followed by transmetalation, where the organic group from the organotrifluoroborate is transferred to the palladium center. This step is facilitated by a base, which is believed to promote the formation of a more nucleophilic boronate species. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[11]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide using a PdCl₂(dppf)·CH₂Cl₂ catalyst system.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • PdCl₂(dppf)·CH₂Cl₂

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and cesium carbonate (3.0 mmol).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous THF (5 mL) and degassed water (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Experimental Choices:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Base: Cesium carbonate is a commonly used base that is effective in promoting the transmetalation step. Other bases like K₂CO₃ or K₃PO₄ can also be used, and their choice may influence the reaction outcome.[4][6][7]

  • Solvent System: The THF/water solvent system is widely employed as it helps to dissolve both the organic and inorganic reagents. The water is essential for the hydrolysis of the trifluoroborate salt, which is a key step in the transmetalation process.[6]

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Bromide - Cs₂CO₃ start->reagents catalyst Add PdCl₂(dppf)·CH₂Cl₂ reagents->catalyst inert Establish Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Solvents (THF/H₂O) inert->solvent reaction Heat to Reflux & Monitor Progress solvent->reaction workup Cool, Dilute & Extract reaction->workup purify Column Chromatography workup->purify product Obtain Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate palladium catalyst is paramount for achieving high yields in the Suzuki-Miyaura cross-coupling of this compound. While traditional catalysts like those based on PPh₃ ligands can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as RuPhos and XPhos often provide superior performance, enabling reactions under milder conditions and with broader substrate scope.[7][8] The experimental protocol and workflow provided in this guide offer a robust starting point for researchers to successfully implement this important transformation in their synthetic endeavors. Careful consideration of the reaction parameters, including the choice of base and solvent, is also essential for optimizing the reaction outcome.

References

  • Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Molander, G. A., & Cooper, D. J. (2008). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 73(10), 3885–3891. [Link]

  • Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and Alkenyl Halides. Organic Letters, 3(3), 393–396. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3843–3852. [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Molander, G. A., & Cantavella, V. A. (2004). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 69(5), 1755–1757. [Link]

  • Nave, S., Son, H. J., & Molander, G. A. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides. The Journal of Organic Chemistry, 75(20), 6947–6950. [Link]

  • Molander, G. A., & Elia, M. D. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]

  • Plenio, H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

Sources

A Researcher's Guide to the Stability of Potassium Aryltrifluoroborates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of reagents is paramount to the success of a research campaign. Potassium aryltrifluoroborates have emerged as highly versatile and advantageous coupling partners in Suzuki-Miyaura cross-coupling reactions and other transformations.[1] Their appeal stems largely from their enhanced stability compared to the corresponding boronic acids, simplifying handling, storage, and purification. This guide provides an in-depth, objective comparison of the stability of various potassium aryltrifluoroborates, supported by experimental data and established protocols, to empower researchers in making informed decisions for their synthetic endeavors.

The Foundation of Stability: Unpacking the Properties of Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are crystalline solids that are generally stable to air and moisture, a significant advantage over many boronic acids which can be prone to dehydration to form cyclic boroxines or protodeboronation.[2] This inherent stability allows for their indefinite storage at room temperature without significant decomposition.[3] The tetracoordinate nature of the boron atom in the trifluoroborate moiety masks the reactivity of the carbon-boron bond, rendering them as protected forms of boronic acids.[2] Their reactivity can be readily unleashed under specific reaction conditions, offering a "slow release" of the active boronic acid, which can be beneficial in minimizing side reactions.[4][5]

Key Factors Influencing the Stability of Potassium Aryltrifluoroborates

The stability of a given potassium aryltrifluoroborate is not absolute and is influenced by several key factors, including the electronic and steric nature of the substituents on the aryl ring, as well as the experimental conditions such as pH and temperature.

Hydrolytic Stability: The Role of pH and Electronic Effects

The hydrolysis of potassium aryltrifluoroborates to their corresponding boronic acids is a critical step in their application in cross-coupling reactions.[5] The rate of this hydrolysis is highly dependent on the pH of the medium and the electronic properties of the aryl substituent.

Under neutral conditions (pH 7.0), many potassium aryltrifluoroborates exhibit considerable stability.[4] However, under the basic conditions typically employed in Suzuki-Miyaura reactions, hydrolysis is promoted.[4] Conversely, some aryltrifluoroborates require acid catalysis for efficient hydrolysis.[6] This complex relationship with pH can be exploited to control the release of the boronic acid.

The electronic nature of the substituents on the aryl ring plays a crucial role in determining the rate of hydrolysis. Electron-donating groups on the aryl ring tend to increase the rate of hydrolysis.[7] This is attributed to the resonance stabilization of the intermediate difluoroborane species.[7] Conversely, electron-withdrawing groups generally lead to slower hydrolysis rates.[7]

Thermal Stability

Potassium organotrifluoroborates, in general, exhibit high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C.[3] This high thermal tolerance is advantageous for reactions that require elevated temperatures. However, the specific decomposition temperature can vary depending on the nature of the aryl group.

Oxidative Stability

While less extensively quantified in the literature compared to hydrolytic and thermal stability, the tetracoordinate nature of the boron in potassium aryltrifluoroborates generally imparts greater stability towards oxidation compared to their boronic acid counterparts. This can be particularly beneficial in complex reaction mixtures where oxidative side reactions are a concern. Some aryltrifluoroborates can be oxidized under specific conditions, for example, by strong oxidizing agents like MesAcr⁺.[3]

Comparative Stability Analysis of Substituted Potassium Aryltrifluoroborates

To provide a clearer understanding of the relative stabilities of different potassium aryltrifluoroborates, the following table summarizes available quantitative and qualitative data. The hydrolysis rate constants, where available, offer a direct comparison of their susceptibility to hydrolysis under basic conditions.

Substituent on Aryl RingPositionHydrolysis Rate Constant (k, s⁻¹)Qualitative Stability NotesReferences
-H (Phenyl)-0.00013 (slow stir), 0.00021 (fast stir)Baseline stability.[1][8]
-CH₃ (p-Tolyl)para0.00015 (slow stir), 0.00028 (fast stir)Slightly faster hydrolysis than phenyl due to the electron-donating methyl group.[1][8]
-OCH₃ (p-Anisyl)para0.00025 (slow stir), 0.00045 (fast stir)Significantly faster hydrolysis due to the strong electron-donating methoxy group.[1][8]
-FparaRequires acid catalysis for efficient hydrolysis.Slow hydrolysis under basic conditions.[6]
-NO₂paraHydrolyzes extremely slowly.Highly stable to hydrolysis under basic conditions due to the strong electron-withdrawing nitro group.[6]
Naphthyl-Requires acid catalysis for efficient hydrolysis.Slow hydrolysis under basic conditions.[6]
Furyl-Requires acid catalysis for efficient hydrolysis.Slow hydrolysis under basic conditions.[6]

Note: The provided hydrolysis rate constants were determined under specific experimental conditions (THF/H₂O (10:1) containing Cs₂CO₃) and may vary with changes in reaction parameters.[1][8]

Experimental Protocols for Stability Assessment

To enable researchers to quantitatively assess the stability of their specific potassium aryltrifluoroborates, the following detailed protocols are provided.

Protocol 1: Assessment of Hydrolytic Stability using ¹¹B NMR Spectroscopy

This protocol allows for the in-situ monitoring of the hydrolysis of a potassium aryltrifluoroborate to its corresponding boronic acid.

Objective: To determine the rate of hydrolysis of a potassium aryltrifluoroborate under specific pH and temperature conditions.

Apparatus:

  • NMR spectrometer equipped with a boron probe

  • NMR tubes

  • Thermostatted NMR probe

  • pH meter

  • Standard laboratory glassware

Reagents:

  • Potassium aryltrifluoroborate of interest

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Buffer solution of desired pH

  • Internal standard (optional)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the potassium aryltrifluoroborate and dissolve it in a known volume of the deuterated solvent in an NMR tube.

    • Add a known volume of the desired buffer solution to initiate the hydrolysis. The final concentration should be suitable for NMR analysis.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired temperature.

    • Acquire a ¹¹B NMR spectrum at time zero (t=0).

    • Continue to acquire ¹¹B NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.

  • Data Analysis:

    • Process the acquired NMR spectra.

    • Identify the signals corresponding to the potassium aryltrifluoroborate and the resulting boronic acid. Potassium aryltrifluoroborates typically show a signal around 2-4 ppm, while boronic acids appear further downfield (around 20-30 ppm).[4][7]

    • Integrate the signals for both species at each time point.

    • Calculate the relative concentrations of the aryltrifluoroborate and the boronic acid over time.

    • Plot the concentration of the potassium aryltrifluoroborate versus time to determine the rate of hydrolysis. The data can be fitted to an appropriate rate law to determine the rate constant.

Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a method for determining the decomposition temperature of a potassium aryltrifluoroborate.

Objective: To determine the thermal stability and decomposition profile of a potassium aryltrifluoroborate.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the potassium aryltrifluoroborate (typically 5-10 mg) into a TGA sample pan.[9]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.[9]

  • Heating Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 600 °C).[9][10]

  • Data Acquisition:

    • The TGA instrument will continuously record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.[9]

Visualizing Stability Assessment

To further clarify the experimental workflow for stability assessment, the following diagrams are provided.

G cluster_structure General Structure of Potassium Aryltrifluoroborate B B⁻ F1 F B->F1 F2 F B->F2 F3 F B->F3 K K⁺ B->K Ar Ar Ar->B

Caption: General structure of a potassium aryltrifluoroborate salt.

G cluster_workflow Workflow for Hydrolytic Stability Assessment start Start prep Prepare Sample in NMR Tube (ArBF3K in Deuterated Solvent + Buffer) start->prep acquire_t0 Acquire ¹¹B NMR Spectrum (t=0) prep->acquire_t0 thermostat Maintain Constant Temperature acquire_t0->thermostat acquire_t Acquire ¹¹B NMR Spectra at Regular Time Intervals thermostat->acquire_t Loop process Process and Integrate Spectra acquire_t->process plot Plot [ArBF3K] vs. Time process->plot determine_rate Determine Rate of Hydrolysis plot->determine_rate end End determine_rate->end

Caption: Experimental workflow for hydrolytic stability assessment using ¹¹B NMR.

Conclusion

Potassium aryltrifluoroborates offer a compelling combination of stability and reactivity that makes them invaluable reagents in modern organic synthesis. Their general stability to air and moisture simplifies their handling and storage, while their predictable decomposition under specific conditions allows for a controlled release of the active boronic acid. As demonstrated in this guide, the stability of a particular potassium aryltrifluoroborate is a nuanced property influenced by electronic and steric factors, as well as the reaction environment. By understanding these principles and employing the provided experimental protocols, researchers can confidently select and utilize the most appropriate potassium aryltrifluoroborate for their synthetic targets, ultimately accelerating the pace of innovation in drug discovery and other scientific disciplines.

References

  • Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates**. UVIC. [Link]

  • Representation of rate constants for the hydrolysis of potassium salts... - ResearchGate. [Link]

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC - NIH. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed. [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications. [Link]

  • Potassium vinyltrifluoroborate synthesis - Organic Chemistry Portal. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH. [Link]

  • Finding Rules Governing Layered Architectures of Trifluoroborate Potassium Salts in the Solid State | Crystal Growth & Design - ACS Publications. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. [Link]

  • Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH - UBC Chemistry | - The University of British Columbia. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates - PMC. [Link]

  • Potassium aryltrifluoroborate synthesis - Organic Chemistry Portal. [Link]

  • Oxidative trifluoromethylation of arylboronates with shelf-stable potassium (trifluoromethyl)trimethoxyborate - PubMed. [Link]

  • The substrate scope of potassium aryltrifluoroborates. Reaction conditions - ResearchGate. [Link]

  • Mechanical Enhancements of Electrospun Silica Microfibers with Boron Nitride Nanotubes. [Link]

  • B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates | Request PDF - ResearchGate. [Link]

  • Revisiting Solid-Solid Phase Transitions in Sodium and Potassium Tetrafluoroborate for Thermal Energy Storage - Heriot-Watt University. [Link]

  • Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride - PMC - PubMed Central. [Link]

  • ChemInform Abstract: Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones - ResearchGate. [Link]

  • Palladium-catalyzed addition of potassium aryltrifluoroborates to aliphatic nitriles: synthesis of alkyl aryl ketones, diketone compounds, and 2-arylbenzo[b]furans - PubMed. [Link]

  • Pathways for the decomposition of alkylaryltriazenes in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

Sources

A Comparative Guide to Potassium (3-Methoxyphenyl)trifluoroborate in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron nucleophile is a critical decision that dictates not only the reaction's success but also its practicality and reproducibility. While boronic acids have long been the workhorses of this transformation, their inherent instability presents significant challenges. This guide offers an in-depth cost-benefit analysis of Potassium (3-Methoxyphenyl)trifluoroborate, an increasingly popular alternative, objectively comparing its performance, handling, and economic viability against its traditional counterpart, (3-Methoxyphenyl)boronic acid.

Physicochemical Properties: Stability as a Cornerstone of Value

The fundamental difference between potassium organotrifluoroborates and boronic acids lies in their structure and, consequently, their stability. Boronic acids are prone to dehydration, existing in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2] This undefined composition complicates accurate stoichiometric measurements and can lead to inconsistent reaction outcomes.

In stark contrast, this compound is a well-defined, monomeric, crystalline solid.[3] Its tetracoordinate boron center makes it exceptionally stable to air and moisture, allowing it to be stored on the benchtop indefinitely without special precautions.[2] This enhanced stability is not merely a matter of convenience; it is a crucial factor in ensuring experimental reproducibility, a non-negotiable requirement in drug development and process chemistry.

Figure 1. Structural comparison highlighting the monomeric stability of this compound versus the dehydration equilibrium of (3-Methoxyphenyl)boronic acid.

A Holistic Cost-Benefit Analysis

A simple comparison of the price-per-gram can be misleading. A comprehensive analysis must account for the "cost-per-successful-reaction," factoring in reagent stability, handling requirements, and reaction reliability.

FeatureThis compound(3-Methoxyphenyl)boronic AcidAnalysis & Causality
Stability Excellent; indefinitely stable to air and moisture.[2]Poor to moderate; dehydrates to form boroxines, susceptible to protodeboronation.The tetracoordinate boron in the trifluoroborate salt protects the C-B bond, preventing degradation pathways common to the trigonal boronic acid.
Handling Simple benchtop handling; no special precautions needed.Requires storage under inert atmosphere or refrigeration to minimize degradation.The high stability of the trifluoroborate salt eliminates the need for gloveboxes or desiccators for routine weighing and dispensing, saving time and resources.
Stoichiometry Precise and reproducible; exists as a well-defined monomeric solid.Often imprecise; exists as a mixture of the acid and its boroxine anhydride.Accurate stoichiometry is critical for process optimization and scalability. The defined nature of the trifluoroborate ensures lot-to-lot consistency.
Reactivity Acts as a "slow-release" source of boronic acid in situ.[4]Generally more reactive, but can lead to side reactions.The trifluoroborate requires hydrolysis under basic conditions to generate the active boronic acid, which can minimize side reactions like homocoupling.[4]
Atom Economy Lower (M.W. = 214.04 g/mol ).[5]Higher (M.W. = 151.96 g/mol ).The additional mass of the potassium and fluorine atoms results in a lower atom economy, a disadvantage in large-scale manufacturing.
Cost (Approx.) ~$50 - $65 per gram.[5][6]~$49 per gram (can vary).[7]While the initial cost is comparable or slightly higher, the trifluoroborate's stability reduces waste from degradation, potentially lowering the long-term cost.

Expert Insight: The slightly higher initial cost and lower atom economy of this compound are often a worthwhile trade-off for the dramatic improvements in stability, handling, and reproducibility. For high-value applications, such as the synthesis of active pharmaceutical ingredients (APIs), the assurance of a reliable and consistent reaction often outweighs the marginal increase in reagent cost.

Performance and Mechanism in Suzuki-Miyaura Coupling

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the organoboron species primarily affects the transmetalation step.

Boronic acids must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8] Potassium organotrifluoroborates function as protected, "slow-release" reservoirs of the boronic acid.[2][4] Under the aqueous basic conditions of the reaction, the trifluoroborate salt slowly hydrolyzes to generate the boronic acid in situ. This controlled release can be advantageous, as it maintains a low concentration of the active boronic acid, minimizing common side reactions such as protodeboronation and oxidative homocoupling.[4]

Suzuki_Miyaura_Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² PdII->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R¹-R² Transmetalation->Product center start K_TFB R²BF₃K BoronicAcid R²B(OH)₂ K_TFB->BoronicAcid Hydrolysis (H₂O, Base) Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate Base Boronate->PdII Transfers R²

Figure 2. The Suzuki-Miyaura catalytic cycle, highlighting the pre-activation steps for Potassium organotrifluoroborates and boronic acids before the key transmetalation step.

Comparative Experimental Protocols

To provide a practical comparison, here are representative protocols for the Suzuki-Miyaura coupling of 4-chloroanisole with both organoboron reagents. The key difference lies in the handling of the reagents and the critical role of water in activating the trifluoroborate.

Sources

A Comparative Guide to the Environmental Impact of Organotrifluoroborates Versus Traditional Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents extends beyond mere reactivity and yield. As the principles of green chemistry become more deeply integrated into process development and manufacturing, a thorough evaluation of the environmental footprint of our chemical choices is paramount. This guide provides an in-depth comparison of two ubiquitous classes of organoboron reagents—traditional boronic acids and their protected counterparts, potassium organotrifluoroborates—through the lens of environmental impact, stability, and synthetic efficiency.

Foundational Chemistry: A Tale of Two Boron Reagents

Boronic acids (RB(OH)₂) have been mainstays in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] Their utility is vast, contributing to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Potassium organotrifluoroborates (K[RBF₃]) are derivatives in which the dihydroxyboryl group is replaced by a trifluoroborate anion.[4] Initially explored decades ago, they have seen a resurgence as exceptionally stable and versatile alternatives to boronic acids.[5] They are best understood as a "protected" form of boronic acids, capable of releasing the active boronic acid species under specific reaction conditions.[6][7][8] This fundamental difference in structure and stability is the primary driver of their distinct environmental profiles.

A Head-to-Head Environmental and Performance Comparison

The environmental impact of a chemical reagent is not a single data point but a cumulative assessment of its lifecycle, from synthesis to use and disposal. Here, we dissect the key differences between these two reagent classes.

Synthesis, Stability, and Shelf-Life: The Pre-Reaction Footprint

A reagent's green credentials begin with its own synthesis and stability. Waste generated from reagent degradation on the shelf is a frequently overlooked aspect of a process's overall environmental impact.

  • Boronic Acids: The synthesis of boronic acids often involves the reaction of organometallic reagents (like Grignards or organolithiums) with trialkyl borates, followed by hydrolysis.[9] While effective, these routes can involve hazardous reagents and flammable solvents. A significant drawback of many boronic acids is their inherent instability. They are susceptible to moisture and can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[10] More critically, they are prone to protodeboronation, a process where the carbon-boron bond is cleaved, rendering the reagent inactive.[10] This instability necessitates controlled storage conditions and can lead to significant reagent waste over time.

  • Organotrifluoroborates: These salts are typically synthesized from the corresponding boronic acid by treatment with potassium hydrogen difluoride (KHF₂).[4][11] While this represents an additional synthetic step, the payoff is a dramatic increase in stability. Organotrifluoroborates are generally free-flowing, crystalline solids that are stable to both air and moisture, allowing for long-term storage under ambient conditions without degradation.[5][12][13][14] This exceptional stability minimizes waste from expired reagents and enhances the reliability and reproducibility of experiments.

FeatureBoronic AcidsOrganotrifluoroboratesEnvironmental Implication
Physical State Often amorphous solidsCrystalline, free-flowing solidsEasier handling and purification for trifluoroborates may reduce solvent use.[14]
Air/Moisture Stability Variable; many are sensitive, prone to boroxine formation.[10]High; generally stable to air and moisture.[7][12]Reduced reagent degradation and waste for trifluoroborates.
Shelf-Life Can be limited due to instability (e.g., protodeboronation).Excellent, can be stored for long periods.[12]Minimizes waste from expired stock.
Handling Can be challenging due to hygroscopicity and instability.Straightforward and easy to handle.[5]Improved safety and reduced potential for handling-related waste.
Reaction Efficiency and Waste Generation: The In-Process Footprint

The performance of a reagent in a chemical reaction is a critical determinant of its green profile. Higher efficiency, fewer side products, and milder conditions all contribute to a lower environmental impact.

The Suzuki-Miyaura coupling provides an ideal platform for comparison. The accepted mechanism involves the in situ formation of a boronate species which then participates in the catalytic cycle. Organotrifluoroborates must first hydrolyze to the corresponding boronic acid to enter this cycle.[15]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition ArPdL2B Ar-Pd(II)L₂-B(OH)₂ ArPdL2X->ArPdL2B Transmetalation ArPdL2B->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdL2B->ArAr_prime ArX Ar-X ArX->ArPdL2X Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdL2B Ar_prime_BF3K Ar'-BF₃K Hydrolysis Hydrolysis (Base, H₂O) Ar_prime_BF3K->Hydrolysis Hydrolysis->Ar_prime_BOH2

Figure 1: Simplified Suzuki-Miyaura cycle showing entry points for both reagent types.

This in situ hydrolysis is a key advantage. It acts as a "slow-release" mechanism, maintaining a low, steady concentration of the active boronic acid.[5][15] This minimizes common side reactions that plague boronic acids, such as oxidative homocoupling (forming Ar-Ar from two boronic acid molecules) and protodeboronation, leading to higher product yields and a cleaner reaction profile.[5]

Green Chemistry Metrics in Practice

To quantify the environmental impact, we can use established green chemistry metrics like the Environmental Factor (E-Factor) , which is the total mass of waste generated per mass of product.[16] A lower E-Factor signifies a greener process.

MetricBoronic Acid ReactionOrganotrifluoroborate ReactionEnvironmental Implication
Typical Yield Good to ExcellentOften higher due to fewer side reactions.[10]Higher yield directly improves mass efficiency and reduces the E-Factor.
Side Products Prone to homocoupling and protodeboronation.[5]Side reactions are suppressed by the "slow-release" mechanism.[15]Less waste, simpler purification, and reduced solvent consumption.
E-Factor (Illustrative) Higher (more waste from side products and lower yield)Lower (less waste, higher yield)Organotrifluoroborates can lead to a more sustainable process overall.
Byproducts Boric Acid + SaltsBoric Acid + KF + Salts[12]Both generate inorganic salts; the key difference is the higher mass efficiency of the trifluoroborate reaction.
Toxicity and Biodegradability: The Post-Reaction Footprint

The ultimate fate of reagents and their byproducts in the environment is a crucial consideration.

  • Boronic Acids: Are generally considered to have low toxicity.[17] A significant advantage is that their ultimate degradation product in the body or environment is boric acid, a naturally occurring compound often described as "green".[3][17] However, it is important to note that some specific boronic acid derivatives have tested positive as chemical mutagens in the Ames test, thought to be caused by the generation of organic radicals via oxidation.[9] Furthermore, studies have begun to investigate the impact of pharmaceutical boronic acids on aquatic ecosystems, noting effects on organisms like cyanobacteria.[18]

  • Organotrifluoroborates: The organic fragment of these reagents is expected to follow similar degradation pathways. The inorganic byproduct, potassium fluoride (KF), presents a different consideration. While the reaction byproducts are generally described as non-toxic and water-soluble, fluoride ions can be ecotoxic at elevated concentrations.[12][19] However, the quantities generated in typical lab-scale synthesis are small. In a well-managed waste stream, this is unlikely to pose a significant issue. The overall lower toxicity profile of many dicationic ionic liquids compared to monocationic ones suggests that nuanced structural changes can significantly impact toxicity, a principle that may apply here as well.[20] A comprehensive toxicological comparison would require specific studies on a case-by-case basis.

AspectBoronic AcidsOrganotrifluoroboratesEnvironmental Implication
Degradation Product Boric Acid[3]Boric Acid + Fluoride SaltsBoric acid is considered environmentally benign. Fluoride requires proper waste management.
Toxicity Generally low, but some derivatives show mutagenicity.[9][17]Data is less extensive; primary concern is fluoride byproduct ecotoxicity.[19]The risk profile depends on the specific organic moiety and proper disposal of fluoride.
Biodegradability The organic component's biodegradability varies by structure.The organic component's biodegradability varies by structure.No intrinsic advantage for either class; depends on the 'R' group.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To provide a practical demonstration of the performance differences, the following protocol outlines a comparative cross-coupling reaction. This self-validating system allows researchers to directly observe differences in yield, purity, and ease of workup.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis start Start setup_a Reaction A: 4-Bromotoluene + Phenylboronic Acid start->setup_a setup_b Reaction B: 4-Bromotoluene + K Phenyltrifluoroborate start->setup_b setup_common Add Pd Catalyst, Ligand, Base, & Solvent to both setup_a->setup_common setup_b->setup_common reaction Heat reactions (e.g., 80 °C, 4h) Monitor by TLC/GC-MS setup_common->reaction quench Quench with H₂O reaction->quench extract Extract with Organic Solvent quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify yield Calculate Yield purify->yield purity Assess Purity (NMR, GC-MS) yield->purity compare Compare Results: Yield, Purity, Side Products purity->compare end End compare->end

Figure 2: Standard workflow for a comparative cross-coupling experiment.

Objective: To compare the yield and purity of 4-methylbiphenyl synthesized via Suzuki-Miyaura coupling using phenylboronic acid versus potassium phenyltrifluoroborate.

Materials:

  • 4-Bromotoluene

  • Phenylboronic Acid

  • Potassium Phenyltrifluoroborate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Toluene and Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction A (Boronic Acid): To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Reaction B (Trifluoroborate): To a second, identical flask, add 4-bromotoluene (1.0 mmol), potassium phenyltrifluoroborate (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: To each flask, add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat both flasks to 80-90 °C with vigorous stirring. Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every hour).

  • Workup: After completion (or a set time, e.g., 4 hours), cool the reactions to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product from both reactions using column chromatography. Determine the isolated yield and assess purity by ¹H NMR and GC-MS. Compare the quantity and nature of any side products observed in the crude reaction mixtures.

Expected Outcome: Reaction B, using the organotrifluoroborate, is anticipated to proceed more cleanly, potentially reaching completion faster and giving a higher isolated yield of 4-methylbiphenyl with fewer observable side products like biphenyl (from homocoupling).

Conclusion and Future Outlook

While boronic acids remain indispensable tools in synthetic chemistry, potassium organotrifluoroborates frequently offer a greener and more robust alternative. Their primary advantages lie in their exceptional stability—which minimizes reagent waste—and their "slow-release" reactivity profile, which enhances reaction efficiency and reduces the formation of waste-generating side products. This often translates to a lower E-Factor and a more sustainable process, even when accounting for the additional step in their synthesis.

The choice of reagent will always be context-dependent, balancing factors of cost, availability, reaction scale, and the specific chemical transformation. However, for scientists and drug development professionals committed to integrating green chemistry principles into their work, organotrifluoroborates represent a compelling option. Their superior handling properties, reliability, and potential for cleaner reaction outcomes make them a powerful tool for developing more efficient and environmentally responsible chemical syntheses. A full Life Cycle Assessment (LCA) would provide the most definitive comparison, encompassing all stages from raw material extraction to final waste treatment, and represents an important area for future research.[21][22]

References

  • Elsevier. (2021).
  • University of Houston. (n.d.). STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. UH Institutional Repository.
  • Silva, V. L. M., et al. (2020).
  • Wikipedia. (n.d.). Boronic acid.
  • ResearchGate. (2021).
  • ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • ACS Publications. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
  • NIH. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner.
  • ResearchGate. (2007).
  • PubMed. (2007).
  • MDPI. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
  • Wikipedia. (n.d.). Green chemistry metrics.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Boronic Acids in Modern Organic Synthesis.
  • MDPI. (2020).
  • ResearchGate. (2007).
  • Organic Letters. (2006).
  • ChemRxiv. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • Longdom Publishing. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (2022). Green chemistry metrics: Insights from case studies in fine chemical processes.
  • Journal of the American Chemical Society. (2026).
  • ResearchGate. (2012).
  • NIH. (2021).
  • ResearchGate. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
  • NIH. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
  • YouTube. (2023). Green Chemistry: What benchmarking metrics can I use to show the green advance?.
  • MDPI. (2022). Green Chemistry Metrics, A Review.
  • Wipf Group. (2008).
  • ResearchGate. (n.d.).
  • ResearchGate. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry.
  • PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling.
  • ResearchGate. (2010).
  • Utrecht University. (2023). Application of Life Cycle Assessment in the pharmaceutical industry: A critical review.
  • NIH. (2009).
  • MDPI. (2022).
  • ResearchGate. (2015).
  • Royal Society of Chemistry. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Royal Society of Chemistry. (2012).
  • PLOS One. (2015). Evaluation of Toxicity and Biodegradability of Cholinium Amino Acids Ionic Liquids.
  • ResearchGate. (2024).
  • PubMed. (2024).

Sources

Safety Operating Guide

A Practical Guide to the Safe Disposal of Potassium (3-Methoxyphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Potassium (3-Methoxyphenyl)trifluoroborate. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound, like many organotrifluoroborates, is a stable solid, making it preferable to more sensitive boronic acids for many applications.[1] However, it is not benign and requires careful handling to mitigate risks.

Hazard Identification

The primary hazards are associated with irritation upon direct contact or inhalation.[2] The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassGHS CodeDescriptionCitations
Skin IrritationH315Causes skin irritation[2]
Serious Eye IrritationH319Causes serious eye irritation[2]
Respiratory IrritationH335May cause respiratory irritation[2][3]
Required Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against exposure.[4] Do not handle this chemical without the following protective gear:

  • Eye Protection : Wear chemical safety goggles or a face shield. Standard eyeglasses are not sufficient.[5]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.[4][5]

  • Protective Clothing : A standard laboratory coat is mandatory to prevent skin contact. Ensure it is fully buttoned.[5]

  • Respiratory Protection : All handling of the solid powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4][6] If a fume hood is not available, a NIOSH-approved N95 dust mask is a minimum requirement for weighing and transfer operations.[3]

Emergency Procedures: Spills & Exposure

Accidents require immediate and correct responses. Follow these steps in an emergency:[7]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] If irritation persists, seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation : Move the individual to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[8]

  • Small Spills : For minor spills of solid material, carefully sweep it up to avoid generating dust.[8] Place the collected material into a designated, labeled hazardous waste container. Clean the spill area thoroughly with soap and water.[6]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be managed as regulated chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[9] Laboratory-scale deactivation is not recommended without a validated protocol due to the stability of the compound and the potential for hazardous byproducts.

The only safe and compliant method is to arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]

Step 1: Waste Segregation & Collection

Proper segregation is critical for safe waste management.[12]

  • Identify : All waste streams containing this compound must be identified. This includes:

    • Expired or unwanted solid reagent.

    • Grossly contaminated items (e.g., weigh boats, spatulas).

    • Contaminated personal protective equipment (e.g., gloves).

  • Collect : Place all of these materials into a single, dedicated waste container. Do not mix this waste with other chemical waste streams like solvents, acids, or bases.[11]

Step 2: Containerization & Labeling

The waste container must be appropriate for solid chemical waste.[11]

  • Select Container : Use a robust, sealable container with a screw-top lid that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Label Correctly : The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date when waste was first added to the container.

Step 3: Temporary On-Site Storage

Store the sealed waste container in a designated Satellite Accumulation Area while awaiting pickup.[11]

  • Location : The storage area must be at or near the point of waste generation.

  • Conditions : The area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Container State : Keep the waste container closed at all times except when adding waste.[11]

Step 4: Arranging for Final Disposal
  • Contact : Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS office or an approved chemical waste contractor to schedule a pickup.[10]

  • Documentation : Follow all institutional procedures for waste handover, which may include completing a waste manifest.

Part 3: The Chemistry of Disposal: Understanding the 'Why'

  • Environmental Persistence & Toxicity : Organoboron compounds and their potential degradation products can pose risks to aquatic ecosystems. The fluoride component, if released, can also be environmentally persistent. Prohibiting drain disposal is a fundamental tenet of responsible chemical stewardship to prevent such contamination.[7]

  • Chemical Stability : Potassium organotrifluoroborates are known for their remarkable stability compared to boronic acids; they are generally air- and moisture-stable solids.[1] This stability means that simple aqueous neutralization or hydrolysis procedures are ineffective for breaking down the carbon-boron bond or the robust boron-fluorine bonds. Attempting decomposition in the lab without a specific, validated protocol could require dangerously strong oxidizing agents and may generate hazardous byproducts such as gaseous hydrogen fluoride (HF).[8]

  • The Professional Standard: Incineration : The recommended disposal method for this and many other organic compounds is high-temperature incineration by a licensed facility.[12] This process ensures the complete destruction of the molecule. Professional facilities are equipped with afterburners and alkaline scrubbers to safely neutralize and capture hazardous combustion products like boron oxides and hydrogen fluoride, preventing their release into the atmosphere.[8]

Part 4: Visualizing the Disposal Workflow

The following diagram outlines the logical flow for the safe management and disposal of this compound waste in a laboratory setting.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposal cluster_key Legend A Waste Generation (Unused Reagent, Contaminated PPE) B Step 1: Segregate Waste (Dedicated Container for Organoborate Waste) A->B C Step 2: Containerize & Label (Sealable HDPE container, 'Hazardous Waste' label with full chemical name) B->C D Step 3: Temporary Storage (Store in designated Satellite Accumulation Area) C->D E Step 4: Arrange Pickup (Contact EHS or Licensed Contractor) D->E Handover F Professional Transport (Manifested shipping to certified facility) E->F G Final Disposition (High-Temperature Incineration with Scrubber) F->G key_lab Lab Responsibility key_ehs EHS/Contractor Responsibility key_final Final Outcome

Caption: Workflow for the safe disposal of this compound.

References

  • Sigma-Aldrich.
  • Tokyo Chemical Industry Co., Ltd.Potassium (3-Methoxyphenyl)
  • Chemical Label.Potassium (3-Methoxyphenyl)
  • Fisher Scientific.
  • Sigma-Aldrich.Safety Data Sheet: Product specified. (2024-09-07).
  • Sigma-Aldrich.Safety Data Sheet: Vinyltrifluoroboric acid potassium salt. (2024-09-06).
  • Santa Cruz Biotechnology.Potassium (3-methoxyphenyl)
  • Sigma-Aldrich.Safety Data Sheet: Not a hazardous substance or mixture. (2025-04-30).
  • Sigma-Aldrich.
  • TCI Europe N.V.Potassium (3-Methoxyphenyl)
  • University of California, Santa Cruz.
  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • NextGen Protocols.
  • Sigma-Aldrich.
  • TCI Chemicals.Potassium (3-Methoxyphenyl)
  • Actylis Lab Solutions.
  • Organic Process Research & Development.Boronic Acids and Derivatives: Probing the Structure-Activity Relationships for Mutagenicity. (2025-08-07).
  • National Institutes of Health.Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
  • TCI Chemicals.Potassium (2-Methoxyphenyl)
  • BenchChem.
  • BenchChem.
  • University of Pennsylvania EHRS.LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Sigma-Aldrich.

Sources

Navigating the Safe Handling of Potassium (3-Methoxyphenyl)trifluoroborate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Emergency Procedures

For the modern researcher, scientist, and drug development professional, the safe and effective handling of chemical reagents is paramount. Potassium (3-methoxyphenyl)trifluoroborate, a versatile organotrifluoroborate salt, is a valuable building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] While generally stable, a thorough understanding of its hazard profile and the requisite safety protocols is essential for mitigating risks in the laboratory. This guide provides a comprehensive overview of the personal protective equipment (PPE), handling procedures, and disposal plans necessary for the safe utilization of this compound.

Understanding the Hazards: Why Specific PPE is Crucial

This compound is classified as a hazardous substance that can cause significant irritation.[5][6][7][8][9] The primary routes of exposure and their associated health effects underscore the necessity for a multi-faceted PPE strategy.

Hazard Identification and GHS Classification:

Hazard StatementGHS ClassificationPotential Health Effects
H315: Causes skin irritationSkin Irritation (Category 2)Redness, itching, and inflammation upon contact with skin.[5][6][7][8]
H319: Causes serious eye irritationEye Irritation (Category 2A)Significant eye irritation, redness, pain, and potential for eye damage.[5][6][7][8]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Irritation of the respiratory tract, leading to coughing and shortness of breath.[5][9][10]

The causality for stringent PPE protocols is directly linked to these potential health effects. The goal is to create a barrier between the researcher and the chemical, preventing any direct contact.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the minimum required PPE and the rationale behind each item.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[11] A face shield should be worn over goggles when there is a significant risk of splashing.[8][12]Protects against accidental splashes of the compound, which can cause serious eye irritation.[6][7][8] Safety glasses with side shields may not provide adequate protection from splashes.[11][13]
Skin Protection Nitrile gloves (disposable).[11][13] A standard laboratory coat.[11][12]Prevents skin contact, which can lead to irritation.[6][7][8] A lab coat protects clothing and underlying skin from contamination.[12]
Respiratory Protection A NIOSH-approved dust respirator or N95 mask.[8]Recommended when handling the solid compound, especially if there is a potential for dust generation, to prevent respiratory tract irritation.[8][9]
Footwear Closed-toe shoes.[12][14]Protects feet from spills and dropped objects.[12]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][15] This is critical to minimize the inhalation of any airborne dust particles.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

2. Weighing and Transferring the Compound:

  • Donning PPE: Before handling the reagent, put on all required PPE as outlined in the table above.

  • Containment: When weighing the solid, use a weigh boat or a piece of creased, smooth paper to contain the powder. Perform this task in a fume hood or a designated area with localized exhaust ventilation to control dust.

  • Transfer: Use a spatula to carefully transfer the compound. Avoid any actions that could generate dust.

  • Cleaning: After transfer, carefully clean any residual powder from the spatula and weighing vessel using a dry wipe, which should then be disposed of as chemical waste.

3. During the Reaction:

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of any dust or vapors.

  • Monitoring: Regularly monitor the reaction for any signs of unexpected events.

4. Post-Handling:

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.[13]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][7][8][16]

  • Decontamination: Clean the work area, including the balance and fume hood surfaces, to remove any residual chemical.

Emergency Response and Disposal Plan

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

Emergency Procedures:

IncidentImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7][16][17] Remove contaminated clothing.[6][17] If skin irritation persists, seek medical attention.[6][16]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][16] Remove contact lenses if present and easy to do.[6][7][16] Seek immediate medical attention.[7][8]
Inhalation Move the affected person to fresh air.[7][10] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department.

Chemical Spill Response Workflow

Spill_Response Start Spill of Potassium (3-Methoxyphenyl)trifluoroborate Occurs Assess Assess the Spill (Size and Location) Start->Assess Evacuate Evacuate Immediate Area & Alert Others Assess->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Evacuate->PPE Contain Contain the Spill (Use absorbent pads for liquids, cover solids to prevent dust) PPE->Contain Cleanup Clean Up the Spill (Sweep solid carefully) Contain->Cleanup Dispose Place Waste in a Sealed, Labeled Container Cleanup->Dispose Decontaminate Decontaminate the Area and Equipment Dispose->Decontaminate Report Report the Incident to Supervisor/EHS Decontaminate->Report End End of Response Report->End

Caption: Workflow for responding to a chemical spill.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste in accordance with your institution's and local regulations for hazardous waste.[7] Do not dispose of this material down the drain or in the regular trash.[18] Contact your environmental health and safety department for specific guidance on disposal procedures.

By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound and foster a culture of safety and scientific excellence.

References

  • Benchchem. Personal protective equipment for handling Vinyldifluoroborane.
  • Chemical Label. This compound.
  • TCI Chemicals. This compound 438553-44-7.
  • TCI EUROPE N.V. This compound 438553-44-7.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. (APAC). This compound 438553-44-7.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET.
  • University of Nevada, Reno Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • AK Scientific, Inc. Potassium (3-chloro-5-methoxyphenyl)trifluoroborate.
  • TCI Chemicals. Organotrifluoroborate Salts.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - POTASSIUM (2-METHOXYPHENYL)TRIFLUOROBORATE.
  • Sigma-Aldrich. Potassium Trifluoroborate Salts.
  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.
  • PubMed. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • Wikipedia. Organotrifluoroborate.
  • Lafayette College Public Safety. Disposal of Solid Chemicals in the Normal Trash.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.